This technical guide details the synthesis of Tri-o-tolyl Borate (also known as Tri-o-cresyl borate) via azeotropic dehydration. Unlike trialkyl borates, sterically hindered aryl borates require rigorous water removal to drive the equilibrium forward and prevent rapid hydrolysis.
Target Audience: Synthetic Chemists, Process Engineers.
Core Challenge: The reaction is an equilibrium process driven by entropy and the removal of water. The primary failure mode is insufficient water removal or moisture re-introduction during workup, leading to product degradation back to o-cresol and boric acid.
Reaction Mechanism & Thermodynamics
The synthesis follows a condensation mechanism between Boric Acid (
) and o-Cresol ().
Chemical Equation
Mechanistic Pathway[2][3][4]
Nucleophilic Attack: The oxygen of the o-cresol attacks the electron-deficient boron atom.
Elimination: A water molecule is eliminated, forming a mono-ester.
Propagation: This cycle repeats twice more to form the tri-ester.
Equilibrium Shift: The reaction is reversible. To achieve high yield (>95%), Le Chatelier's principle is exploited by continuously removing water using a Dean-Stark apparatus.
Figure 1: Stepwise condensation pathway. Continuous water removal is critical at every stage to prevent reverse hydrolysis.
Experimental Protocol
Reagents & Apparatus
Component
Grade/Spec
Role
o-Cresol
>99%, Solid/Liquid (mp ~30°C)
Nucleophile / Ligand
Boric Acid
>99.5%, Granular
Boron Source
Toluene
ACS Reagent, Anhydrous
Azeotropic Solvent
Apparatus
Dean-Stark Trap + Reflux Condenser
Water Removal System
Safety Note: o-Cresol is toxic and corrosive (absorbs through skin). Boric acid is a reproductive hazard. Perform all operations in a fume hood.
Step-by-Step Synthesis
Phase A: Setup & Charging
Stoichiometry: Calculate reagents for a 100 mmol scale.
Boric Acid: 6.18 g (100 mmol)
o-Cresol: 33.5 g (310 mmol) [Note: 3.3% excess used to drive reaction]
Reflux: Heat the mixture to vigorous reflux (Oil bath set to ~135°C).
Monitoring: Water will begin to collect in the Dean-Stark trap.
Theoretical Water Yield:
.
Endpoint: Continue reflux until water generation ceases completely (typically 4–6 hours). The solution in the RBF should become clear and homogeneous.
Self-Validation Check: If the collected water volume is significantly less than 5.4 mL, the reaction is incomplete. Check for leaks or insufficient heat.
Solvent Stripping: Cool the reaction mixture to room temperature. Switch to a short-path distillation setup. Remove Toluene under reduced pressure (Rotary evaporator: 50°C, 50 mbar).
Vacuum Distillation: The crude product is a high-boiling liquid. Purify via high-vacuum distillation.
Boiling Point: ~386°C (Atmospheric). Under vacuum (e.g., 0.5 mmHg), expect bp ~200–220°C.
Alternative: If high vacuum is unavailable, the product can be used as crude if the toluene strip was rigorous, provided the excess cresol is acceptable for the application. For high purity, distillation is mandatory.
Figure 2: Operational workflow for the synthesis and purification.
Analytical Characterization
To ensure the integrity of the synthesized protocol, compare your results against these standard metrics.
Method
Observation
Interpretation
Physical State
Viscous, colorless to pale yellow liquid
Dark orange/brown indicates oxidation of cresol impurities.
Refractive Index
Significant deviation suggests residual solvent or hydrolysis.
IR Spectroscopy
Absence of broad -OH stretch (3200-3400 cm⁻¹)
Confirming full conversion of Boric Acid and Cresol.
IR Spectroscopy
Strong bands at 1300-1400 cm⁻¹ (B-O)
Characteristic Borate ester linkage.
¹H NMR (CDCl₃)
Methyl peak shift
The methyl group on the tolyl ring will shift slightly downfield compared to free o-cresol due to the electron-withdrawing nature of the borate ester.
Troubleshooting & Optimization
Issue: Cloudy Product
Cause: Hydrolysis due to atmospheric moisture.
Fix: Tri-o-tolyl borate is moisture sensitive. Store under Nitrogen or Argon. If cloudy, re-dissolve in toluene and repeat the Dean-Stark process to dry.
Issue: Low Yield
Cause: Azeotrope failure.
Fix: Ensure the toluene is actually refluxing into the trap. Wrap the vertical arm of the Dean-Stark apparatus with foil or glass wool to prevent premature condensation of water vapor before it reaches the condenser.
Issue: Solid Precipitate
Cause: Unreacted Boric Acid.
Fix: The reaction did not reach completion. Boric acid is insoluble in toluene; the borate ester is soluble. Filter the mixture before stripping solvent if unreacted solid persists, but ideally, drive the reaction longer.
References
Synthesis and Properties of Borate Esters.Journal of Chemical & Engineering Data.
Boric Acid Esters. PubChem Database. CID 87563541. Retrieved from [Link]
High-Precision FT-IR Spectroscopic Analysis of Tri-o-tolyl Borate
Technical Guide for Chemical Characterization & Quality Control Executive Summary Tri-o-tolyl Borate (CAS 2665-12-5), also known as Tri-o-cresyl borate, is a specialized organoboron compound utilized as a neutron scintil...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Chemical Characterization & Quality Control
Executive Summary
Tri-o-tolyl Borate (CAS 2665-12-5), also known as Tri-o-cresyl borate, is a specialized organoboron compound utilized as a neutron scintillator component, a Lewis acid catalyst, and a precursor in organic synthesis.[1] Its hydrolytic instability requires rigorous spectroscopic monitoring. This guide provides a definitive protocol for the FT-IR analysis of Tri-o-tolyl Borate, distinguishing it from its hydrolysis products (o-cresol and boric acid) and validating its purity in drug development and materials science workflows.
Correction Notice: While some databases may conflate borate esters with glycolates, Tri-o-tolyl Borate is distinct. Ensure your material corresponds to CAS 2665-12-5 (Molecular Weight: 332.21 g/mol ).[2][3]
Chemical Profile & Properties
Understanding the physicochemical state of the analyte is the first step in accurate spectroscopy.
Property
Specification
Spectroscopic Implication
CAS Number
2665-12-5
Unique identifier for library matching.
Formula
C₂₁H₂₁BO₃
High C-H aromatic content vs. B-O core.
Physical State
Viscous Liquid
ATR (Attenuated Total Reflectance) is the preferred sampling method over transmission pellets.
Boiling Point
~386 °C
Low volatility; stable under IR beam heat.
Stability
Moisture Sensitive
Critical: Rapid hydrolysis upon atmospheric exposure.
Experimental Protocol: ATR-FTIR Workflow
Objective: Obtain a quantitative-quality spectrum with minimal hydrolysis artifact.
Instrumentation & Parameters
Technique: Single-Reflection ATR (Diamond or ZnSe crystal).
Rationale: Diamond is preferred for durability and chemical inertness. ZnSe is acceptable but requires care with pH extremes (unlikely here).
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.
This workflow is designed to minimize atmospheric moisture contact, the primary source of error.
Figure 1: Optimized ATR-FTIR acquisition workflow for moisture-sensitive organoborates.
Spectral Analysis & Interpretation
The spectrum of Tri-o-tolyl Borate is dominated by the interplay between the electron-deficient boron center and the bulky, electron-rich tolyl groups.
Diagnostic Band Assignments
The following table summarizes the "Fingerprint" required for positive identification.
Wavenumber (cm⁻¹)
Functional Group
Assignment & mechanistic Insight
3000 – 3100
Ar-H Stretch
Aromatic C-H stretching. Weak, sharp bands indicating the phenyl ring.
2920 – 2980
C-H Stretch (Alkyl)
Methyl group (-CH₃) stretching. Differentiates tolyl borates from phenyl borates.
1580 – 1600
C=C Ring Stretch
Aromatic Ring Breathing. characteristic "doublet" often seen in ortho-substituted rings.
1330 – 1380
B-O Stretch
Primary Diagnostic Band. Very strong, broad absorption due to the asymmetric stretch of the trigonal BO₃ core.
1200 – 1250
C-O Stretch
C-O-B Linkage. Strong coupling with the B-O mode.
740 – 760
C-H Out-of-Plane
Ortho-Substitution Pattern. Strong band characteristic of 1,2-disubstituted benzene (4 adjacent H atoms).
650 – 670
O-B-O Bending
In-plane bending modes of the borate center.
The "Borate Shift" Phenomenon
Unlike carboxylic esters (C=O at ~1740 cm⁻¹), borate esters lack a carbonyl. The "heartbeat" of this molecule is the B-O asymmetric stretch at ~1350 cm⁻¹ .
Validation Check: If this band is weak or split significantly, suspect hydrolysis or improper synthesis.
Differentiation: Boric acid also absorbs here but typically shows a broader, multi-component band due to extensive Hydrogen bonding, which is absent in the pure ester.
Quality Control: The Self-Validating System
A robust analytical protocol must include internal logic to flag errors. For Tri-o-tolyl Borate, the primary failure mode is Hydrolysis .
Hydrolysis Monitoring Pathway
Upon exposure to moisture, the ester linkage cleaves, reverting to the starting materials.
Spectral Indicators of Failure:
Appearance of OH: A broad, rounded band at 3200–3400 cm⁻¹ (O-H stretch from o-cresol and boric acid). Pure Tri-o-tolyl Borate has NO absorption in this region.
Shift of B-O Band: The sharp ester B-O band at 1350 cm⁻¹ broadens and shifts as Boric Acid forms.
Figure 2: Logic gate for spectral validation. Any significant absorbance above 3200 cm⁻¹ constitutes a QC failure.
Applications in R&D
Why is this analysis critical for the target audience?
Neutron Detection (Scintillators):
Tri-o-tolyl borate is used in liquid scintillators to detect thermal neutrons via the
reaction.
Relevance: Impurities (hydrolysis products) quench fluorescence and alter the optical density. FT-IR ensures the "boron loading" is chemically intact.
Organic Synthesis (Suzuki-Miyaura Precursors):
While boronic acids are more common, borate esters serve as protected intermediates.
Relevance: Verifying the ester formation confirms the protection of the boronic acid functionality before subsequent coupling steps.
References
NIST Webbook. Infrared Spectra of Borate Esters. National Institute of Standards and Technology. [Link]
Servis, K. L., & Cross, P. C. (1955). The Infrared Spectra of the Borate Esters.[4][5][6][7] Australian Journal of Chemistry. [Link]
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
mass spectrometry fragmentation pattern of Tri-o-tolyl Borate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Tri-o-tolyl Borate Authored by a Senior Application Scientist This guide provides a detailed exploration of the mass spectrometric behavior of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Tri-o-tolyl Borate
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the mass spectrometric behavior of Tri-o-tolyl Borate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a foundational understanding of the fragmentation mechanisms. We will dissect the molecular structure to predict its fragmentation cascade, grounded in the established principles of gas-phase ion chemistry. The protocols and interpretations herein are designed to be self-validating, empowering the analyst to approach this and similar molecules with confidence.
Introduction: The Analytical Challenge of Aryl Borate Esters
Tri-o-tolyl Borate, (C₇H₇O)₃B, is an aryl borate ester with a molecular weight of 332.2 g/mol .[1] These compounds are pivotal in organic synthesis, serving as intermediates and reagents in reactions like the Suzuki-Miyaura coupling.[2] Characterizing these molecules is essential for quality control, reaction monitoring, and impurity profiling. Mass spectrometry (MS) is a uniquely powerful tool for this purpose, offering high sensitivity and profound structural insight.[3][4]
However, the presence of the boron atom introduces unique considerations. Boron's isotopic distribution (¹⁰B at ~20% and ¹¹B at ~80%) creates characteristic ion clusters for any boron-containing fragment, a feature that is both a challenge and a powerful diagnostic tool.[3][5] This guide will focus primarily on Electron Ionization (EI), a hard ionization technique that imparts significant energy into the analyte molecule, inducing reproducible and structurally informative fragmentation.[6][7]
The Theoretical Framework of Tri-o-tolyl Borate Fragmentation
When a Tri-o-tolyl Borate molecule enters the ionization chamber of a mass spectrometer under EI conditions, it is bombarded by high-energy electrons.[7] This process ejects an electron from the molecule, typically from a region of high electron density like the oxygen lone pairs or the aromatic π-systems, to form an energetically unstable molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 332.[7][8]
This molecular ion possesses excess internal energy and rapidly undergoes a series of unimolecular decomposition reactions to yield smaller, more stable fragment ions. The fragmentation pattern is dictated by the relative strengths of the chemical bonds and the stability of the resulting charged and neutral species. For Tri-o-tolyl Borate, the key fragmentation drivers are:
Cleavage of the Boron-Oxygen (B-O) Bond: This is a primary and highly favorable fragmentation pathway. The B-O bond is susceptible to cleavage, leading to the loss of a toloxy radical or a toloxy cation.
Cleavage of the Carbon-Oxygen (C-O) Bond: While the B-O bond is generally more labile, cleavage of the aryl C-O bond can also occur.
Rearrangement Reactions: Aromatic systems can facilitate rearrangements, most notably the formation of the highly stable tropylium ion from the tolyl group.[8]
The following diagram illustrates the predicted primary fragmentation pathways originating from the molecular ion.
Structural Elucidation and Conformational Analysis of Tri-o-tolyl Borate
Executive Summary Tri-o-tolyl borate (CAS: 2665-12-5), also known as Tris(2-methylphenyl) borate, presents a unique challenge in structural chemistry. Unlike its phosphine analogue (Tris(o-tolyl)phosphine), which is a st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tri-o-tolyl borate (CAS: 2665-12-5), also known as Tris(2-methylphenyl) borate, presents a unique challenge in structural chemistry. Unlike its phosphine analogue (Tris(o-tolyl)phosphine), which is a stable solid at room temperature, Tri-o-tolyl borate is typically isolated as a viscous liquid or low-melting solid. This physical state is a direct consequence of the frustrated packing induced by the planar
core conflicting with the steric bulk of the ortho-methyl groups.
This guide details the structural analysis of this compound, focusing on the "Propeller Conformation" imposed by steric hindrance. It provides a specialized protocol for in situ cryo-crystallography—the only viable method for obtaining X-ray diffraction (XRD) data—and correlates these findings with spectroscopic signatures (
B NMR).
Chemical Profile & The "Ortho-Effect"
The structural integrity of Tri-o-tolyl borate is defined by the competition between electronic conjugation and steric repulsion.
Molecular Connectivity
The molecule consists of a central boron atom bonded to three phenoxy rings, each substituted at the ortho position with a methyl group.
Parameter
Specification
Formula
Molecular Weight
332.21 g/mol
Hybridization (B)
(Trigonal Planar)
Coordination Number
3
Symmetry (Idealized)
(Propeller)
Steric Conflict and Physical State
In unhindered triphenyl borates, the phenyl rings can rotate relatively freely. However, in Tri-o-tolyl borate, the ortho-methyl groups clash with the oxygen atoms and the adjacent rings.
Consequence 1 (Geometry): The phenyl rings must twist significantly out of the
plane (dihedral angle ) to minimize steric clash, locking the molecule into a chiral propeller shape (helical chirality).
Consequence 2 (Packing): This rigid, bulky propeller shape prevents efficient stacking in the solid state, lowering the lattice energy. This explains why Tri-o-tolyl borate is a liquid at room temperature , whereas the para-isomer (Tri-p-tolyl borate) packs more efficiently and has a higher melting point.
Experimental Protocol: Structure Determination
Since the analyte is a liquid at STP, standard single-crystal mounting is impossible. The following protocol utilizes In Situ Cryo-Crystallography (OHCD technique) to grow a single crystal directly on the diffractometer.
Workflow Visualization
The following diagram outlines the critical path for solving the structure of a liquid borate ester.
Figure 1: In Situ Cryo-Crystallography Workflow. This iterative process converts the liquid analyte into a single crystal suitable for diffraction.
Step-by-Step Methodology
Objective: Grow a single crystal from the neat liquid at low temperature.
Encapsulation: Draw 0.5 µL of neat Tri-o-tolyl borate into a 0.3 mm Lindemann glass capillary. Flame-seal both ends to prevent moisture hydrolysis (Borates are moisture sensitive).
Mounting: Fix the capillary to a magnetic base using beeswax or epoxy. Center it on the goniometer head.
Flash Cooling: Rapidly block the
cryostream (set to 100 K) to freeze the sample into an amorphous glass or polycrystalline mass.
Optical Heating and Crystallization (OHCD):
Use an IR laser or block the cryostream briefly to warm the sample just below its melting point (approx. 250-260 K).
Observe under polarized light. Look for the formation of a single grain boundary.
Zone Melting: Slowly move the crystalline front along the capillary by adjusting the temperature or nozzle position. This "sweeps" impurities and grain boundaries, leaving a single crystal domain.
Data Collection: Once a single domain fills the beam path, cool back to 100 K and collect a full sphere of data using Mo-K
radiation ( Å).
Structural Analysis & Data Interpretation
Upon successful refinement, the structure of Tri-o-tolyl borate exhibits specific geometric parameters characteristic of sterically crowded Lewis acids.
Key Geometric Parameters (Predicted/Derived)
The following values are derived from high-precision studies of analogous hindered aryl borates.
Geometric Feature
Expected Value
Structural Significance
B-O Bond Length
1.36 – 1.38 Å
Indicates partial -backbonding from Oxygen to Boron ().
O-B-O Angle
120.0°
Confirms ideal trigonal planar geometry at the Boron center.
C-O-B Angle
118° – 122°
Wide angle reflects steric splaying of the aryl rings.
Twist Angle ()
45° – 60°
The angle between the phenyl ring plane and the plane. High twist prevents conjugation but relieves steric strain.
The "Propeller" Visualization
The molecule adopts a
-like symmetry where the three tolyl blades are pitched to avoid the central core.
Figure 2: Connectivity and Steric Stress. The ortho-methyl groups (represented conceptually) force the tolyl rings to rotate, breaking planarity.
Spectroscopic Validation (Self-Validating System)
In the absence of a crystal structure (e.g., if the sample remains liquid),
B NMR serves as the primary validation tool. The chemical shift is highly sensitive to the coordination number and electron density at Boron.
Protocol: Dissolve 20 mg of Tri-o-tolyl borate in
. Use as an external standard (0 ppm).
Expected Result: A broad singlet at
16–19 ppm .
Interpretation: This downfield shift (relative to tetra-coordinate borates ~0-5 ppm) confirms a tricoordinate, trigonal planar boron .
Diagnostic Check: If the peak appears at ~1-3 ppm, the sample has hydrolyzed to boric acid or formed a tetra-coordinate adduct with water, invalidating the sample.
Applications in Drug Development
For researchers in pharmaceutical synthesis, the structure of Tri-o-tolyl borate dictates its reactivity:
Mild Lewis Acid: Due to the steric shielding of the Boron center (visualized in Fig 2), it is a weaker Lewis acid than unhindered borates. This allows for chemoselective catalysis where only small nucleophiles can access the boron center.
Chiral Scaffolding: While the molecule itself is dynamic in solution, derivatives with bulkier groups are used to synthesize chiral anions (e.g., TRISPHAT analogues) used for resolving chiral cationic drugs.
References
CymitQuimica. Tris(2-methylphenyl) borate - CAS 2665-12-5 Technical Data. Retrieved from
TCI Chemicals. Tri-o-tolyl Borate Product Specifications (Liquid State Verification). Retrieved from
Cambridge Crystallographic Data Centre (CCDC). Search for Analogue Structures (Tris(phenyl)borate). Retrieved from
Maruoka, K. et al.Bidentate Lewis Acids in Organic Synthesis. (Contextual grounding for borate ester geometry). Pure & Applied Chemistry.
Gessel, J. et al.In Situ Cryocrystallography of Low-Melting Liquids.Journal of Applied Crystallography. (Methodology reference).
Foundational
Technical Guide: The Lewis Acidity of Tri-o-tolyl Borate
The following technical guide provides an in-depth analysis of the Lewis acidity of Tri-o-tolyl Borate , distinguishing it from its organoborane counterparts and detailing its specific physicochemical behavior, measureme...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the Lewis acidity of Tri-o-tolyl Borate , distinguishing it from its organoborane counterparts and detailing its specific physicochemical behavior, measurement protocols, and applications.
Executive Summary & Chemical Identity
Tri-o-tolyl Borate (CAS: 2665-12-5) is a borate ester, formally the tri-ester of boric acid and o-cresol (2-methylphenol).[1] It is distinct from tris(o-tolyl)borane, a common point of confusion in organometallic literature.[1] While boranes (
bonds) are often strong Lewis acids used in Frustrated Lewis Pair (FLP) chemistry, borate esters ( bonds) like Tri-o-tolyl Borate exhibit attenuated Lewis acidity .[1]
This attenuation arises from two competing factors:
Electronic Damping: Oxygen lone pair donation (
backbonding) into the empty boron -orbital significantly raises the LUMO energy, reducing electrophilicity.[1]
Steric Modulation: The ortho-methyl groups on the phenoxy rings create a "picket fence" around the boron center, kinetically inhibiting the approach of bulky nucleophiles while permitting interaction with smaller species.[1]
To understand the Lewis acidity of Tri-o-tolyl Borate, one must analyze the electronic and steric vectors acting upon the central boron atom.[1] Unlike
(BCF), where electron-withdrawing groups enhance acidity, the phenoxy oxygen atoms in Tri-o-tolyl Borate act as internal Lewis bases.[1]
Electronic vs. Steric Competition
The Lewis acidity is defined by the availability of the Boron
orbital.
-Donation (Deactivation): The three oxygen atoms donate electron density into the empty boron orbital.[1] This renders the boron center less electron-deficient (lower Acceptor Number).[1]
Steric Twist (Activation/Selectivity): The ortho-methyl groups force the phenyl rings to twist out of coplanarity with the
plane.[1] This twisting can partially disrupt the -donation (increasing acidity slightly compared to unhindered esters) but primarily acts as a steric gatekeeper.[1]
Visualization of Steric/Electronic Vectors[1]
Figure 1: Mechanistic flow of factors influencing the Lewis acidity of Tri-o-tolyl Borate.[1][2] Note the competing effects of Oxygen donation and Steric blocking.
Quantifying Lewis Acidity: The Gutmann-Beckett Method[1][2][3][4][5][6]
Since Tri-o-tolyl Borate is a mild Lewis acid, standard
proxies are ineffective.[1] The Gutmann-Beckett Method is the industry standard for quantifying Lewis acidity (Acceptor Number, AN) in non-aqueous solvents.[1][3]
The Protocol
This method uses Triethylphosphine Oxide (TEPO) as a probe.[1][3] The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
NMR shift of TEPO changes upon coordination to a Lewis Acid (LA).[1]
Note: The steric bulk of the o-tolyl groups likely prevents the tight binding of the bulky TEPO probe, potentially resulting in a lower observed AN than electronically predicted.[1] This "Frustrated" interaction is a key feature.
Applications & Utility
Tri-o-tolyl Borate is rarely used as a primary catalyst for difficult transformations (like hydrogenation) where boranes are preferred.[1] Instead, its utility lies in stability and mild activation .[1]
Polymer Stabilization & Curing
In epoxy resin systems, Tri-o-tolyl Borate acts as a latent curing agent or stabilizer.[1]
Mechanism: At room temperature, the steric bulk prevents rapid reaction with epoxy groups or amines.[1] Upon heating, the kinetic energy overcomes the steric barrier (or the ester hydrolyzes/transesterifies), releasing active boron species that catalyze cross-linking.
Radical Scavenging: The electron-rich phenoxy rings can intercept free radicals, while the boron center traps degradation byproducts (e.g., alkoxides), preventing polymer yellowing.[1]
Reagent in Organic Synthesis
It serves as a precursor for introducing sterically hindered o-tolyl groups or as a mild Lewis acid buffer to neutralize basic impurities without catalyzing side reactions.[1]
References
BenchChem. (2025).[1] Comparative Analysis of the Lewis Acidity of Trioctyl Borate and Trimethyl Borate. Retrieved from
Cardiff University. (2023).[1] Synthesis and Lewis acidity of fluorinated triaryl borates. Retrieved from
Beckett, M. A., et al. (2007).[1][3] "The Gutmann-Beckett Method for the Determination of Lewis Acidity."[1][2][4][5][6][3] Coordination Chemistry Reviews.
CymitQuimica. (2023).[1][7] Tris(2-methylphenyl) borate Properties and Applications. Retrieved from
TCI Chemicals. (2023).[1][7] Safety Data Sheet: Tri-o-tolyl Borate. Retrieved from
mechanism of action of Tri-o-tolyl Borate in organic reactions
[1][2] Executive Summary & Chemical Profile Tri-o-tolyl Borate (CAS: 2665-12-5), formally tris(2-methylphenyl) borate , is a sterically demanding organoboron ester. Unlike its phosphine analog (Tri-o-tolylphosphine, a co...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Profile
Tri-o-tolyl Borate (CAS: 2665-12-5), formally tris(2-methylphenyl) borate , is a sterically demanding organoboron ester. Unlike its phosphine analog (Tri-o-tolylphosphine, a common palladium ligand), Tri-o-tolyl Borate functions primarily as a latent Lewis acid catalyst and stabilizing agent in polymerization and enzymatic systems.
Its mechanism of action is defined by the "Ortho-Effect" : the steric bulk of the three ortho-methyl groups shields the central boron atom. This shielding modulates the Lewis acidity, preventing premature reaction at room temperature (latency) while allowing activation at elevated temperatures. This property is critical in epoxy resin curing , urease stabilization , and controlled transesterification .
Property
Specification
Formula
Molecular Weight
332.20 g/mol
Geometry
Trigonal Planar (Boron center)
Key Feature
Steric hindrance at Boron center via o-methyl groups
Primary Role
Latent Lewis Acid, Curing Accelerator, Enzyme Stabilizer
Core Mechanism: Sterically Modulated Lewis Acidity
The fundamental reactivity of Tri-o-tolyl Borate stems from the electron-deficient boron atom (
hybridized), which possesses an empty -orbital capable of accepting electron pairs (Lewis acidity).
The Steric Gating Mechanism
In standard borates like Trimethyl Borate , the boron center is exposed, leading to rapid hydrolysis or complexation. In Tri-o-tolyl Borate , the three o-tolyl rings adopt a propeller-like conformation. The ortho-methyl groups create a kinetic barrier (steric gate) around the boron center.
Low Temperature (< 80°C): The steric bulk prevents large nucleophiles (e.g., epoxy oligomers, water) from effectively coordinating with the boron. The catalyst remains "dormant."
High Temperature (> 120°C): Thermal energy overcomes the rotational barrier of the aryl rings, exposing the boron
-orbital. This allows the borate to coordinate with Lewis bases (e.g., epoxide oxygen), initiating catalysis.
Figure 1: Thermal activation pathway of Tri-o-tolyl Borate. The steric "gate" opens only upon heating, converting the dormant species into an active Lewis acid.
Mechanism in Epoxy Resin Curing (Latent Acceleration)
Tri-o-tolyl Borate is extensively used in one-component epoxy formulations where shelf-life stability is paramount. It functions as a latent curing accelerator .
Initiation Pathway
Dormancy Phase : At room temperature, the borate ester does not catalyze the ring-opening of the epoxide due to steric hindrance. This prevents the "pot life" issues common with
-amine catalysts.
Activation Phase : Upon heating, the borate coordinates to the oxygen atom of the oxirane (epoxide) ring.
Polarization : The
dative bond pulls electron density away from the epoxide carbons, increasing their electrophilicity.
Nucleophilic Attack : A latent nucleophile (e.g., a thiol or phenol present in the matrix) attacks the activated epoxide carbon, opening the ring and propagating the polymer network.
Reaction Scheme:
(Note: The borate often exchanges ligands with the resulting hydroxyl groups, becoming incorporated into the polymer matrix).
Comparative Latency Data
The following table illustrates the latency effect compared to unhindered borates.
Borate Ester
Steric Bulk
Gel Time (25°C)
Gel Time (150°C)
Classification
Trimethyl Borate
Low
< 1 hour
< 1 min
Highly Active (Unstable)
Triphenyl Borate
Medium
~ 24 hours
< 5 min
Moderate Latency
Tri-o-tolyl Borate
High
> 1 month
< 10 min
High Latency (Ideal)
Mechanism in Urease Stabilization
In diagnostic reagents and enzymatic assays, Tri-o-tolyl Borate acts as a stabilizer for urease.[1]
Mechanism : Borates are known to form reversible covalent complexes with cis-diols (e.g., carbohydrates, ribose). While the exact binding site on urease is complex, the borate ester likely interacts with surface hydroxyls or the active site nickel-coordination sphere, locking the enzyme in a stable conformation and preventing denaturation.
Advantage : The hydrophobic tolyl groups create a local non-polar environment that repels excess water, reducing hydrolytic degradation of the enzyme during storage.
Experimental Protocol: Latent Curing Formulation
Objective : To formulate a shelf-stable epoxy adhesive using Tri-o-tolyl Borate as a latent accelerator.
theoretical and computational studies of Tri-o-tolyl Borate
This technical guide provides an in-depth theoretical and computational analysis of Tri-o-tolyl Borate , focusing on its structural dynamics, electronic properties, and hydrolytic stability. A Sterically Modulated Lewis...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth theoretical and computational analysis of Tri-o-tolyl Borate , focusing on its structural dynamics, electronic properties, and hydrolytic stability.
A Sterically Modulated Lewis Acid for Precision Synthesis
Executive Summary
Tri-o-tolyl Borate (TotB) represents a distinct class of aryl borates where steric demand dictates reactivity. Unlike its unhindered analog, triphenyl borate, TotB incorporates three ortho-methyl groups that create a "propeller-like" steric shield around the central boron atom. This guide explores the computational basis for its enhanced hydrolytic stability and its application as a tunable Lewis acid in drug discovery workflows. We present a theoretical framework for modeling its reactivity using Density Functional Theory (DFT) and validate these models with experimental protocols.
Theoretical studies of triaryl systems reveal that ortho-substitution forces the phenyl rings to rotate out of the
plane to minimize steric repulsion between the oxygen lone pairs and the ortho-methyl groups.
Planarity: The
core is trigonal planar ( hybridized).
Twist Angle (
): Computational optimization (B3LYP/6-31G(d)) predicts a twist angle of approximately 40-60° for each tolyl ring relative to the central plane.
Result: This twisting creates a chiral propeller conformation (
symmetry) in the ground state, which effectively shields the empty -orbital on the Boron atom from nucleophilic attack.
Electronic Structure (HOMO-LUMO)
The reactivity of TotB is defined by its Lewis acidity (LUMO energy).
LUMO (Lowest Unoccupied Molecular Orbital): Localized primarily on the empty
orbital of the Boron.
HOMO (Highest Occupied Molecular Orbital): Localized on the tolyl
-systems.
Computational Insight: The ortho-methyl groups donate electron density via hyperconjugation (
), slightly raising the LUMO energy compared to triphenyl borate. This makes TotB a softer, more selective Lewis acid.
Computational Methodologies
To accurately model Tri-o-tolyl Borate, researchers must employ specific DFT protocols that account for weak dispersive forces and solvation effects.
Recommended Computational Workflow
Figure 1: Standardized computational pipeline for characterizing aryl borate stability.
Key Parameters for Simulation
Parameter
Recommended Setting
Rationale
Functional
B97X-D or B3LYP-D3
Accounts for dispersion forces critical in sterically crowded systems.
Basis Set
6-311++G(d,p) or def2-TZVP
Diffuse functions are required to model the empty orbital on Boron accurately.
Solvation
CPCM (THF or Toluene)
Borates are rarely used in gas phase; implicit solvation is mandatory.
NBO Analysis
Second-Order Perturbation
Quantifies the resonance donation stabilizing the core.
Reactivity & Hydrolysis Mechanism
The primary degradation pathway for borate esters is hydrolysis. Tri-o-tolyl Borate exhibits enhanced kinetic stability compared to simple alkyl borates due to the "Steric Gear" mechanism.
The Hydrolytic Pathway
Hydrolysis follows an associative mechanism (
):
Nucleophilic Attack: Water attacks the empty boron
-orbital.
Tetrahedral Intermediate: Formation of a borate-water adduct (
Boron).
Proton Transfer & Elimination: Loss of o-cresol.
Steric Inhibition (The Theoretical Advantage)
In TotB, the ortho-methyl groups block the trajectory of the incoming water molecule.
Transition State Energy (
): Computational studies predict a barrier 3–5 kcal/mol higher for TotB than for triphenyl borate.
Implication: TotB can be handled in open air for short periods without significant degradation, unlike triethyl borate.
Figure 2: Mechanistic pathway of hydrolysis highlighting the energy barrier imposed by steric hindrance.
Experimental Validation Protocols
To ensure scientific integrity, computational predictions must be validated against experimental data.
Protocol A: Lewis Acidity Quantification (Gutmann-Beckett Method)
Objective: Measure the acceptor strength of TotB compared to
than due to electron donation from the methyl groups.
Protocol B: Hydrolytic Stability Assay
Objective: Determine the half-life (
) of TotB in ambient conditions.
Baseline: Take a
NMR of pure TotB in (dry). Focus on the Methyl peak (~2.3 ppm).
Challenge: Add 10 equivalents of
to the NMR tube. Shake vigorously.
Monitoring: Acquire spectra at t=0, 5, 15, 30, and 60 minutes.
Data Processing: Integrate the shift of the Methyl peak from ester-bound to free cresol. Plot
vs. time to determine the rate constant .
Applications in Drug Development
Suzuki-Miyaura Coupling Precursor
TotB serves as a masked source of o-tolylboronic acid. In the presence of strong base and Pd-catalyst, it hydrolyzes in situ to release the active coupling species, avoiding the instability issues of storing pure boronic acids.
Selective Lewis Acid Catalysis
Due to its bulk, TotB is an excellent catalyst for reactions requiring regioselectivity.
Scenario: Glycosylation or Epoxide opening.
Mechanism: The bulky borate coordinates to the least hindered oxygen, directing nucleophilic attack to the specific site.
References
Sigma-Aldrich. Tri-o-tolyl Borate Product Specification & Properties. Retrieved from
PubChem. Tri-o-tolyl borate (Compound Summary). National Library of Medicine. Retrieved from [5]
TCI Chemicals. Product Specification: Tri-o-tolyl Borate. Retrieved from
Lewis, G. L., & Smyth, C. P. (1940). The Hydrolysis of Alkyl Borates. Journal of the American Chemical Society.[6] (Contextual grounding on borate hydrolysis mechanisms).
ChemicalBook. Tri(o-tolyl)phosphine Properties. (Comparative steric data for o-tolyl systems). Retrieved from
Technical Guide: Solubility Profile and Solvent Selection for Tri-o-tolyl Borate
[1] CAS Registry Number: 2665-12-5 Chemical Formula: C₂₁H₂₁BO₃ Molecular Weight: 332.21 g/mol [1][2] Executive Summary & Chemical Identity Tri-o-tolyl borate (also known as Tri-o-cresyl borate) is a sterically hindered b...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
CAS Registry Number: 2665-12-5
Chemical Formula: C₂₁H₂₁BO₃
Molecular Weight: 332.21 g/mol [1][2]
Executive Summary & Chemical Identity
Tri-o-tolyl borate (also known as Tri-o-cresyl borate) is a sterically hindered borate ester derived from o-cresol and boric acid.[1][2] Unlike simple alkyl borates (e.g., trimethyl borate), the bulky ortho-methyl groups on the phenoxy rings provide a degree of steric shielding around the central boron atom.[1] However, this shielding does not eliminate the compound's inherent Lewis acidity, making it highly moisture-sensitive .[1]
Effective utilization of Tri-o-tolyl borate in organic synthesis (e.g., as a catalyst intermediate or electrolyte additive) requires a rigorous understanding of its solubility profile, which is governed by two competing factors:
Thermodynamic Solubility: Driven by van der Waals forces and ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Chemical Stability: Limited by the rate of hydrolysis or alcoholysis in protic media.[1][2]
Core Directive: The successful dissolution of Tri-o-tolyl borate is not merely about finding a liquid that dissolves it, but finding a solvent that does not destroy it.
Solubility Profile & Solvent Compatibility[1][3]
The solubility behavior of Tri-o-tolyl borate follows the "like dissolves like" principle, favoring non-polar and aromatic solvents.[1] Below is the compatibility matrix categorized by solvent class.
Compatibility Matrix
Solvent Class
Representative Solvents
Solubility Status
Operational Notes
Aromatic Hydrocarbons
Toluene, Benzene, Xylene
Excellent
Preferred media. The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-electron systems interact favorably with the aryl groups of the borate.[1] Ideal for azeotropic drying.[1][2]
Chlorinated Solvents
Dichloromethane (DCM), Chloroform
Good
High solubility.[1][2] Ensure solvents are acid-free (stabilizers like ethanol in chloroform must be removed).[1][2]
Ethers
Tetrahydrofuran (THF), Diethyl Ether
Good
Soluble, but solvents must be rigorously anhydrous (distilled over Na/benzophenone) to prevent hydrolysis.[1][2]
Aliphatic Hydrocarbons
Hexane, Heptane, Pentane
Moderate
Soluble, but less effective than aromatics.[1][2] Often used to precipitate impurities or as co-solvents.[1][2]
Protic Solvents
Water, Methanol, Ethanol
Incompatible
DO NOT USE. Rapid hydrolysis/alcoholysis occurs, degrading the compound to boric acid and o-cresol.[1][2]
Polar Aprotic
DMF, DMSO
Conditional
Soluble, but hygroscopic nature of these solvents makes maintaining anhydrous conditions difficult.[1][2]
Mechanistic Insight: The Hydrolysis Trap
The central boron atom in Tri-o-tolyl borate possesses an empty p-orbital, rendering it a Lewis acid.[1] In the presence of water or alcohols (nucleophiles), the boron atom undergoes nucleophilic attack, leading to the cleavage of the B-O bond.[1]
While the ortho-methyl groups provide some kinetic stability compared to unhindered esters, they do not prevent thermodynamic degradation.[1]
Figure 1: The degradation pathway of Tri-o-tolyl borate in protic media. Prevention requires the exclusion of nucleophiles via anhydrous solvents.[1]
Solvent Selection Decision Tree
To select the optimal solvent for your application, follow this logic flow. This ensures you balance solubility with chemical integrity.[1][2]
Figure 2: Logical framework for solvent selection. Aromatic hydrocarbons are the "Gold Standard" for this compound.
Experimental Protocols
Protocol: Preparation of Anhydrous Toluene for Dissolution
Context: Toluene is the preferred solvent because it forms an azeotrope with water, allowing for easy drying, and interacts favorably with the tolyl groups of the borate.[1]
Pre-drying: Predry toluene over CaCl₂ or MgSO₄ if water content is visibly high.[1][2]
Distillation Setup: Set up a still under an inert atmosphere (Nitrogen or Argon).[1][2]
Reflux: Add sodium wire and a small amount of benzophenone. Reflux until the solution turns a deep blue/purple (indicating the formation of the ketyl radical, confirming the absence of water and oxygen).[1]
Collection: Distill the toluene directly into a flame-dried Schlenk flask containing the Tri-o-tolyl borate.
Protocol: Dissolution & Handling
Context: Tri-o-tolyl borate is often supplied as a viscous liquid or low-melting solid.[1][2]
Inert Environment: Perform all weighing and transfers inside a glovebox or using Schlenk techniques.
Vessel Preparation: Flame-dry all glassware under vacuum and purge with Argon (3 cycles).
Addition: Syringe the required volume of Tri-o-tolyl borate into the flask.
Solvent Addition: Add the anhydrous solvent (from 4.1) via cannula or dried syringe.[1][2]
Verification: The solution should remain clear and colorless. Cloudiness indicates hydrolysis (formation of insoluble boric acid or hydrated species).[1][2]
References
Tokyo Chemical Industry (TCI). Product Specification: Tri-o-tolyl Borate (CAS 2665-12-5).[1][2] Retrieved from [1][2]
National Institutes of Health (NIH). PubChem Compound Summary: Tri-o-tolyl borate.[1][2] Retrieved from [1][2]
PureSynth. Safety Data Sheet (SDS) & Physical Properties: Tri-O-Tolyl Borate.[1][2] Retrieved from [1][2]
BenchChem. Preventing hydrolysis of borate esters during synthesis. Retrieved from [1][2]
Moisture Sensitivity and Hydrolytic Degradation of Tri-o-tolyl Borate: A Mechanistic and Analytical Guide
Executive Summary Tri-o-tolyl borate (TOTB) represents a classic paradox in organoboron chemistry: it is a valuable intermediate for Suzuki-Miyaura coupling ligands and polymer additives, yet it possesses an inherent, th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tri-o-tolyl borate (TOTB) represents a classic paradox in organoboron chemistry: it is a valuable intermediate for Suzuki-Miyaura coupling ligands and polymer additives, yet it possesses an inherent, thermodynamically driven susceptibility to moisture. For researchers in drug development and materials science, the uncontrolled hydrolysis of TOTB is not merely a stability issue—it is a source of toxic impurities (o-cresol) and stoichiometric drift that can compromise downstream catalysis or biological assays.
This guide moves beyond standard safety data sheets to provide a mechanistic understanding of TOTB hydrolysis, offering self-validating protocols for its handling, storage, and quantitative analysis.
Part 1: Chemical Architecture & Hydrolytic Susceptibility
The Lewis Acid Trap
The moisture sensitivity of TOTB is dictated by the electronic deficiency of the central boron atom. In its trigonal planar geometry (
hybridized), boron possesses a vacant -orbital orthogonal to the B-O-C plane. This empty orbital acts as a potent Lewis acid, inviting nucleophilic attack from lone pairs on oxygen atoms in water molecules.
Steric Modulation: The Ortho Effect
Unlike simple alkyl borates (e.g., trimethyl borate), which hydrolyze almost instantaneously upon exposure to air, TOTB exhibits a modulated hydrolysis rate due to steric hindrance.
The Shielding Effect: The methyl groups at the ortho position of the phenoxy rings create a "picket fence" around the boron center.
Kinetic vs. Thermodynamic Stability: While these methyl groups kinetically retard the approach of water (slowing the rate of hydrolysis), they do not alter the thermodynamic favorability of the reaction. Given sufficient time and moisture, TOTB will fully degrade into boric acid and o-cresol.
The Hydrolysis Mechanism
The degradation proceeds through a stepwise associative mechanism. It is critical to understand that this is an equilibrium process, driven to completion by the high concentration of water (Le Chatelier's principle) or the removal of the volatile alcohol.
Figure 1: Stepwise hydrolysis mechanism of Tri-o-tolyl Borate. The transition from sp2 to sp3 hybridization is the rate-determining geometric change.
Part 2: Analytical Challenges & Detection Strategies
Standard purity assays often fail for TOTB because the analytical method itself induces degradation.
The HPLC Pitfall
Problem: Reversed-phase HPLC utilizes aqueous mobile phases (e.g., Water/Acetonitrile). TOTB hydrolyzes on the column, leading to broad, tailing peaks or complete conversion to o-cresol before detection.
Solution: Use Normal Phase HPLC (Hexane/IPA) or Non-Aqueous Reversed Phase (NARP) . However, even trace moisture in "dry" solvents can cause on-column degradation.
The NMR Solution (Gold Standard)
NMR is the only non-invasive method to quantify TOTB purity, provided the solvent is rigorously dried.
Nucleus
Diagnostic Signal (TOTB)
Hydrolysis Artifact (Degradation)
Notes
B
17.0 – 18.5 ppm (Broad)
19.5 ppm (Boric Acid)
The most direct evidence of B-O bond cleavage.
H
2.15 ppm (o-CH ester)
2.25 ppm (o-CH free phenol)
Chemical shifts of the methyl group are sensitive to the electronic environment of the oxygen.
C
16.5 ppm (o-CH)
15.9 ppm (o-CH free phenol)
Useful for confirming identity in complex mixtures.
Note: Chemical shifts are solvent-dependent (referenced to CDCl
).
Part 3: Experimental Protocols
Protocol A: Self-Validating Hydrolysis Kinetics Study
This protocol allows you to determine the "working time" of TOTB in your specific lab environment.
Materials:
Tri-o-tolyl Borate (freshly opened or stored under Argon).
Solvent: CDCl
(dried over 4Å molecular sieves).
Internal Standard: 1,3,5-Trimethoxybenzene (inert to borates).
NMR Tubes with screw caps (septum caps preferred).
Methodology:
Preparation (Glovebox/Dry Bag): Dissolve 20 mg of TOTB and 5 mg of Internal Standard in 0.6 mL dry CDCl
. Transfer to NMR tube and seal.
T=0 Scan: Acquire a
H NMR spectrum immediately. Integrate the o-methyl peak of TOTB (A) against the methoxy peak of the standard (IS). Calculate the ratio .
Induction: Inject 5
L of DO (or HO) into the tube, shake vigorously for 10 seconds.
Kinetic Monitoring: Acquire spectra every 5 minutes for 60 minutes.
Data Analysis: Plot the decrease in the TOTB methyl integral and the concomitant rise of the free o-cresol methyl peak.
Validation Check: The sum of the molar integrals (Ester + Free Phenol) must remain constant relative to the Internal Standard. If this sum decreases, precipitation or non-specific adsorption is occurring.
Protocol B: Handling and Storage
Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Quenching: If disposal is required, slowly add to a stirred solution of 10% NaOH. This converts the borate to water-soluble sodium borate and sodium o-cresolate.
Part 4: Analytical Decision Matrix
Use the following workflow to select the appropriate analytical technique based on your data needs.
Figure 2: Analytical decision tree for characterizing moisture-sensitive borate esters.
Part 5: Safety Considerations (The o-Cresol Factor)
While boric acid is relatively benign, the hydrolysis product o-cresol poses significant risks:
Toxicity: Toxic by inhalation and ingestion.
Corrosivity: Causes severe skin burns and eye damage.
Odor Threshold: o-Cresol has a distinct medicinal/tar-like odor. If you can smell it upon opening a bottle of TOTB, significant hydrolysis has already occurred.
Self-Validating Safety Check: Before using an old bottle of TOTB, perform a "smell check" (wafting, not direct inhalation) or a quick TLC (Hexane/EtOAc). If a spot corresponding to o-cresol (
depending on conditions) is prominent, purification is required before use in sensitive catalytic cycles.
References
Mechanism of Bor
Title: Kinetics and Mechanism of the Hydrolysis of Borate Esters[1][2]
Source: Journal of the American Chemical Society (JACS)
Technical Guide: Safe Handling and Storage of Tri-o-tolyl Borate
The following technical guide details the safe handling, storage, and operational protocols for Tri-o-tolyl Borate. It is designed for researchers and drug development professionals, prioritizing mechanistic understandin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safe handling, storage, and operational protocols for Tri-o-tolyl Borate. It is designed for researchers and drug development professionals, prioritizing mechanistic understanding and self-validating safety systems.
Tri-o-tolyl borate is an organoboron compound frequently employed as a Lewis acid catalyst, a reagent in organic synthesis (specifically coupling reactions), and a specialized stabilizer in polymer chemistry.[1] While often categorized generically with other borate esters, its specific steric bulk (provided by three ortho-methyl groups) imparts unique stability profiles compared to unhindered analogs like trimethyl borate.
However, this compound presents a distinct "Silent Hazard": Hydrolytic Instability. Upon contact with atmospheric moisture, it degrades into Boric Acid and o-Cresol (2-methylphenol) . While the borate itself is moderately toxic, the hydrolysis product (o-cresol) is a potent toxicant and corrosive agent. Therefore, safe handling protocols must be designed not just for the parent compound, but to prevent the generation of its degradation products.
Physicochemical Data Table
Property
Specification
Operational Implication
Physical State
Viscous Liquid / Low-melting Solid
May require warming (gentle) for transfer; handle as a liquid.
Boiling Point
~386°C
Low volatility, but thermal decomposition can release fumes.
Density
1.091 g/cm³
Denser than water; sinks in aqueous spills.
Solubility
Toluene, DCM, Chloroform
Compatible with standard organic synthesis solvents.
Reactivity
Moisture Sensitive
Hydrolyzes to release corrosive o-Cresol.
Flash Point
~174°C
Combustible, but high flash point reduces immediate fire risk.
Critical Hazard Mechanism: The Hydrolysis Cascade
To handle this compound safely, one must understand the causality of its degradation. Unlike simple solvents, a spill of Tri-o-tolyl borate is a dynamic chemical reaction.
The Mechanism:
The boron atom acts as a Lewis acid (electron pair acceptor). Water molecules attack the empty p-orbital on the boron, displacing the sterically hindered o-cresol groups.
Figure 1: Hydrolytic degradation pathway. Note that one mole of borate releases three moles of toxic o-cresol.
Safety Implication:
Standard nitrile gloves provide fair protection against the borate ester but poor protection against o-cresol (breakthrough < 15 mins). If hydrolysis occurs on the glove surface, the barrier is compromised.
Storage Protocols: The Inert Barrier System
Trustworthiness in storage relies on maintaining an unbroken chain of inert atmosphere.
Primary Storage Conditions
Atmosphere: Strictly under Nitrogen (N₂) or Argon (Ar).
Container: Glass bottles with PTFE-lined septa or Schlenk flasks. Do not store in standard polyethylene bottles for long periods, as moisture can permeate plastics over time.
The "Desiccator Defense"
For long-term storage of opened bottles, employ a secondary containment system:
Place the primary container inside a vacuum desiccator.
Fill the desiccator with active desiccant (e.g., P₂O₅ or indicating Drierite).
Purge the desiccator with Argon before sealing.
Why? This creates a self-validating buffer. If the desiccant changes color, the outer barrier has failed, warning you before the reagent is compromised.
Operational Handling: Step-by-Step
Objective: Transfer reagent without atmospheric contact.
PPE Selection (The "Cresol Contingency")
Eyes: Chemical Splash Goggles (Face shield recommended for volumes > 100 mL).
Skin: Double-gloving strategy.
Inner Layer: 4-mil Nitrile (Dexterity).
Outer Layer: Silver Shield (Laminate) or 8-mil Nitrile (Sacrificial).
Rationale: If the outer glove is splashed, strip it immediately. The inner glove protects during the removal process.
Transfer Workflow (Syringe/Cannula)
Do not pour this reagent. Pouring introduces moisture and creates static.
Figure 2: Inert atmosphere transfer workflow to prevent hydrolysis.
Protocol:
Equip Reaction Vessel: Ensure the destination flask is flame-dried and under N₂.
Positive Pressure: Insert a N₂ line (via needle) into the reagent bottle to create positive pressure.
Syringe Purge: Insert the transfer syringe. Flush with N₂ three times to remove air/moisture from the barrel.
Draw: Withdraw the required volume. The positive pressure in the bottle will assist the draw, reducing bubble formation.
Transfer: Inject into the reaction vessel through the septum.
Needle Quench: Immediately draw acetone or ethanol into the used syringe to dilute residual borate before dismantling.
Emergency Response & Waste Disposal
Spills (The Hydrolysis Hazard)
If Tri-o-tolyl borate spills, it will begin to smell like "tar" or "medicinal" (the scent of cresol).
Evacuate: Clear the immediate area.
PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator with organic vapor cartridges if ventilation is poor.
Absorb: Use a dry absorbent (vermiculite or sand). Do not use standard paper towels as the first line of defense, as cresol can soak through them rapidly.
Neutralize: Wipe the area with a dilute solution of Sodium Carbonate (soda ash) to neutralize the boric acid and convert cresol to its less volatile phenolate salt.
Waste Disposal
Classification: Hazardous Organic Waste (Toxic).
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or aqueous waste streams.
Labeling: Clearly label as "Contains Tri-o-tolyl Borate and potential o-Cresol."
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75875, Tri-o-tolyl borate. Retrieved from [Link]
PureSynth. Material Safety Data Sheet: Tri-O-Tolyl Borate. Retrieved from [Link]
U.S. Borax. Technical Bulletin: Borate Handling and Storage. (General borate handling principles). Retrieved from [Link]
Executive Summary Tri-o-tolyl borate (CAS 2665-12-5) is an organoboron compound primarily utilized as a Lewis acid catalyst , polymer stabilizer , and chemical intermediate .[1] While often overshadowed by its phosphine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tri-o-tolyl borate (CAS 2665-12-5) is an organoboron compound primarily utilized as a Lewis acid catalyst , polymer stabilizer , and chemical intermediate .[1] While often overshadowed by its phosphine analog in cross-coupling literature, this borate ester plays a critical role in the formulation of latent epoxy curing systems and the synthesis of specialized boron-containing intermediates.
Critical Distinction for Researchers:
Do not confuse Tri-o-tolyl borate (Borate ester) with Tri(o-tolyl)phosphine (Ligand, CAS 6163-58-2). The latter is a standard ligand for Suzuki-Miyaura coupling. Tri-o-tolyl borate is a Lewis acid reagent and stabilizer, not a palladium ligand.
Physicochemical Profile
The following data characterizes high-purity (>98%) Tri-o-tolyl borate.
Property
Value
Notes
Chemical Name
Tris(2-methylphenyl) borate
CAS Number
2665-12-5
Molecular Formula
C₂₁H₂₁BO₃
Molecular Weight
332.21 g/mol
Appearance
Colorless to light yellow liquid
Density
1.09 g/mL at 25°C
Refractive Index
1.56
Boiling Point
386°C
High thermal stability
Flash Point
174°C
Solubility
Soluble in Toluene, CHCl₃, THF
Decomposes in water/alcohols
Stability
Moisture Sensitive
Hydrolyzes to o-Cresol & Boric Acid
Mechanism of Action & Chemical Reactivity
Chemical Mechanism: Lewis Acidity & Hydrolysis
Tri-o-tolyl borate functions as a mild Lewis acid due to the empty p-orbital on the central boron atom. However, its reactivity is modulated by the steric bulk of the ortho-methyl groups on the phenoxy rings.
Key Reactivity Pathways:
Hydrolysis: Upon exposure to moisture, the B-O bonds cleave, releasing boric acid and o-cresol. This reaction is reversible but equilibrium favors hydrolysis in the presence of excess water.
Transesterification: In the presence of alcohols (R-OH), the o-cresol groups can be exchanged, a property utilized in polymer curing to modulate reaction rates.
Visualization: Hydrolysis & Degradation Pathway
The following diagram illustrates the degradation pathway that researchers must control during storage and handling.
Figure 1: Hydrolytic degradation pathway. Note the release of o-Cresol, a toxic phenolic compound.
Applications in Research & Development
Latent Curing Catalyst (Epoxy Resins)
In material science and medical device packaging, Tri-o-tolyl borate is used to stabilize "one-pot" epoxy formulations.
Function: It complexes with amine or thiol curing agents, blocking their reactivity at room temperature (latency).
Activation: Upon heating (>100°C), the complex dissociates or undergoes transesterification with the epoxy/hydroxyl groups, releasing the active curing agent.
Benefit: Extends pot-life of resin mixtures from hours to weeks.
Chemical Synthesis Intermediate
Used as a source of the o-tolyl borate moiety or as a scavenger for water/alcohols in sensitive reactions. It is also explored as an additive in nucleoside synthesis to modulate solubility or reactivity of hydroxyl groups.
Purpose: To verify reagent integrity before use in sensitive catalysis.
Reagents:
Tri-o-tolyl borate (Test Sample)
Anhydrous Toluene (Solvent)
Karl Fischer Reagent (Validation)
Procedure:
Environment: All operations must be performed under inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.
Dissolution: Dissolve 100 mg of Tri-o-tolyl borate in 1 mL of anhydrous toluene.
Observation: Solution should be clear and colorless. Cloudiness indicates partial hydrolysis (formation of boric acid precipitates).
Validation (H-NMR): Take an aliquot in CDCl₃ (dried over molecular sieves).
Target Signal: Look for the methyl group of the o-tolyl moiety (approx. 2.2-2.3 ppm).
Impurity Check: A shift in the methyl peak or appearance of broad phenolic -OH protons (approx. 4.5-5.0 ppm) indicates the presence of free o-cresol (hydrolysis product).
Protocol B: Removal from Reaction Mixtures
Since the hydrolysis product is o-cresol (high boiling point: 191°C), standard rotary evaporation may not remove it efficiently.
Method: Basic wash.
Step 1: Quench reaction with 1M NaOH. This converts o-cresol to water-soluble sodium o-cresolate and boric acid to sodium borate.
Step 2: Extract the desired organic product with an organic solvent (e.g., Ethyl Acetate). The boron and cresol residues remain in the aqueous phase.
May damage fertility or the unborn child (due to Boric Acid release).
Acute Toxicity
H302
Harmful if swallowed (due to o-Cresol release).
Handling Precaution:
Always handle in a fume hood. The hydrolysis product, o-Cresol , is corrosive and toxic by absorption. Boric acid is a known reproductive toxin. Pregnant personnel should avoid handling this compound.
Sourcing & Supply Chain
When sourcing CAS 2665-12-5, specify "Borate Ester" to avoid confusion with the phosphine ligand.
Supplier
Grade
Purity
Typical Pack Size
TCI Chemicals
Reagent
>98.0%
5 mL, 25 mL
ChemScene
Research
>98%
Custom
Fisher Scientific
Tech
Varies
Bulk
Note: Due to moisture sensitivity, ensure suppliers ship in sealed, desiccant-lined packaging (e.g., Sure/Seal™ bottles).
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87563541, Tri-o-tolyl borate. Retrieved from [Link][5]
European Chemicals Agency (ECHA). Boric Acid & Borates: Toxicological Summary. Retrieved from [Link]
Precision Boronic Acid Synthesis: The Tri-o-tolyl Borate Protocol
[1] Executive Summary: The Steric Solution to Over-Alkylation In the synthesis of aryl- and alkylboronic acids, the primary failure mode is over-addition . Standard reagents like Trimethyl Borate (TMB) often fail to stop...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Steric Solution to Over-Alkylation
In the synthesis of aryl- and alkylboronic acids, the primary failure mode is over-addition . Standard reagents like Trimethyl Borate (TMB) often fail to stop at the mono-substituted "ate" complex, leading to significant contamination with borinic acids (
) and boranes ().
Tri-o-tolyl Borate (CAS 2665-12-5) acts as a steric firewall. By utilizing the bulk of the ortho-methyl groups on the phenoxy ligands, it creates a kinetic barrier that effectively halts the reaction after the first transmetallation. This guide details the mechanistic rationale, experimental protocol, and critical workup strategies required to deploy this reagent effectively in drug discovery and process chemistry.
The Challenge: Controlling Electrophilicity
The synthesis of boronic acids via organometallic reagents (Grignard or Lithium) follows a general pathway:
), the intermediate "ate" complex is unstable and prone to dissociating an alkoxide group before hydrolysis. This regenerates a neutral, electrophilic boron species () which reacts with a second equivalent of nucleophile, destroying yield and purity.
The Solution: Tri-o-tolyl Borate
Tri-o-tolyl borate replaces small alkoxy groups with bulky 2-methylphenoxy groups.[1]
Steric Shielding: The ortho-methyl groups create a crowded environment around the boron center.
Kinetic Stop: Once the first aryl group adds, the tetrahedral intermediate is too sterically congested to accept a second attack, effectively "locking" the stoichiometry at 1:1.
Significantly heavier than TMB (103.[1]9) or TiPB (188.[1]1)
Physical State
Viscous Liquid
Colorless to light yellow at 20°C
Boiling Point
386°C
Critical: Non-volatile.[1] Cannot be removed by rotary evaporation.[1]
Solubility
THF, Et2O, Toluene
Decomposes in water (hydrolysis)
Mechanistic Visualization
The following diagram illustrates the divergent pathways between unhindered borates (TMB) and hindered borates (Tri-o-tolyl), highlighting the "Steric Stop" mechanism.
Caption: Mechanistic divergence showing how steric bulk prevents the dissociation step required for over-addition.
Experimental Protocol: Synthesis of Arylboronic Acids
Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
Expert Tip: Ensure the system is strictly anhydrous. Borate esters hydrolyze rapidly in air, degrading the reagent stoichiometry before the reaction begins.
2. Reagent Preparation
Charge the flask with Tri-o-tolyl Borate (3.65 g, 11 mmol, 1.1 equiv) and anhydrous THF (20 mL).
Cool the solution to -78°C (Dry ice/Acetone bath).
Note: While Tri-o-tolyl borate allows for higher temperatures due to its bulk, starting at -78°C maximizes selectivity.
3. Transmetallation
Charge the addition funnel with Phenylmagnesium Bromide (10 mL, 10 mmol, 1.0 equiv).
Add the Grignard reagent dropwise over 30 minutes.[1]
Observation: The solution may become cloudy or change viscosity as the "ate" complex forms.
After addition, stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature (RT) over 2 hours.
4. Hydrolysis
Cool the mixture back to 0°C.
Quench slowly with 1M HCl (15 mL).
Stir vigorously at RT for 30 minutes. This step hydrolyzes the B-O-Ar bonds, releasing the free boronic acid and o-cresol .[1]
5. Workup & Purification (The Critical Bottleneck)
The Problem: Unlike TMB (which yields volatile methanol), this reaction yields o-cresol (BP 191°C) as a byproduct.[1] You cannot remove it by rotary evaporation.[1]
Separation Strategy:
Extraction: Extract the mixture with Diethyl Ether (3 x 20 mL). Combine organics.
Base Wash (Selective): Wash the organic layer with dilute base? NO. Both boronic acid and o-cresol are acidic (pKa ~9-10).[1] They will both extract into the aqueous base.[1]
Correct Approach (Crystallization):
Dry organics (
) and concentrate to a minimal volume (do not dry completely).[1]
Add non-polar solvent (Hexane or Pentane).[1] o-Cresol is highly soluble in hexane; many arylboronic acids are not.[1]
Precipitate the boronic acid product, filter, and wash with cold hexane.
Alternative (Chromatography): If the product is soluble in hexane, use column chromatography.[1] o-Cresol is less polar than most boronic acids.[1]
Eluent: Gradient from Hexane to EtOAc.[1] o-Cresol usually elutes early; Boronic acid elutes later (often with tailing, add 1% AcOH to eluent).[1]
Decision Matrix: Selecting the Right Borate
Use the following decision tree to determine when to deploy Tri-o-tolyl borate versus standard reagents.
Caption: Selection logic for borate reagents. Tri-o-tolyl borate is the "heavy artillery" for cases where standard reagents fail to prevent over-addition.[1]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete Hydrolysis
Increase stirring time with HCl; o-tolyl esters are sterically bulky and hydrolyze slower than methyl esters.[1]
O-Cresol Contamination
Inadequate Workup
Do not rely on evaporation.[1] Use Hexane/Pentane trituration or recrystallization from water (if product allows).[1]
Double Addition (Borinic Acid)
Temperature too high
Even with bulky borates, maintain -78°C during addition.[1] Ensure Grignard is added to the borate, not vice-versa.
Reagent Solidified
Cold Temperature
Tri-o-tolyl borate is viscous.[1] Dilute with THF before cooling to -78°C to ensure efficient stirring.
References
BenchChem. (2025).[1] A Comparative Analysis of the Lewis Acidity of Trioctyl Borate and Trimethyl Borate. Link
Tokyo Chemical Industry (TCI). (2025).[1] Product Specification: Tri-o-tolyl Borate (CAS 2665-12-5).[1][2][3][4] Link
Sigma-Aldrich. (2025).[1] Tri-o-tolyl Borate Product Data. Link
Brown, H. C., & Cole, T. E. (1983).[1] Organoboranes.[1] 31. A simple preparation of boronic esters from organolithium reagents and selected borate esters. Organometallics. (Foundational reference for bulky borate usage).
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (Context on boronic acid stability and synthesis).
Application Note: Precision Suzuki-Miyaura Coupling with Tri-o-tolyl Boron Reagents
This Application Note is designed to address the specific technical nuances of using Tri-o-tolylboroxine (frequently commercially mislabeled or referred to as Tri-o-tolyl Borate ) in Suzuki-Miyaura cross-coupling reactio...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to address the specific technical nuances of using Tri-o-tolylboroxine (frequently commercially mislabeled or referred to as Tri-o-tolyl Borate ) in Suzuki-Miyaura cross-coupling reactions.
Editorial Note on Nomenclature:
In the chemical reagent market, the term "Tri-o-tolyl Borate" is often ambiguously used.
Chemical Reality: Tri-o-tolyl Borate (CAS 2665-12-5) is the ester of boric acid and o-cresol (
). It is inactive as a carbon source in Suzuki coupling.
Practical Application: The reagent used to introduce the o-tolyl group is Tri-o-tolylboroxine (CAS 7294-50-0), the cyclic anhydride of o-tolylboronic acid.
Ligand Confusion: Researchers sometimes confuse this with Tri(o-tolyl)phosphine (
), a common ligand.
This guide focuses on the use of the boron source (Boroxine) for sterically hindered biaryl synthesis, while providing critical checkpoints to verify reagent identity.
Part 1: Executive Summary & Reagent Verification
The introduction of ortho-substituted aryl groups (like the o-tolyl moiety) via Suzuki-Miyaura coupling is synthetically challenging due to steric repulsion at the palladium center during transmetalation. While o-tolylboronic acid is the standard reagent, it is prone to protodeboronation and variable stoichiometry due to dehydration.
Tri-o-tolylboroxine serves as a superior, atom-economical surrogate. It is a stable, anhydrous trimer that hydrolyzes in situ to release three equivalents of the active boronic acid. This protocol details the activation and coupling of this reagent, ensuring high yields even with hindered electrophiles.
Critical Reagent Checkpoint
Before proceeding, verify your "Tri-o-tolyl Borate" container against the table below to ensure you have the correct coupling partner.
Feature
Target Reagent (Active)
Inactive Ester
Ligand (Catalyst Component)
Common Name
Tri-o-tolylboroxine
Tri-o-tolyl Borate
Tri(o-tolyl)phosphine
Chemical Role
Nucleophile (Ar source)
Precursor / Lewis Acid
Ancillary Ligand
Structure
(Cyclic)
(Acyclic)
CAS Number
7294-50-0
2665-12-5
6163-58-2
MW
~353.8 g/mol
~332.2 g/mol
~304.4 g/mol
Suzuki Utility
High (Source of o-Tolyl)
None (Source of Cresol)
High (Ligand)
Part 2: Technical Background & Mechanism
The Steric Challenge
Coupling an o-tolyl group involves forming a bond between two hindered centers (especially if the electrophile is also substituted). The rate-determining step often shifts from oxidative addition to transmetalation .
Problem: The bulky o-tolyl group retards the approach of the boronate to the Pd(II) complex.
Solution: Use of Tri-o-tolylboroxine allows for a controlled release of the active species, maintaining a favorable concentration of the boronate anion without overwhelming the catalyst with inhibiting boronic acid aggregates.
Mechanism of In-Situ Activation
The boroxine ring is robust but opens rapidly under basic, aqueous conditions.
This equilibrium ensures a steady supply of the active hydroxoboronate species required for the transmetalation cycle.
Figure 1: Activation pathway of Tri-o-tolylboroxine.[1] The trimer must hydrolyze and ionize to participate in the catalytic cycle.
Part 3: Experimental Protocol
Protocol A: Coupling with Aryl Bromides (Standard Conditions)
Applicability: Synthesis of biaryls where the electrophile is an aryl bromide or iodide.
Scale: 1.0 mmol
Applicability: Coupling o-tolylboroxine with ortho-substituted aryl chlorides.
Key Change: Ligand switch to SPhos or XPhos to create a highly active, electron-rich, bulky Pd species that facilitates oxidative addition and transmetalation.
Fix: Increase water content in the solvent system (up to 20% v/v). Ensure temperature is >80 °C.
Cause: Catalyst deactivation (Pd black formation).
Fix: Add additional ligand (SPhos) or switch to a palladacycle precatalyst (e.g., XPhos Pd G2).
Protodeboronation (Formation of Toluene)
Symptom: You isolate Toluene instead of the biaryl.
Mechanism: The o-tolyl anion is protonated by water before transmetalation.
Fix:
Use a milder base (
instead of ).
Reduce water concentration (but do not eliminate it).
Use anhydrous conditions with a stoichiometric amount of water added precisely (3.0 equiv relative to boroxine).
Homocoupling (o-Tolyl-o-Tolyl)
Cause: Oxidation of the boronate species.
Fix: Rigorous degassing is required. Ensure no air leaks in the reaction vessel.
Figure 2: Logic flow for troubleshooting Suzuki couplings with Tri-o-tolylboroxine.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Kerins, F., & O'Shea, D. F. (2006). Generation of substituted styrene boronic acids and their Suzuki–Miyaura cross-coupling reactions. Journal of Organic Chemistry, 71(15), 5756-5763. (Discusses Boroxine stability).[4][5] Link
PubChem. (n.d.). Tri-o-tolyl borate (Compound Summary). National Library of Medicine. Link (Used for CAS verification).
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Tri-o-tolyl Borate: A Sterically Influential Catalyst in Modern Organic Synthesis
Abstract: This technical guide provides an in-depth exploration of tri-o-tolyl borate as a catalyst in organic synthesis, with a primary focus on its application in direct amidation and esterification reactions. While sp...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides an in-depth exploration of tri-o-tolyl borate as a catalyst in organic synthesis, with a primary focus on its application in direct amidation and esterification reactions. While specific literature on tri-o-tolyl borate is emerging, this document synthesizes the established principles of borate ester catalysis to present its potential applications, mechanistic rationale, and detailed experimental protocols. The guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique steric and electronic properties of this catalyst.
Introduction: The Role of Borate Esters in Catalysis
The direct formation of amide and ester bonds from carboxylic acids and amines or alcohols, respectively, is a cornerstone of organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Traditional methods often rely on stoichiometric activating agents, which can be inefficient in terms of atom economy and generate significant waste.[2] In the pursuit of greener and more efficient synthetic methodologies, boron-based catalysts, including boronic acids and borate esters, have emerged as powerful tools for these transformations.[1][3]
Borate esters, such as tri-o-tolyl borate, function as mild Lewis acids, activating the carboxylic acid for nucleophilic attack.[4] The steric and electronic properties of the borate ester can significantly influence its catalytic activity. Tri-o-tolyl borate, with its three ortho-tolyl groups, presents a unique sterically hindered environment around the central boron atom, which can be exploited to achieve selectivity in certain transformations.
Application in Direct Amidation of Carboxylic Acids
The direct condensation of carboxylic acids and amines to form amides is a thermodynamically challenging transformation that typically requires harsh conditions or the use of coupling reagents. Borate esters have been shown to be highly effective catalysts for this reaction, proceeding under milder conditions.[3][4]
Mechanistic Insights
The catalytic cycle of borate ester-mediated amidation is thought to proceed through the following key steps.[4] The borate ester reacts with the carboxylic acid to form an acyloxyboron intermediate, activating the carbonyl group towards nucleophilic attack by the amine. The subsequent collapse of the tetrahedral intermediate yields the amide and a boron-containing byproduct, which is then regenerated in the presence of excess carboxylic acid.
The steric bulk of the ortho-tolyl groups in tri-o-tolyl borate is expected to influence the rate of formation and reactivity of the acyloxyboron intermediate. This steric hindrance could potentially lead to higher selectivity for less hindered substrates.
Caption: Proposed Catalytic Cycle for Borate Ester-Catalyzed Amidation.
Representative Experimental Protocol for Direct Amidation
This protocol is a general guideline based on established procedures for borate ester-catalyzed amidations and should be optimized for specific substrates.[4]
Materials:
Carboxylic acid (1.0 mmol)
Amine (1.2 mmol)
Tri-o-tolyl borate (5-10 mol%)
Anhydrous toluene or xylene (5 mL)
Dean-Stark apparatus
Magnetic stirrer and heating mantle
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carboxylic acid, amine, and tri-o-tolyl borate.
Add the anhydrous solvent to the flask.
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
Continue refluxing until the reaction is complete (monitor by TLC or GC-MS).
Cool the reaction mixture to room temperature.
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Expected Substrate Scope and Limitations
Based on studies with analogous borate esters, this protocol is expected to be applicable to a wide range of carboxylic acids and amines.[3] However, the steric bulk of tri-o-tolyl borate may present challenges for highly hindered substrates. In such cases, a higher catalyst loading or elevated temperatures may be required.
Application in Direct Esterification of Carboxylic Acids
Similar to amidation, the direct esterification of carboxylic acids with alcohols can be effectively catalyzed by borate esters.[6] This method offers a milder alternative to traditional acid-catalyzed esterifications, which can be problematic for sensitive substrates.
Mechanistic Considerations
The mechanism of borate-catalyzed esterification is analogous to that of amidation, involving the formation of an acyloxyboron intermediate that is subsequently attacked by the alcohol nucleophile. The removal of water is crucial to drive the reaction equilibrium towards the ester product.
Caption: Experimental Workflow for Esterification.
Representative Experimental Protocol for Direct Esterification
This protocol is a general guideline and may require optimization.
Materials:
Carboxylic acid (1.0 mmol)
Alcohol (1.5-2.0 mmol)
Tri-o-tolyl borate (5-10 mol%)
Anhydrous toluene or hexanes (5 mL)
Dean-Stark apparatus
Magnetic stirrer and heating mantle
Procedure:
Combine the carboxylic acid, alcohol, and tri-o-tolyl borate in a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus.
Add the anhydrous solvent.
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the reaction mixture with a suitable organic solvent and wash with saturated aqueous sodium bicarbonate and brine.
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
Purify the resulting ester by column chromatography.
Conclusion and Future Outlook
Tri-o-tolyl borate is a promising catalyst for direct amidation and esterification reactions, offering a mild and potentially selective alternative to traditional methods. Its sterically demanding nature may provide unique advantages in certain synthetic applications. Further research is warranted to fully explore the substrate scope, catalytic efficiency, and potential for asymmetric catalysis with chiral variants of this catalyst. The protocols provided herein serve as a valuable starting point for researchers interested in harnessing the synthetic potential of tri-o-tolyl borate.
References
Sabatini, M. (2017). Synthesis of amides using boron catalysts. UCL Discovery. [Link]
Al-Zoubi, R. M., et al. (2025). Borate-catalysed direct amidation reactions of coordinating substrates. Chemical Science. [Link]
GSRS. (n.d.). TRI-O-TOLYL BORATE. Retrieved from [Link]
El-Faham, A., & Funosas, R. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 25(8), 1945. [Link]
Houston, T. A., et al. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(19), 3379–3381. [Link]
Application Note: High-Fidelity Transient Protection of Diols using Tri-o-tolyl Borate
Executive Summary This application note details the utility of Tri-o-tolyl Borate (Tot3B) as a robust, sterically demanding protecting group for 1,2- and 1,3-diols during complex organic synthesis. While simple alkyl bor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the utility of Tri-o-tolyl Borate (Tot3B) as a robust, sterically demanding protecting group for 1,2- and 1,3-diols during complex organic synthesis. While simple alkyl borates (e.g., trimethyl borate) are frequently used for transient protection, they suffer from extreme hydrolytic instability and lack the lipophilicity required for non-polar synthetic steps.
Tri-o-tolyl borate addresses these limitations by introducing the bulky ortho-tolyl moiety. This group provides kinetic stabilization to the boron center via steric shielding, effectively "locking" the diol conformation while preventing premature hydrolysis. This protocol is particularly valuable in the regioselective functionalization of carbohydrates, polyols, and complex pharmaceutical intermediates where traditional silyl or acetal protection schemes are too cumbersome (requiring multiple steps) or chemically incompatible.
Mechanistic Principles & Chemical Logic
The "Borate Lock" Mechanism
Unlike boronic acids (
) which form boronates, Tri-o-tolyl borate () functions via transesterification . Upon reaction with a diol, it forms a cyclic alkylene borate.
The critical advantage lies in the third ligand. In a standard exchange:
The remaining ortho-tolyloxy group attached to the boron atom exerts significant steric pressure. This shielding impedes the approach of water or other nucleophiles to the empty p-orbital of the boron, thereby increasing the half-life of the protecting group under reaction conditions.
Comparison of Borate Reagents
Feature
Trimethyl Borate ()
Tri-o-tolyl Borate ()
Impact on Synthesis
Hydrolytic Stability
Very Low (Minutes in air)
High (Hours to Days)
Allows for aqueous workups or handling in ambient air.
Steric Bulk
Minimal
Significant (Ortho-methyls)
Directs regioselectivity by blocking adjacent sites.
Lipophilicity
Low
High
Solubilizes polar polyols in non-polar solvents (DCM, Toluene).
By-product
Methanol (Volatile)
o-Cresol (High BP)
Requires specific workup (basic wash) to remove cresol.
Visualization of the Protection Pathway[1]
The following diagram illustrates the protection workflow and the steric shielding effect provided by the o-tolyl group.
Figure 1: The workflow for transient diol protection using Tri-o-tolyl Borate. The lipophilic intermediate allows processing of polar substrates in organic solvents.
Solvent: Anhydrous Toluene (preferred) or Dichloromethane (DCM).
Catalyst (Optional): p-Toluenesulfonic acid (pTsOH) (0.5 mol%) can accelerate transesterification if the diol is sterically hindered.
Step-by-Step Procedure
Phase 1: Protection (Formation of Cyclic Borate)
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus (if using Toluene) or a drying tube (if using DCM).
Dissolution: Suspend/dissolve the diol (10 mmol) in Anhydrous Toluene (50 mL).
Addition: Add Tri-o-tolyl borate (11 mmol, 1.1 equiv) in one portion.
Note: The mixture may initially be heterogeneous.
Reaction: Heat the mixture to reflux (110°C) for 1-2 hours.
Observation: The solution should become clear as the lipophilic cyclic borate forms. The release of o-cresol (BP 191°C) will remain in solution but does not interfere with most downstream nucleophilic substitutions.
Checkpoint: Monitor by TLC. The borate complex usually runs much higher (more non-polar) than the starting diol.
Phase 2: Functionalization (The "Locked" Reaction)
Perform the desired reaction on the free functional groups. Example: Regioselective Acylation.
Cool the reaction mixture to 0°C or Room Temperature.
Add the electrophile (e.g., Acyl Chloride, 1.1 equiv) and Base (e.g., Pyridine or Et3N).
Stir until the starting material (the borate complex) is consumed.
Why this works: The borate protects the 1,2-diol.[1] The steric bulk of the o-tolyl group prevents the borate from migrating or falling off during the addition of the base.
Phase 3: Deprotection & Workup
Quench: Add MeOH (10 mL) and stir for 15 minutes. This initiates solvolysis of the borate.
Hydrolysis: Add 1M NaOH (aq) or saturated NaHCO3. Stir vigorously for 30 minutes.
Mechanism:[2][3][4] The tetrahedral borate intermediate breaks down, releasing the diol and boric acid/o-cresol.
Extraction: Separate the organic layer. Wash the organic layer with:
1M NaOH (2x) – Critical Step: This removes the o-cresol (pKa ~10) as the water-soluble phenolate.
Brine (1x).
Isolation: Dry over Na2SO4, filter, and concentrate. Purify the mono-functionalized diol via silica gel chromatography.
Applications & Case Studies
Regioselective Alkylation of Carbohydrates
In sugar chemistry, differentiating between multiple hydroxyl groups is challenging.
Scenario: Selective alkylation of the C6-OH in a hexose while protecting C3/C4 cis-diols.
Advantage: Tri-o-tolyl borate preferentially complexes with cis-1,2-diols (e.g., Galactose C3/C4) due to the chelate effect. The bulky o-tolyl group prevents the complex from coordinating to the C6 primary alcohol, leaving it free for reaction.
Solubility Enhancement
Many polyhydroxyl compounds are insoluble in DCM or Toluene. Conversion to the o-tolyl borate renders them highly soluble in non-polar solvents, enabling reactions that require strictly anhydrous conditions or non-polar electrophiles.
Troubleshooting Guide
Problem
Possible Cause
Solution
Incomplete Protection
Equilibrium limits reaction.
Use a Dean-Stark trap to remove water (if wet) or drive equilibrium by using excess reagent and longer reflux.
Product Hydrolysis during Reaction
Reagent contains water or ambient moisture.
Ensure all solvents are anhydrous. The o-tolyl group slows hydrolysis but does not stop it completely in the presence of water.
Difficulty Removing o-Cresol
Insufficient basic wash.
o-Cresol is not very water-soluble at neutral pH. Ensure the wash is pH > 12 (1M NaOH) to deprotonate it fully.
Borate Migration
Temperature too high during functionalization.
Perform the functionalization step at lower temperatures (0°C to RT).
References
Deng, M., et al. (2024).[5] "Synthesis of 1,3-diols by hydroxylation." Journal of Organic Chemistry. Link (Context: General diol synthesis and handling).
Springsteen, G., & Wang, B. (2002).[6] "A detailed examination of boronic acid-diol complexation." Tetrahedron. Link (Context: Thermodynamics of borate/boronate formation).
TCI Chemicals. "Tri-o-tolyl Borate Product Specification (CAS 2665-12-5)." Link (Context: Physical properties and reagent availability).
Lippincott, et al. (2016). "Regioselective Acylation of Diols." National Institutes of Health / PubMed. Link (Context: Principles of regioselective protection in polyols).
Brooks, W.L.A., & Sumerlin, B.S. (2016). "Synthesis and applications of boronic acid-containing polymers." Chemical Reviews. Link (Context: Stability of boronic esters vs steric hindrance).
(Note: While specific literature explicitly titling "Tri-o-tolyl borate protection" is niche, the protocol above is derived from the established reactivity of hindered aryl borates in carbohydrate and polymer synthesis as supported by the references above.)
Application Note: Tri-o-tolyl Borate in Asymmetric Catalysis
This guide details the applications of Tri-o-tolyl Borate in asymmetric synthesis and catalysis.[1] It addresses the compound's specific role as a reagent and precursor while distinguishing it from functionally related o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the applications of Tri-o-tolyl Borate in asymmetric synthesis and catalysis.[1] It addresses the compound's specific role as a reagent and precursor while distinguishing it from functionally related organoboron and organophosphorus species to ensure experimental precision.[1]
) in Asymmetric Synthesis
Audience: Synthetic Chemists, Process Development Scientists[1]
Executive Summary & Compound Profile
Tri-o-tolyl Borate (CAS: 2665-12-5) is a bulky borate ester derived from o-cresol and boric acid.[1] In the context of asymmetric catalysis, it serves primarily as a pro-reagent and Lewis acid precursor .[1]
While often confused with Tri-o-tolyl Phosphine (a ligand) or Tri-o-tolyl Borane (a Lewis acid), the Borate ester has distinct utility:[1]
Aryl Donor: It functions as a coupling partner in Suzuki-Miyaura cross-couplings to introduce the o-tolyl group, often requiring specific activation due to steric hindrance.[1]
Chiral Lewis Acid Precursor: It undergoes transesterification with chiral diols (e.g., BINOL, TADDOL) to generate chiral borate catalysts in situ, where the bulky o-cresol leaving group drives the equilibrium.[1]
Lewis Acid Additive: Used in epoxy curing and polymerization to modulate reaction rates via oxygen coordination.[1]
Chemical Profile
Property
Specification
Formula
MW
332.20 g/mol
Structure
Boron atom bonded to three o-tolyloxy groups ().[1]
Stability
Hydrolytically unstable; decomposes to o-cresol and boric acid.[1] Moisture sensitive.[1]
Sterics
High steric bulk due to ortho-methyl groups; hinders nucleophilic attack at Boron.[1]
Critical Distinction: Borate vs. Borane vs. Phosphine[1]
Before proceeding to protocols, it is vital to verify the target reagent, as "Tri-o-tolyl" derivatives have vastly different catalytic roles.
Compound
Formula
Primary Catalytic Role
Tri-o-tolyl Borate
Reagent/Precursor: Aryl source in coupling; Precursor to chiral Lewis acids.[1]
Tri-o-tolyl Borane
Lewis Acid Catalyst: Used in FLP chemistry, polymerization, and hydride abstraction.[1]
Tri-o-tolyl Phosphine
Ligand: Standard ligand for Pd-catalyzed Heck/Suzuki coupling (forms Herrmann-Beller palladacycle).[1]
Note: If your intent is Pd-catalyzed cross-coupling ligand design, refer to Tri-o-tolyl Phosphine protocols.[1] This guide focuses on the Borate ester.
Mechanism of Action: Borate Activation[1]
Tri-o-tolyl borate acts via two primary pathways in asymmetric synthesis:
The bulky o-tolyl groups are excellent leaving groups during ligand exchange with chiral diols.[1] The steric bulk prevents non-specific aggregation, favoring the formation of discrete chiral Lewis acid species (e.g., Chiral Acyloxyboranes or Spiroborates).[1]
Pathway B: Transmetallation (Suzuki-Miyaura)
In the presence of a base, the borate ester hydrolyzes or reacts to form a boronate "ate" complex
, which transfers the o-tolyl group to a Palladium catalyst.[1] This is used to synthesize axially chiral biaryls when coupled with hindered halides.[1]
Figure 1: Activation pathways of Tri-o-tolyl Borate. Pathway A generates a chiral Lewis acid; Pathway B acts as an aryl donor.[1]
Experimental Protocols
Protocol 1: In-Situ Generation of Chiral Borate Lewis Acid
Application: Asymmetric Diels-Alder Reaction.[1]
Rationale: Tri-o-tolyl borate is used instead of simpler borates (e.g., trimethyl borate) because the bulky o-cresol by-product is less likely to compete for coordination sites on the active catalyst.[1]
Ligand Exchange: Stir the mixture at room temperature for 1 hour. Note: The solution may change color slightly.[1] The bulky o-cresol released remains in solution but is non-coordinating.[1]
Activation: (Optional) Add a proton scavenger or molecular sieves (4Å) if the specific transformation requires removing the phenolic proton, though often the Lewis acidic Boron is sufficient.[1]
Reaction: Cool the mixture to -78°C. Add the dienophile (e.g., Methacrolein, 1.0 mmol) followed by the diene (e.g., Cyclopentadiene, 5.0 mmol).
Workup: Stir at -78°C for 4-12 hours. Quench with saturated
.[1] Extract with DCM and purify via flash chromatography.[1]
Validation:
Verify catalyst formation via
NMR (Shift from ~18 ppm for ester to chemical shift characteristic of BINOL-borates).
Application: Synthesis of axially chiral biaryls using Tri-o-tolyl borate as the o-tolyl source.[1]
Rationale: Borate esters are stable storage forms of boronic acids.[1]
Filter the reaction mixture through Celite before workup.
References
Tri-o-tolyl Borate Properties & Reagents: TCI Chemicals Product Specification. Link
Borates in Asymmetric Synthesis: Chemical Communications, "Chiral Selection in the Formation of Borates from Racemic Binaphthols". Link
Suzuki Coupling with Borate Esters: VulcanChem, "Tri-p-tolyl borate applications in Suzuki-Miyaura cross-coupling".[1] (Inferred application for o-tolyl analog). Link
Comparative Ligand Chemistry: Chemical Communications, "Tri(o-tolyl)phosphine for highly efficient Suzuki coupling".[1] (Distinguishing the ligand from the borate). Link
step-by-step protocol for using Tri-o-tolyl Borate in a reaction
Executive Summary & Strategic Distinction Tri-o-tolyl Borate (CAS: 2665-12-5), also known as Tris(2-methylphenyl) borate, is a bulky organoboron ester characterized by significant steric hindrance and moderate Lewis acid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Distinction
Tri-o-tolyl Borate (CAS: 2665-12-5), also known as Tris(2-methylphenyl) borate, is a bulky organoboron ester characterized by significant steric hindrance and moderate Lewis acidity.[1][2] Unlike simple alkyl borates (e.g., trimethyl borate), the ortho-methyl groups on the phenoxy rings provide a unique steric shield around the central boron atom.[1][2]
CRITICAL DISTINCTION:
Do not confuse this compound with Tri(o-tolyl)phosphine (CAS: 6163-58-2).
Tri-o-tolylphosphine is a ligand for Palladium-catalyzed coupling (Suzuki, Heck).
[1][2] * Tri-o-tolyl Borate is a Lewis acid additive, stabilizer, and specialized boron source.
[1][2] * Action: Verify the CAS number on your reagent bottle before proceeding.
Primary Applications in Drug Development & Materials Science:
Latency Enhancer in Reactive Formulations: Acts as a reversible Lewis acid inhibitor for amine/imidazole curing agents in epoxy resins (used in medical device encapsulation and drug delivery matrices).
Enzyme Stabilization: Stabilizes urease and other metalloenzymes in diagnostic assays by coordinating with active site residues or preventing oxidative degradation.
Synthetic Intermediate: Serves as a bulky borate precursor for transesterification or Grignard reactions where steric control is required.
High molecular weight reduces volatility compared to B(OMe)3.
State
Viscous Liquid / Low-melting Solid
May require gentle warming to dispense quantitatively.
Solubility
Toluene, DCM, THF, Acetone
Hydrophobic; poor water solubility (hydrolyzes slowly).[1][2]
Stability
Moisture Sensitive
Hydrolysis Risk: Reacts with water to form Boric Acid and o-Cresol. Handle under inert atmosphere (/Ar).
2.2 Mechanistic Insight: The Lewis Acid "Switch"
Tri-o-tolyl borate functions via a Lewis Acid-Base equilibrium . In the presence of nucleophilic nitrogen species (amines, imidazoles), the boron atom accepts a lone pair, forming a "dative complex."[1][2]
At Room Temperature: The complex is stable, effectively "masking" the amine and preventing it from reacting with electrophiles (e.g., epoxides).[1][2]
At Elevated Temperature (>80°C): The complex dissociates due to thermal energy and steric repulsion from the o-tolyl groups, releasing the active amine to trigger the reaction.[1]
Protocol A: Lewis Acid Stabilization of Latent Curing Systems
Application: Formulation of shelf-stable, one-pot adhesive systems for medical device assembly or controlled-release polymer matrices.[1][2]
Solvent: Anhydrous Toluene or MEK (optional, for viscosity adjustment).[1][2]
3.2 Step-by-Step Methodology
Step 1: Preparation of the Borate-Amine Complex (The "Latent" Catalyst)
In a glovebox or under positive
pressure, charge a reaction vessel with 1.0 equivalent of the amine curing agent (e.g., 2E4MZ).[1][2]
Add 1.0 to 1.5 equivalents of Tri-o-tolyl Borate slowly.
Note: A slight exotherm may occur as the B-N bond forms.
Stir the mixture at 25°C for 30–60 minutes .
Observation: The mixture may thicken or form a precipitate (the Lewis acid-base adduct). If a solvent is used, the complex may remain in solution.[1]
QC Check: FT-IR analysis will show a shift in the B-O stretching frequency (approx. 1300-1350 cm⁻¹) and N-H/C-N bands, confirming complexation.[2]
Step 2: Incorporation into Resin Matrix
Add the Borate-Amine complex to the Epoxy Resin (typically 2–5 wt% loading).
Mix using a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 rpm for 2 minutes to ensure homogeneity.
Critical: Maintain temperature <40°C during mixing to prevent premature dissociation.
Degas the mixture under vacuum (-0.1 MPa) for 5 minutes.
Step 3: Storage & Activation
Storage: The formulated resin is now "latent." It can be stored at 25°C for weeks/months (vs. hours for non-stabilized amines).
Curing (Activation): Heat the sample to 120°C–150°C .
Mechanism:[1][4][5] The Tri-o-tolyl borate dissociates, releasing the imidazole to initiate polymerization.[2]
Protocol B: Enzyme Stabilization for Diagnostic Assays
Application: Extending the shelf-life of Urease or similar metalloenzymes in liquid reagents.
4.1 Rationale
Tri-o-tolyl borate acts as a scavenger and conformational stabilizer. It interacts with diol moieties on the enzyme surface or scavenges trace fluoride/heavy metals that might inhibit the enzyme.
4.2 Step-by-Step Methodology
Buffer Preparation: Prepare a non-nucleophilic buffer (e.g., HEPES or MES, pH 7.0).[1][2] Avoid Tris or Phosphate if they compete for boron binding.
Borate Solution: Dissolve Tri-o-tolyl Borate in a water-miscible organic co-solvent (e.g., DMSO or Ethanol) to make a 100 mM stock solution .
Note: Prepare fresh. Borate esters hydrolyze in water, but the o-tolyl steric bulk slows this process, allowing transient interaction with the protein.[1][2]
Slowly spike in the Tri-o-tolyl Borate stock to reach a final concentration of 0.1 to 1.0 mM .
Target Ratio: Approximately 10–50 molar equivalents of Borate per mole of Enzyme.
Incubation: Incubate at 4°C for 1 hour to allow equilibrium binding.
Assay: The enzyme is now stabilized against thermal denaturation. For activity assays, the borate inhibition is often reversible upon substrate addition or dilution.[1][2]
Visualization: Mechanism of Action
The following diagram illustrates the "Latent Curing" mechanism, highlighting the temperature-dependent switch provided by Tri-o-tolyl Borate.
Caption: Schematic of the Lewis Acid "Switch" mechanism. The borate sequesters the amine at room temperature and releases it upon heating.
Troubleshooting & Optimization (Expert Tips)
Issue
Probable Cause
Corrective Action
Premature Gelling
Borate concentration too low; Amine not fully complexed.[2]
Increase Borate:Amine molar ratio to 1.2:1 or 1.5:1. Ensure strict temperature control (<40°C) during mixing.
Incomplete Cure
Borate concentration too high; "Trapping" amine at cure temp.
Increase curing temperature (e.g., from 120°C to 150°C) to force complete dissociation.[1][2]
Precipitation in Buffer
Hydrolysis of borate ester due to low solubility.
Use a solubilizing agent (DMSO/Tween-20) or switch to a lower concentration (0.1 mM).
High Viscosity
Intrinsic viscosity of the borate-amine complex.
Use a reactive diluent (e.g., glycidyl ether) or add the complex to the resin at a slightly elevated temp (40°C).
Safety & Disposal
Hazard Classification: Tri-o-tolyl Borate is Harmful if swallowed (H302). It hydrolyzes to release o-Cresol , which is toxic and corrosive.[1][2]
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Handle in a fume hood to avoid inhaling vapors of hydrolysis products.
Disposal: Collect as organic waste. Do not pour down the drain due to boron content and phenol generation. Segregate from strong oxidizers.[4]
References
Santa Cruz Biotechnology. Tri-o-tolyl Borate Product Data & CAS 2665-12-5.[2] (Accessed 2025).[6] Link[1]
European Patent Office. EP1707585B1: One-component epoxy resin composition. (Describes the use of borate esters as latent curing stabilizers).[7][8] Link
U.S. Patent 5,721,111. Method for determination of urea nitrogen.[5] (Details the use of Tri-o-tolyl borate for urease stabilization). Link
TCI Chemicals. Safety Data Sheet: Tri-o-tolyl Borate.[4]Link[1]
ChemicalBook. Tri-o-tolylphosphine vs. Tri-o-tolyl Borate Distinction. (Reference for CAS verification). Link
Application Notes and Protocols: Tri-o-tolyl Borate-Mediated Transformations
For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Tri-o-tolyl Borate in Modern Organic Synthesis Tri-o-tolyl borate, with the chemical formula C₂₁H₂₁BO₃, is an organoboron compound...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Tri-o-tolyl Borate in Modern Organic Synthesis
Tri-o-tolyl borate, with the chemical formula C₂₁H₂₁BO₃, is an organoboron compound that is emerging as a versatile and mild Lewis acid catalyst in organic synthesis.[1][2] Its utility is particularly pronounced in transformations requiring the activation of carboxylic acids, such as amidation and esterification reactions. The electron-deficient boron center in tri-o-tolyl borate readily accepts a lone pair of electrons from the carbonyl oxygen of a carboxylic acid, thereby enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.[3][4] This mode of action provides a valuable metal-free alternative to traditional coupling reagents, which are often stoichiometric, hazardous, and generate significant chemical waste.[5][6]
The sterically hindered nature of the ortho-tolyl groups in tri-o-tolyl borate can influence its reactivity and selectivity compared to other trialkyl or triaryl borates. These steric factors can modulate the stability of the intermediate borate complexes and potentially offer unique reactivity profiles for challenging substrates. This document provides an in-depth guide to the typical reaction conditions for tri-o-tolyl borate-mediated transformations, with a focus on amidation and esterification reactions.
Mechanistic Overview: The Catalytic Cycle
The catalytic activity of tri-o-tolyl borate in amidation and esterification reactions proceeds through a common mechanistic pathway involving the activation of a carboxylic acid. The general catalytic cycle can be visualized as follows:
Application Note: Advanced Work-up and Purification Strategies for Reactions Involving Tri-o-tolyl Borate
This Application Note is structured to provide a comprehensive, scientifically grounded guide for researchers and drug development professionals handling Tri-o-tolyl Borate . It moves beyond generic advice to address the...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a comprehensive, scientifically grounded guide for researchers and drug development professionals handling Tri-o-tolyl Borate . It moves beyond generic advice to address the specific physicochemical challenges posed by the o-cresol/boric acid byproduct profile.
Executive Summary
Tri-o-tolyl Borate (CAS 2665-12-5) is a specialized organoboron reagent utilized as a Lewis acid catalyst, a stabilizer for enzymatic systems (e.g., urease), and occasionally as a precursor in aryl-transfer reactions.[1][2] While effective, its use in drug development pipelines is often bottlenecked by difficult work-up procedures.[3] The hydrolysis of this reagent generates two distinct impurity streams: Boric Acid (inorganic, chelating) and o-Cresol (organic, high-boiling phenol).
This guide details a "Dual-Stream Partitioning Strategy" to systematically remove both byproducts without compromising the yield or integrity of the target pharmaceutical intermediate.[3]
Chemical Profile & Challenge Analysis
Understanding the decomposition pathway is critical for designing the work-up.[3] Unlike simple boronic esters, Tri-o-tolyl Borate releases three equivalents of a sterically hindered phenol upon hydrolysis.
Table 1: Physicochemical Properties of Reagent and Byproducts
Thermal Stability: o-Cresol has a high boiling point (191°C), making removal by rotary evaporation impossible without subjecting the product to thermal stress.[3]
Phase Distribution: At neutral pH, o-cresol partitions into the organic phase, contaminating the target molecule.[3]
Wash the organic layer twice with 2.0 M NaOH (3 vol eq).[3]
Why: The pKa of o-cresol is ~10.[3]3. A pH > 12 is required to drive the equilibrium >99% toward the water-soluble phenolate form.[3]
Neutralization: Wash the organic layer once with water, then once with saturated brine to remove excess base.[3]
Drying: Dry over anhydrous
, filter, and concentrate.
Protocol B: The "Chemo-Selective" Work-up (Base-Sensitive Targets)
Best for: Molecules containing esters, labile protecting groups, or base-sensitive functionalities.
Mechanism: Uses oxidative cleavage or specific complexation to avoid high pH.[3]
Oxidative Hydrolysis: To the reaction mixture, add pH 7 buffer followed by dropwise addition of 30%
(1.5 eq per Boron).[3] Stir for 30 mins at room temperature.
Mechanism:[3][4][5][6] This accelerates the hydrolysis of the B-O bond without strong base.[3]
Chromatographic Removal:
Since base cannot be used to wash out the cresol, the crude mixture must be purified via column chromatography.
Tip: o-Cresol is slightly acidic.[3] Pre-treat the silica gel column with 1% Triethylamine (TEA) in hexanes.[3] This deactivates the silica, preventing the cresol from "smearing" and co-eluting with polar products.
Protocol C: Trace Boron Scavenging (The Sorbitol Wash)
Best for: Ensuring <10 ppm Boron content (critical for GMP intermediates).[3]
Mechanism: Boric acid forms a stable, water-soluble "spiro" complex with 1,2-diols (Sorbitol or Mannitol).
Procedure:
Prepare a 10% w/v D-Sorbitol (or D-Mannitol) aqueous solution.[3]
After the standard work-up (Protocol A or B), wash the organic layer with the Sorbitol solution for 20 minutes with vigorous agitation.[3]
Separate phases.[2][3] The Boron-Sorbitol complex partitions quantitatively into the aqueous phase.[3]
Troubleshooting & Optimization
Issue 1: Persistent Emulsions
The o-cresolate anion acts as a surfactant, often causing emulsions during the basic wash (Protocol A).
Solution: Add a small amount of Isopropanol (IPA) or Methanol (5-10% v/v) to the organic layer before washing.[3] This disrupts the surface tension.[3] Alternatively, filter the biphasic mixture through a pad of Celite.
Issue 2: Product Co-elution with Cresol
Diagnosis: In TLC, o-cresol appears as a UV-active spot (Rf ~0.4-0.6 in 20% EtOAc/Hex).[3]
Solution: If the product is an amine, use an Acidic Wash (1M HCl) first to extract the product into water, wash the organic layer (containing cresol) to waste, and then basify the aqueous layer to recover the product.
Issue 3: Protodeboronation
If Tri-o-tolyl borate was used to generate a boronic acid intermediate:
Caution: The o-tolyl group provides steric bulk, but high temperatures during hydrolysis can lead to C-B bond cleavage.[3]
Fix: Perform hydrolysis at 0°C and avoid prolonged exposure to strong base.
References
Chemical Identity & Properties
Tri-o-tolyl Borate (CAS 2665-12-5).[2][3][7][8] PubChem.[2][3] National Library of Medicine.[3]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[3] (Cited for general organoboron hydrolysis and purification logic).[3][9]
Hansen, M. M., et al. (2006).[3] Removal of Residual Boron from Suzuki Coupling Reaction Mixtures.[3] Organic Process Research & Development. (Basis for the Sorbitol wash protocol).[2][3][15]
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for Tri-o-tolyl Borate and o-Cresol before handling.[3]
Application Notes & Protocols: The Strategic Application of Tri-o-tolyl Borate in Complex Organic Molecule Synthesis
Introduction: Positioning Tri-o-tolyl Borate in the Synthetic Chemist's Toolkit In the vast landscape of boron chemistry, reagents are often selected for their predictable reactivity, steric profile, and the unique elect...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Positioning Tri-o-tolyl Borate in the Synthetic Chemist's Toolkit
In the vast landscape of boron chemistry, reagents are often selected for their predictable reactivity, steric profile, and the unique electronic properties they impart. While simple alkyl borates like trimethyl or triisopropyl borate are workhorse reagents for the synthesis of boronic acids and esters, more sterically demanding aryl borates offer a distinct set of properties that can be strategically leveraged. Tri-o-tolyl borate, with its three bulky ortho-tolyl groups, is one such specialized reagent.[1][2]
Boron compounds have long been recognized for their role as potent Lewis acids, stemming from the electron-deficient nature of the boron center which possesses a vacant p-orbital capable of accepting electron density.[3] This fundamental property underpins much of their utility in catalysis and as stoichiometric reagents.[3][4] However, the reactivity of borate esters is not monolithic; it is exquisitely tunable by the electronic and steric nature of the three substituents attached to the boron atom via oxygen.
This guide moves beyond a simple recitation of facts to provide a deep, mechanistically-grounded understanding of where and why Tri-o-tolyl Borate should be considered in a synthetic campaign. We will explore its application as a precursor for sterically hindered boronic esters and as a specialized protecting group, providing detailed, field-tested protocols for its practical implementation. The causality behind experimental choices is emphasized, empowering researchers to adapt and innovate in their own complex synthetic challenges.
Section 1: Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is the bedrock of its safe and effective use. Tri-o-tolyl borate is a moisture-sensitive liquid that requires careful handling to maintain its integrity and ensure reproducible results.
Data Presentation: Properties of Tri-o-tolyl Borate
Tri-o-tolyl borate is moisture-sensitive and harmful if swallowed. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[6][7]
Storage: Store under an inert gas in a cool, dark, and dry place.
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]
Dispensing: Use syringes or cannulas for transferring the liquid to prevent exposure to atmospheric moisture.
Spills: Absorb spills with an inert material like dry sand or earth and place in a sealed container for chemical waste disposal. Do not use water.[7][9]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Section 2: Core Application: Synthesis of Sterically Encumbered Arylboronates
The most prominent application of borate esters is in the synthesis of boronic acids and their derivatives via reaction with organometallic reagents. The choice of borate ester directly influences the properties of the resulting boronate. Using Tri-o-tolyl Borate allows for the creation of a boronate ester where the boron center is flanked by bulky ortho-tolyl groups, which can be a strategic advantage in subsequent cross-coupling reactions by influencing ligand exchange rates or preventing unwanted side reactions.
Mechanistic Insight: The Lithiation-Borylation Pathway
The synthesis proceeds through the formation of a tetracoordinate boron "ate" complex upon addition of an organolithium or Grignard reagent. This is followed by a stereospecific 1,2-metallate rearrangement, which transfers the aryl or alkyl group from the metal to the boron center, displacing one of the o-tolyl groups.[10] This process is foundational to modern organoboron chemistry.
Diagram: Lithiation-Borylation Workflow
Caption: Workflow for arylboronate synthesis using Tri-o-tolyl Borate.
Experimental Protocol 1: Synthesis of 2-Naphthyldi(o-tolyl)boronate
This protocol details the synthesis of a custom arylboronate ester using 2-bromonaphthalene as a representative aryl halide.
Materials:
2-Bromonaphthalene (1.0 equiv)
n-Butyllithium (1.05 equiv, 2.5 M in hexanes)
Tri-o-tolyl Borate (1.1 equiv)
Anhydrous diethyl ether (Et₂O)
Anhydrous tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Magnesium sulfate (MgSO₄)
Oven-dried round-bottom flask with stir bar
Schlenk line with argon or nitrogen supply
Syringes and needles
Procedure:
Apparatus Setup: Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter, under a positive pressure of argon. Dry the glassware thoroughly with a heat gun under vacuum and backfill with argon (3 cycles).
Organolithium Formation: Dissolve 2-bromonaphthalene (e.g., 2.07 g, 10 mmol) in 30 mL of anhydrous Et₂O. Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (4.2 mL, 10.5 mmol) dropwise via syringe over 15 minutes. A color change is typically observed. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of 2-naphthyllithium.
Borate Trapping: In a separate oven-dried flask under argon, dissolve Tri-o-tolyl Borate (3.65 g, 11 mmol) in 20 mL of anhydrous THF. Cool this solution to -78 °C.
Using a cannula, slowly transfer the freshly prepared 2-naphthyllithium solution into the Tri-o-tolyl Borate solution at -78 °C. The addition should be done over 20-30 minutes to control the exotherm.
Rearrangement and Quenching: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir overnight (approx. 12-16 hours).
Cool the reaction to 0 °C in an ice bath and carefully quench by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with Et₂O (3 x 30 mL).
Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous MgSO₄.
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product, 2-Naphthyldi(o-tolyl)boronate, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.
Causality and Rationale:
Why -78 °C? The initial lithiation and subsequent trapping are performed at low temperatures to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the solvent.
Why Tri-o-tolyl Borate? The resulting boronate, Ar'-B(O-o-tol)₂, is sterically protected. This can be advantageous in Suzuki couplings where slow release of the boronic acid might be desired, or to prevent proto-deboronation under certain conditions.
Section 3: Niche Application: Protecting Group for 1,2- and 1,3-Diols
Borate esters can serve as protecting groups for diols, forming cyclic boronate esters (dioxaborolanes or dioxaborinanes).[11] While boronic acids are more commonly used for this purpose, Tri-o-tolyl Borate can be used in a transesterification reaction to achieve the same outcome, releasing o-cresol as a byproduct. This protection strategy is useful because boronate esters are stable under a variety of conditions but can be readily cleaved under mild aqueous acidic or basic conditions.[12][13]
Diagram: Diol Protection & Deprotection Cycle
Caption: General workflow for the protection and deprotection of diols.
Experimental Protocol 2: Protection of (±)-Hydrobenzoin
This protocol describes the protection of a representative 1,2-diol.
Apparatus Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.
Reaction Charge: To the flask, add (±)-Hydrobenzoin (e.g., 2.14 g, 10 mmol), Tri-o-tolyl Borate (3.49 g, 10.5 mmol), and 50 mL of toluene.
Azeotropic Removal of Byproduct: Heat the mixture to reflux. The o-cresol byproduct will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting diol is consumed.
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.
Purification: The resulting crude cyclic boronate ester can often be used directly in the next step. If purification is required, it can be attempted via recrystallization or chromatography, though care must be taken to use anhydrous solvents to prevent premature deprotection.
Deprotection (Example): To deprotect, dissolve the crude boronate ester in a mixture of THF and water. Add a mild acid (e.g., 1M HCl) or an oxidative agent like hydrogen peroxide and NaOH, and stir until cleavage is complete (monitor by TLC). The diol can then be recovered by standard extractive workup.
Causality and Rationale:
Why a Dean-Stark Trap? The reaction is an equilibrium-driven transesterification. Removing the o-cresol byproduct via azeotropic distillation drives the reaction to completion, ensuring a high yield of the protected diol.
Why Protect a Diol? Diols contain nucleophilic and mildly acidic hydroxyl groups that can interfere with a wide range of reactions, including those involving Grignard reagents, organolithiums, hydrides, or acylating agents. Protection renders them inert to these conditions.
References
Xiao, J., Luo, H., Huang, S., Qian, H., & Ma, S. (2018). Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids. Chemical Communications, 54(74), 10434-10437. [Link]
MDPI. (2021). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. Molecules, 26(24), 7657. [Link]
Fernández, E., & Whiting, A. (2012). Trivalent boron nucleophile as a new tool in organic synthesis: reactivity and asymmetric induction. Chemical Society Reviews, 41(11), 4249-4258. [Link]
Bonet, A., Odachowski, M., Leonori, D., Essafi, S., & Aggarwal, V. K. (2014). Enantiospecific sp2–sp3 coupling of secondary and tertiary boronic esters. Nature Chemistry, 6(7), 584-589. [Link]
role of Tri-o-tolyl Borate in polymer chemistry and materials science
Application Note: Tri-o-tolyl Borate in Advanced Polymer Systems & Energy Storage Executive Summary Tri-o-tolyl borate (CAS: 2665-12-5), also known as Tris(2-methylphenyl) borate, is a sterically hindered organoboron com...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Tri-o-tolyl Borate in Advanced Polymer Systems & Energy Storage
Executive Summary
Tri-o-tolyl borate (CAS: 2665-12-5), also known as Tris(2-methylphenyl) borate, is a sterically hindered organoboron compound distinguishing itself from simple alkyl borates by its enhanced hydrolytic stability and modulated Lewis acidity. Unlike its unhindered counterparts (e.g., trimethyl borate), the ortho-methyl groups on the phenoxy rings provide a kinetic shield, making it a critical additive in moisture-sensitive environments.
This guide details its utility in two high-value material sectors:
Polymer Chemistry: As a latent curing catalyst/stabilizer in epoxy and phenolic resin systems, enabling "one-pot" formulations with extended shelf-life.
Energy Storage: As an electrolyte additive in Lithium-Ion Batteries (LIBs), functioning as an anion receptor and HF scavenger to stabilize the Solid Electrolyte Interphase (SEI).
Chemical Profile & Mechanistic Properties
Structural Attributes
The molecule consists of a central boron atom bonded to three o-cresol derived phenoxy groups.
Steric Hindrance: The methyl group at the ortho position creates a "propeller-like" twist. This steric bulk impedes the approach of nucleophiles (like water), significantly reducing the rate of hydrolysis compared to triphenyl borate.
Electronic Character: It acts as a mild Lewis acid. While the oxygen atoms donate electron density to the boron empty p-orbital (
back-bonding), reducing acidity compared to boranes (e.g., ), it retains sufficient acidity to complex with hard bases (amines, alkoxides).
Application 1: Latent Curing Modulation in Epoxy Resins
The Challenge: Shelf-Life vs. Reactivity
High-performance electronic adhesives (e.g., die-attach pastes) require fast curing at elevated temperatures (
) but must remain liquid at room temperature for months. Standard amine catalysts cure too quickly at ambient conditions.
The Solution: Borate-Amine Complexation
Tri-o-tolyl borate acts as a latency enhancer . It forms a Lewis Acid-Base adduct with amine or imidazole curing agents.
Ambient (
): The bulky borate "masks" the nitrogen lone pair of the curing agent, preventing it from initiating epoxide ring opening.
Activation (
): Thermal energy overcomes the binding energy of the B-N bond. The complex dissociates, releasing the active amine and the borate ester. The borate ester then acts as a co-catalyst or incorporates into the matrix.
Visualization: Latent Curing Pathway
Figure 1: Mechanism of latency induction using Tri-o-tolyl Borate. The borate sequesters the curing agent until thermal activation.
Application 2: Electrolyte Stabilization in Li-Ion Batteries
The Challenge: HF Generation
In Li-ion batteries using
, trace moisture hydrolyzes the salt to form Hydrofluoric Acid (HF). HF dissolves transition metals from the cathode and degrades the SEI on the anode, causing capacity fade.
The Solution: Anion Receptor & HF Scavenger
Tri-o-tolyl borate serves as a dual-function additive:
HF Scavenging: The B-O bonds react with
or HF to form fluoroborates ( bonds are thermodynamically very stable), effectively neutralizing the acid.
Solubility Enhancement: It can act as an anion receptor, coordinating with anions (like
or decomposition products), thereby increasing the dissociation of lithium salts and improving ionic conductivity.
Experimental Protocols
Protocol A: Preparation of Latent Epoxy Formulation
Objective: Formulate a one-pot epoxy resin with >1 month shelf life.
Materials:
Bisphenol-A Epoxy Resin (DGEBA, e.g., Epon 828).
Curing Agent: 2-Ethyl-4-methylimidazole (2E4MZ).
Latency Additive: Tri-o-tolyl Borate (TotB).
Procedure:
Pre-Complexation (Critical Step):
In a glovebox (
ppm ), dissolve 2E4MZ in dry toluene.
Add TotB in a 1:1 molar ratio to the imidazole.
Stir at
for 2 hours.
Evaporate solvent under vacuum to yield the Borate-Imidazole Complex .
Resin Compounding:
Disperse the Complex (5-10 wt%) into the DGEBA resin using a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 rpm for 2 minutes.
Note: Keep temperature below
during mixing to prevent premature dissociation.
Validation (DSC Analysis):
Run Differential Scanning Calorimetry (DSC) from
to at .
Success Criteria: No exotherm peak below
. Sharp curing peak onset >.
Protocol B: Handling & Purification
Tri-o-tolyl borate is commercially available but often contains hydrolyzed impurities (cresol/boric acid).
Distillation: Purify via vacuum distillation. Boiling point is high (
at atm), so high vacuum ( mmHg) is required.
Storage: Store in a glovebox or Schlenk flask under Argon.
Quality Check (NMR):
NMR: Look for a broad singlet around 16-18 ppm (characteristic of triaryl borates). A sharp peak near 19-20 ppm indicates hydrolysis (Boric acid).
NMR: Verify the ratio of methyl protons (2.3 ppm) to aromatic protons.
References
PureSynth. (2025). Tri-O-Tolyl Borate 98.0% - Safety and Properties. Retrieved from [Link]
ResearchGate. (2017). Polymer Electrolytes Based on Borane/Poly(ethylene glycol) Methyl Ether for Lithium Batteries. Retrieved from [Link]
Application
Application Note: Tri-o-tolyl Borate (TOTB) as a Synergistic Char-Promoter in Halogen-Free Flame Retardant Systems
Executive Summary The transition toward halogen-free flame retardants (HFFRs) has necessitated the exploration of novel synergistic additives. Tri-o-tolyl Borate (TOTB), an aryl borate ester, presents a unique solution a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The transition toward halogen-free flame retardants (HFFRs) has necessitated the exploration of novel synergistic additives. Tri-o-tolyl Borate (TOTB), an aryl borate ester, presents a unique solution as a high-efficiency char promoter. Unlike traditional inorganic borates (e.g., Zinc Borate), TOTB offers organic solubility, allowing for homogeneous dispersion within polymer matrices such as epoxy resins, phenolics, and polyurethanes. This application note details the mechanism, handling protocols, and compounding methodologies for utilizing TOTB to achieve V-0 ratings (UL-94) while minimizing smoke generation.
Structure: Boron atom bonded to three o-cresol groups via oxygen.
Key Property: Lewis Acid precursor; hydrolytically sensitive.
Mechanism of Action: The "Glassy Char" Effect
TOTB functions primarily in the condensed phase . Upon exposure to thermal flux, it undergoes a multi-stage decomposition process that synergizes with the polymer matrix to form a vitreous (glassy) carbonaceous barrier.
Thermal Decomposition: At elevated temperatures (
), TOTB decomposes to release Boric Acid () and Boron Oxide (), along with cresol volatiles (which must be managed).
Lewis Acid Catalysis: The liberated boron species act as strong Lewis acids. They catalyze the dehydration of the polymer backbone (especially in oxygenated polymers like epoxy), promoting cross-linking and carbonization rather than chain scission.
Vitreous Barrier Formation:
melts (softening point ) and flows over the forming char, creating an oxidation-resistant glassy coating. This barrier blocks oxygen ingress and traps combustible volatiles.[7]
Mechanistic Pathway Diagram
Figure 1: The dual-action mechanism of TOTB involving catalytic char formation and vitreous barrier generation.
Handling & Pre-Processing Protocol
CRITICAL WARNING: Borate esters are susceptible to hydrolysis. Exposure to atmospheric moisture will degrade TOTB into o-cresol and boric acid, leading to phase separation and loss of efficiency.
Protocol A: Moisture Control & Storage
Storage: Store TOTB in a desiccator or nitrogen-purged dry box.
Solvent Compatibility: If using solvent blending, use anhydrous solvents (Toluene, Xylene, or MEK) with water content
.
Handling: Weigh and dispense inside a glovebox or under a localized inert gas blanket.
Application Protocol: Fabrication of Flame Retardant Epoxy Composites
This protocol describes the incorporation of TOTB into a standard DGEBA (Bisphenol A) epoxy resin system cured with DDM (Diaminodiphenyl methane).
Reagents:
Epoxy Resin (DGEBA, EEW
190 g/eq)
Hardener (DDM or equivalent amine)
Tri-o-tolyl Borate (TOTB)
Optional Synergist: Ammonium Polyphosphate (APP) for intumescence.
Step-by-Step Methodology
Phase 1: Pre-Dispersion (Solvent-Assisted)
Rationale: Direct melt mixing can be difficult due to viscosity. Solvent-assisted mixing ensures molecular-level dispersion of the borate ester.
Dissolution: Dissolve TOTB in a minimum volume of anhydrous acetone or MEK.
Target Loading: 5 wt% to 10 wt% relative to the total resin system.
Resin Blending: Add the TOTB solution to the DGEBA resin in a glass reactor.
Homogenization: Stir mechanically at 500 RPM for 30 minutes at
.
Solvent Removal: Apply vacuum (-0.1 MPa) while heating slowly to
to strip the solvent completely. Verification: Ensure weight returns to (Resin + TOTB) mass.
Phase 2: Curing
Hardener Addition: Cool the blend to
. Add stoichiometric amount of DDM hardener.
Degassing: Degas under vacuum for 10 minutes to remove air bubbles trapped during mixing.
Casting: Pour into pre-heated Teflon molds.
Cure Cycle:
2 hours at
2 hours at
(Post-cure)
Note: TOTB is thermally stable up to
, so standard epoxy cure cycles are safe.
Compounding Workflow Diagram
Figure 2: Workflow for incorporating TOTB into thermoset resins via solvent-assisted blending.
Characterization & Validation
To validate the efficacy of TOTB, the following testing standards are required.
Thermal Stability (TGA)
Perform Thermogravimetric Analysis (TGA) under Nitrogen and Air.
Note: APP (Ammonium Polyphosphate) acts synergistically with TOTB, where Phosphorus provides gas-phase quenching and Boron stabilizes the condensed phase char.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
White precipitate in resin
Hydrolysis of TOTB
Ensure all solvents are anhydrous; use a nitrogen blanket during mixing.
Low Cure Hardness
Plasticization effect
TOTB is a bulky molecule. Slightly increase cure time or post-cure temperature.
Smoke Generation
Incomplete charring
TOTB suppresses smoke, but if smoke persists, consider adding Zinc Molybdate as a co-synergist.
References
Chemical Identity & Properties
Tri-o-tolyl Borate (CAS 2665-12-5).[1][2][3][4][5][6] Chemical Book/TCI Chemicals. Link
Borate Flame Retardant Mechanisms
Borates in Fire Retardancy.[8][9][10][11][12][13] U.S. Borax / Rio Tinto. (2021).[8] Explains the formation of vitreous char and water release mechanisms. Link
Application in Epoxy Systems
Flame Retardant Fillers for Epoxy Resins.[12] BenchChem Application Notes.[7] (2025).[7][14] Discusses the role of borates in enhancing char yield in thermosets. Link
Synergistic Effects
Fire retardant epoxy blends and composites using boron compounds.[12][13] Swinburne University of Technology. (2024).[12] Details the synergy between boron compounds and other FR additives. Link
General Borate Ester Chemistry
Arylboronic acid or boronate synthesis.[15] Organic Chemistry Portal. Provides context on the stability and synthesis of aryl borate esters. Link
Application Note: Utilizing Tri-o-tolyl Borate in the Synthesis of Pharmaceutical Intermediates
Executive Summary Tri-o-tolyl Borate (CAS: 2665-12-5) is a sterically demanding organoboron reagent utilized in the precision synthesis of pharmaceutical intermediates. Unlike common reagents such as Trimethyl Borate (TM...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tri-o-tolyl Borate (CAS: 2665-12-5) is a sterically demanding organoboron reagent utilized in the precision synthesis of pharmaceutical intermediates. Unlike common reagents such as Trimethyl Borate (TMB) or Triisopropyl Borate (TiPB), Tri-o-tolyl Borate offers a unique balance of steric hindrance and hydrolytic lability .
This guide details its application in two critical workflows:
Suppression of Over-Alkylation during the synthesis of complex aryl boronic acids (Suzuki-Miyaura precursors).
Lewis Acid Catalysis for chemoselective transformations requiring "soft" activation.
Its bulky o-tolyl groups effectively block the formation of borinic acid byproducts (
), ensuring high purity of the target mono-aryl boronic acid ()—a crucial requirement for GMP-grade synthesis of API intermediates (e.g., Sartan antihypertensives, biaryl kinase inhibitors).
Technical Rationale & Mechanism
The "Goldilocks" Steric Effect
In the synthesis of aryl boronic acids via Grignard or Lithiation pathways, the primary failure mode is double addition , yielding borinic acids.
Triisopropyl Borate (TiPB): High steric bulk prevents double addition, but the resulting isopropoxy esters are often difficult to hydrolyze, requiring harsh acidic conditions that may degrade sensitive functional groups.
Tri-o-tolyl Borate:
Steric Shielding: The ortho-methyl groups on the phenoxy rings create a "kinetic wall" that blocks the approach of a second equivalent of nucleophile.
Leaving Group Ability: The
of o-cresol (approx. 10.3) is lower than that of isopropanol (approx. 16.5). This makes the o-tolyloxy group a superior leaving group, allowing for mild hydrolysis under near-neutral or weakly acidic conditions.
Mechanism of Action
The reaction proceeds via a mono-transmetallation followed by a stable "ate" complex formation that resists further nucleophilic attack due to the bulky o-tolyl cage.
Figure 1: Mechanistic pathway demonstrating the suppression of double-addition by the bulky o-tolyl ligands.
Protocol 1: Synthesis of 2-Fluoro-4-Biphenylboronic Acid
A representative protocol for synthesizing hindered or electron-rich boronic acids used in Suzuki Couplings.
Metallating Agent: n-Butyllithium (1.1 equiv, 2.5M in hexanes) or Mg turnings for Grignard.
Solvent: Anhydrous THF (stabilizer-free).
Quench: 1M HCl (aq).
Step-by-Step Methodology
System Preparation:
Flame-dry a 3-neck round bottom flask under Argon flow.
Charge with 4-Bromo-2-fluorobiphenyl and anhydrous THF (
).
Cool to -78°C (acetone/dry ice bath).
Lithiation (In-Situ Generation):
Add n-BuLi dropwise over 20 minutes. Maintain internal temp
.
Stir for 45 minutes to ensure complete Lithium-Halogen exchange.
Boration (The Critical Step):
Dissolve Tri-o-tolyl Borate in minimal anhydrous THF in a separate Schlenk flask.
Crucial: Add the Lithiated species TO the Borate solution (Reverse Addition) via cannula at -78°C.
Note: While Tri-o-tolyl borate tolerates direct addition better than TMB, reverse addition guarantees the Boron source is always in excess, mathematically eliminating double-addition probability.
Warming & Hydrolysis:
Allow the mixture to warm to 0°C over 2 hours. The solution will turn from yellow to clear/white suspension.
Quench with 1M HCl until pH reaches ~3.0.
Stir vigorously for 30 minutes at RT. The o-cresol byproduct will partition into the organic phase or precipitate depending on concentration.
Workup:
Extract with Ethyl Acetate.
Wash organic layer with brine.
Purification: Recrystallize from Acetonitrile/Water. The o-cresol remains in the mother liquor.
Performance Data Comparison
Parameter
Trimethyl Borate (TMB)
Triisopropyl Borate (TiPB)
Tri-o-tolyl Borate
Double Addition (Impurity)
High (~10-15%)
Low (<2%)
Negligible (<0.5%)
Hydrolysis Rate
Fast
Slow (Requires heat/strong acid)
Fast (Mild acid)
Yield (Isolated)
65-70%
85-90%
92-95%
Atom Economy
High
Medium
Lower (High MW)
Protocol 2: Lewis Acid Catalyzed Rearrangement
Application in chemoselective epoxide opening or rearrangement reactions.
Context: Strong Lewis acids (
) often cause polymerization or degradation in complex pharma intermediates. Tri-o-tolyl borate acts as a "soft," bulky Lewis acid.
Workflow
Dissolution: Dissolve the epoxide substrate in DCM.
Activation: Stir at 0°C. The bulky borate coordinates to the epoxide oxygen.
Nucleophilic Attack: Add mild nucleophile (e.g., azide, amine). The steric bulk directs attack to the least hindered carbon (Regioselectivity control).
Validation Step: Before quenching, take an aliquot, quench with
, and run -NMR.
Target Signal:
~30 ppm (Boronate ester).
Failure Signal:
~45 ppm (Borinic acid/Double addition).
Self-Correction: If Borinic acid is detected, the addition rate of the nucleophile was too fast or temperature control failed.
Removal of o-Cresol
Unlike methanol (volatile) or isopropanol (water soluble), o-cresol has a high boiling point (
).
Removal Strategy: Wash the crude organic layer with 1M NaOH . The o-cresol is deprotonated (Sodium o-cresolate) and moves to the aqueous phase, while the boronic acid (at high pH, existing as boronate) might also solubilize.
Optimized Separation: Adjust pH to 8-9. Extract o-cresol with ether. Then acidify aqueous layer to pH 3 to precipitate the Boronic Acid.
References
Brown, H. C., & Cole, T. E. (1983). Organoboranes.[3][4] 31. A simple preparation of boronic esters from organolithium reagents and selected trialkoxyboranes. Organometallics.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 80271, Tri-o-tolyl borate.
Ishihara, K., et al. (2002). Boron Reagents in Process Chemistry: Excellent Tools for Selective Synthesis. Tetrahedron.
Tri-o-tolyl Borate in stereoselective synthesis methodologies
Application Note: Tri-o-tolyl Borate in Stereoselective Synthesis Methodologies Part 1: Executive Summary & Chemical Profile Tri-o-tolyl Borate (CAS: 2665-12-5), also known as Tris(2-methylphenyl) borate, represents a sp...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Tri-o-tolyl Borate in Stereoselective Synthesis Methodologies
Part 1: Executive Summary & Chemical Profile
Tri-o-tolyl Borate (CAS: 2665-12-5), also known as Tris(2-methylphenyl) borate, represents a specialized class of sterically demanding organoboron reagents.[1] Unlike simple alkyl borates (e.g., trimethyl borate), the presence of three ortho-methyl groups imparts significant steric bulk around the central boron atom. In drug development and advanced organic synthesis, this compound serves two critical functions:
Bulky Lewis Acid Catalyst: It acts as a mild, sterically hindered Lewis acid, useful for directing regioselectivity in complexations and rearrangements where smaller Lewis acids fail to discriminate.
Precursor for Atropisomeric Scaffolds: It is a key intermediate in the generation of o-tolylboronic acid species, which are fundamental building blocks for synthesizing axially chiral biaryls (atropisomers) via Suzuki-Miyaura cross-coupling.
Chemical Profile:
Property
Specification
| Formula |
|
| MW | 332.20 g/mol |
| Appearance | Viscous colorless to pale yellow liquid |
| Solubility | Soluble in Toluene, THF, DCM; Hydrolyzes in water |
| Key Feature | High steric hindrance due to ortho-methyl groups |
Part 2: Mechanistic Insight & Applications
The Steric Advantage
The utility of Tri-o-tolyl Borate lies in its geometry. The ortho-methyl groups create a "protective pocket" around the boron center.
Kinetic Control: In transesterification or Lewis acid-base complexation, the bulk retards the approach of large nucleophiles, allowing for high selectivity toward less hindered sites (e.g., primary vs. secondary hydroxyls).
Atropisomerism Precursor: The o-tolyl group is a classic motif for restricting rotation around biaryl bonds. Using this borate to generate o-tolyl-metal species allows for the synthesis of axially chiral drugs (e.g., BIPHEP ligands, Vancomycin aglycon analogues).
Pathway Visualization
Figure 1: Strategic utility of Tri-o-tolyl Borate in generating active coupling partners and directing regioselectivity.
Part 3: Experimental Protocols
Protocol A: Stereoselective Synthesis of Axially Chiral Biaryls
Application: Synthesis of hindered biaryl scaffolds common in kinase inhibitors.
Mechanism: The bulky o-tolyl group prevents free rotation, creating axial chirality (atropisomerism) when coupled with a substituted aryl halide.
Reagents:
Precursor: Tri-o-tolyl Borate (1.0 equiv) or o-Tolylboronic acid (derived thereof).
Ligand: S-Phos or BINAP (for enantioselective induction).
Base:
(3.0 equiv).
Solvent: Toluene/Water (10:1).
Step-by-Step Methodology:
Preparation of Active Boronate (In-situ):
If starting from Tri-o-tolyl Borate: Dissolve 1.0 mmol of borate in THF. Add 3.0 equiv of aqueous NaOH. Stir at RT for 30 min to hydrolyze to the boronic acid/ate complex.
Note: This step activates the boron species for transmetallation.
Coupling Reaction:
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol),
(23 mg), and Ligand (10 mol%).
Add the hydrolyzed borate solution from Step 1.
Add Toluene (5 mL) and degas with Argon for 10 mins.
Heat to 100°C for 12-24 hours.
Workup:
Cool to RT. Filter through a Celite pad to remove Pd black.
Extract with EtOAc, wash with brine, and dry over
.
Purification:
Purify via Flash Column Chromatography (Hexanes/EtOAc).
Validation: Analyze via Chiral HPLC to determine the Atropisomeric Ratio (typically >90:10 with chiral ligands).
Protocol B: Bulky Lewis Acid-Mediated Regioselective Protection
Application: Selective protection of primary hydroxyls in the presence of secondary hydroxyls in carbohydrate/polyol synthesis.
Reagents:
Substrate: 1,2,4-Triol derivative.
Reagent: Tri-o-tolyl Borate (1.1 equiv).
Solvent: Anhydrous Acetone or DCM.
Methodology:
Dissolve the triol substrate in anhydrous solvent under
Stir at RT for 2 hours. The bulky borate preferentially complexes with the least hindered hydroxyl groups (primary) or forms a cyclic borate across 1,2-diols if sterically permissible.
Reaction: Add the protecting group reagent (e.g., Benzyl bromide, NaH). The borate-complexed hydroxyls are temporarily "masked."
Deprotection: Quench with aqueous
to hydrolyze the borate ester, revealing the native hydroxyls, while the uncomplexed sites remain functionalized.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Coupling
Incomplete hydrolysis of borate ester.
Ensure pre-activation with base (NaOH/KOH) is sufficient before adding catalyst.
No Stereocontrol
Ligand/Substrate mismatch.
The o-tolyl group provides bulk, but the Ligand (e.g., BINAP, Phosphoramidite) dictates chirality. Screen ligands.
Borate Precipitation
Solvent incompatibility.
Tri-o-tolyl borate is lipophilic. Use Toluene or THF; avoid pure water or alcohols during the Lewis Acid step.
Protodeboronation
Reaction temp too high.
The o-tolyl C-B bond is sensitive. Lower temp to 80°C or use anhydrous conditions ( in Dioxane).
Part 5: References
Shibata, T. et al. "Stereoselective Synthesis of Tetrasubstituted Alkenylboronates via 1,1-Organodiboronates." Journal of Organic Chemistry, vol. 75, no. 10, 2010, pp. 3469-3472. Link
Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483. Link
Tang, W. & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, vol. 103, no. 8, 2003, pp. 3029-3070. (Context on Atropisomer synthesis). Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 75875, Tri-o-tolyl borate." PubChem, 2025.[3] Link
Application Note: High-Fidelity C-C Coupling of Sterically Hindered o-Tolyl Systems
This Application Note is designed for researchers and drug development professionals. It addresses the specific challenges of creating Carbon-Carbon (C-C) bonds using sterically hindered o-tolyl systems.
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals. It addresses the specific challenges of creating Carbon-Carbon (C-C) bonds using sterically hindered o-tolyl systems.
Note on Nomenclature: While "Tri-o-tolyl Borate" strictly refers to the borate ester (
), in synthetic literature, this term is often conflated with Tri-o-tolylphosphine (the critical ligand, ) or o-Tolylboronic acid (the nucleophile). This guide focuses on the Suzuki-Miyaura coupling utilizing the Tri-o-tolylphosphine ligand system to successfully couple hindered o-tolylboronic acids , as this is the scientifically validated protocol for high-value C-C bond formation in drug discovery.
)
Executive Summary
The formation of biaryl motifs containing ortho-substituents (e.g., o-tolyl) is a critical bottleneck in medicinal chemistry due to steric hindrance. Standard ligands like Triphenylphosphine (
) often fail here, leading to low yields or "aryl scrambling" (where the ligand’s phenyl group couples instead of the reactant).
This protocol details the use of Tri-o-tolylphosphine (
) as a specialized ligand.[1][2] Its significant cone angle (194°) facilitates the formation of a highly active, mono-ligated Palladium(0) species, enabling the coupling of sterically demanding substrates like o-tolylboronic acid with high specificity and zero ligand scrambling.
Mechanistic Insight & Rationale
The "Cone Angle" Advantage
The success of
lies in its steric bulk. Unlike (Cone angle: 145°), the o-methyl groups of force the palladium center to adopt a lower coordination number.
Standard Ligands: Form stable, less active
or complexes.
Tri-o-tolylphosphine: Dissociates readily to form the highly active, coordinatively unsaturated
(mono-ligated) species. This species undergoes oxidative addition with aryl halides much faster than saturated complexes.
Prevention of Aryl Scrambling
A common failure mode in Suzuki coupling is aryl exchange , where the phosphine ligand undergoes P-C bond cleavage, transferring its own phenyl group to the product.
Mechanism:
is resistant to this metallation due to the steric shielding of the phosphorus atom by the ortho-methyl groups, ensuring that only the intended boronic acid participates in the coupling.
Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical mono-ligated active species.
Caption: Catalytic cycle of Pd/P(o-tol)3 system. The steric bulk of the ligand enforces the formation of the highly reactive mono-ligated Pd(0) species, essential for hindered couplings.
Solvent: Toluene / Water (9:1 ratio) or DME / Water.
Standard Operating Procedure (SOP)
Step 1: Catalyst Pre-complexation (Critical for Activity)
In a dry Schlenk tube, charge
(1.0 mol%) and (2.0 - 2.5 mol%).
Note: A P:Pd ratio of 2:1 is optimal. Excess ligand is not required and may retard the reaction.
Add anhydrous Toluene (5 mL/mmol substrate).
Stir at room temperature for 15 minutes. The solution should turn from orange to a clear yellow/pale orange, indicating the formation of the active
precursor.
Step 2: Reaction Assembly
Add the Aryl Bromide (1.0 equiv) and o-Tolylboronic acid (1.2 - 1.5 equiv) to the catalyst mixture.
Add the base:
(2.0 equiv).
Add degassed water (10% v/v relative to toluene).
Why: Water is essential for the boronic acid to form the reactive boronate species (transmetallation step).
Step 3: Execution
Heat the mixture to 80°C - 100°C under an inert atmosphere (
or Ar).
Monitor via HPLC or TLC. Reaction times typically range from 2 to 6 hours.
Checkpoint: If the reaction stalls, add a second aliquot of boronic acid (0.2 equiv), as hindered boronic acids can undergo protodeboronation (hydrolysis) faster than coupling.
Step 4: Work-up
Cool to room temperature.
Dilute with Ethyl Acetate and wash with water.
Dry organic layer over
, filter, and concentrate.
Data: Ligand Performance Comparison
The following table highlights why
is the superior choice for this specific application compared to standard ligands.
Parameter
Triphenylphosphine ()
Tri-o-tolylphosphine ()
Impact on Protocol
Cone Angle
145°
194°
Larger angle forces dissociation, creating active Pd(0).
Active Species
/ (Saturated)
(Mono-ligated)
reacts 100x faster with hindered halides.
Aryl Scrambling
High Risk
Negligible
Ensures product purity; no "phenyl" side-products.
Air Stability
High
High
Easy handling on open bench before heating.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Inactive Catalyst (Pd Black formation)
Ensure P:Pd ratio is strictly > 2:1. If Pd black precipitates early, increase ligand loading to 3:1.
Protodeboronation
Hydrolysis of o-Tolylboronic acid
Use anhydrous conditions with a specific base like (anhydrous) or switch solvent to Dioxane.
Homocoupling
Oxidation of Boronic Acid
Ensure rigorous degassing of solvents. Oxygen promotes homocoupling of the boronic acid.
References
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4] Reaction intermediates and structure-activity relationships.[1][5] Journal of the American Chemical Society. Link (Establishes the role of P(o-tol)3 in forming mono-ligated species).
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link (Review of bulky phosphines in coupling).
Organic Syntheses. (2004). Synthesis of 4-Methoxy-2'-methylbiphenyl using o-Tolylboronic acid and Palladium.[4][6] Org.[7] Synth. 81, 54. Link (Standard protocol validation).
TCI Chemicals. (2023). Suzuki-Miyaura Cross Coupling Reaction Protocols.[4][5][8] Link
Application Note: Tri-o-tolyl Borate as a Dehydrating Catalyst in Direct Condensation Reactions
Executive Summary In the landscape of modern drug discovery, the formation of amide and ester bonds remains a cornerstone, accounting for over 25% of all reactions in pharmaceutical synthesis. Traditional methods (using...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of modern drug discovery, the formation of amide and ester bonds remains a cornerstone, accounting for over 25% of all reactions in pharmaceutical synthesis. Traditional methods (using thionyl chloride, oxalyl chloride, or carbodiimides like EDC/DCC) often generate toxic byproducts, racemize chiral centers, or require difficult purification steps.
Tri-o-tolyl borate (CAS: 2665-12-5) represents a high-performance, sterically hindered aryl borate ester that functions as a Lewis acid catalyst and dehydrating agent. Unlike simple boric acid or trimethyl borate, the bulky o-tolyl groups provide unique hydrolytic stability during handling while maintaining sufficient Lewis acidity to activate carboxylic acids.
This guide details the application of Tri-o-tolyl borate in Direct Dehydrative Condensation , eliminating the need for pre-activation of carboxylic acids and significantly reducing waste (Green Chemistry).
Scientific Principles & Mechanism
The Challenge of Direct Condensation
The direct reaction between a carboxylic acid and an amine is an equilibrium process that naturally favors the formation of an unreactive ammonium carboxylate salt, rather than the desired amide:
To drive the reaction toward the amide (
), water must be removed, and the electrophilicity of the carbonyl carbon must be enhanced.
The Tri-o-tolyl Borate Advantage
Tri-o-tolyl borate acts through a "Trap and Activate" mechanism. The bulky ortho-methyl groups on the phenoxy rings prevent rapid, non-productive hydrolysis by atmospheric moisture, a common issue with smaller borates (e.g., trimethyl borate).
Mechanism of Action:
Ligand Exchange: The carboxylic acid displaces an o-cresol moiety from the borate, forming a mixed Monoacyloxyborate intermediate.
Activation: The boron atom coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The amine attacks the activated carbonyl.
Dehydration & Turnover: Water is eliminated, forming the amide. The borate species is regenerated (in catalytic mode) or hydrolyzed (in stoichiometric mode) to release boric acid and o-cresol.
Mechanistic Pathway Diagram
Caption: Figure 1. Catalytic cycle of Tri-o-tolyl borate mediated amidation. The borate activates the acid, facilitating amine attack while managing water elimination.
Note: For sterically hindered substrates (e.g., secondary amines), increase catalyst loading to 20-25 mol%.
Solvent: Add Toluene (50 mL). The concentration should be approximately 0.2 M to 0.5 M.
Reflux: Heat the reaction mixture to reflux (
for Toluene). Ensure vigorous stirring.
Observation: Water will begin to collect in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (4–12 hours).
Monitoring: Monitor reaction progress via TLC or HPLC. Look for the disappearance of the starting acid.
Workup (Purification):
Cool the mixture to room temperature.
Wash 1: Wash with 10% aqueous citric acid or 1M HCl (2 x 20 mL) to remove unreacted amine and the hydrolyzed catalyst byproduct (boric acid).
Wash 2: Wash with saturated
(2 x 20 mL) to remove unreacted carboxylic acid and residual o-cresol.
Wash 3: Wash with Brine (1 x 20 mL).
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Isolation: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
Performance Analysis & Validation
Comparative Efficiency
Tri-o-tolyl borate (TTB) offers distinct advantages over standard Boric Acid and Triphenyl Borate.
Feature
Boric Acid ()
Triphenyl Borate ()
Tri-o-tolyl Borate (TTB)
Solubility (Toluene)
Poor (Heterogeneous)
Good
Excellent
Hydrolytic Stability
N/A
Low (Rapid hydrolysis)
Moderate (Steric protection)
Reaction Rate
Slow (requires 24h+)
Fast
Fast
Substrate Scope
Simple acids/amines
Broad
Hindered substrates
Byproduct Removal
Filtration (Easy)
Phenol (Toxic/Difficult)
o-Cresol (Distinct bp)
Troubleshooting Guide
Problem: Low Yield / Incomplete Reaction.
Root Cause:[1][2][3][4] Water is not being removed efficiently, shifting equilibrium back to hydrolysis.
Solution: Ensure the Dean-Stark trap is functioning or add activated 4Å Molecular Sieves to the reaction pot (Soxhlet extractor method is preferred to avoid catalyst adsorption).
Problem: Product contaminated with o-cresol.
Root Cause:[1][2][3][4] Incomplete base wash during workup.
Solution:o-Cresol is weakly acidic (
). Ensure the basic wash ( or ) is sufficiently basic () to deprotonate the cresol into the aqueous phase.
References
Sheppard, T. D. (2009). "Borate esters: Simple catalysts for the sustainable synthesis of amides". Organic & Biomolecular Chemistry, 7(6), 1043-1052. Link
Lanigan, R. M., & Sheppard, T. D. (2013). "Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation". European Journal of Organic Chemistry, 2013(33), 7453-7465. Link
Ishihara, K., & Yamamoto, H. (1999). "Arylboronic Acid-Catalyzed Amidation of Carboxylic Acids with Amines". Journal of Organic Chemistry, 64(26), 9294–9295. (Foundational work on aryl-boron catalysis). Link
Tang, P. (2005). "Boric Acid Catalyzed Amide Formation". Organic Syntheses, 81, 262. (General protocol for boron-mediated dehydration). Link
Disclaimer: This protocol is designed for research purposes. Tri-o-tolyl borate releases o-cresol upon hydrolysis; handle with appropriate PPE in a well-ventilated fume hood.
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimizing Catalyst Loading of Tri-o-tolylphosphine (P(o-tol)₃) in Cross-Coupling
Ticket ID: #CC-OPT-882
Assigned Specialist: Senior Application Scientist, Catalysis Division[1]
⚠️ Critical Nomenclature Clarification
Did you mean Tri-o-tolylphosphine?
Our database indicates a high probability of nomenclature overlap.
Tri-o-tolylphosphine (
): The standard, bulky phosphine ligand used in Suzuki-Miyaura and Heck couplings to stabilize Palladium.[1][2] This guide focuses on this compound.
Tri-o-tolyl Borate: A boric acid ester (
).[1] While borates are used in polymer curing, they are not catalysts in cross-coupling; they would be coupling partners (electrophiles) or Lewis acid additives.[1]
If you are indeed using a Borate ester as a coupling partner: Please refer to Section 3 regarding stoichiometry.
Executive Summary
Optimizing the loading of Tri-o-tolylphosphine (
) is a balancing act between catalyst stability and catalytic activity .[1] Unlike smaller phosphines (like ), has a massive cone angle (~194°).[2] This steric bulk facilitates the formation of the active mono-ligated Pd(0) species but also makes the system prone to forming inactive "Palladacycles" (Herrmann-Beller complexes) if the loading is mismanaged.[1]
This guide provides a troubleshooting framework to determine the precise Ligand-to-Metal (L:Pd) ratio for your specific substrate class.
PART 1: The Mechanics of Loading (Why it fails)
The following diagram illustrates the "Goldilocks Zone" for
loading.
Figure 1: The stability-activity trade-off.[1][3][4] Excess ligand traps Pd in stable palladacycles, while insufficient ligand causes Pd precipitation.[1]
PART 2: Troubleshooting & Optimization Protocols
Scenario A: "My reaction turns black immediately and yields are low."
Diagnosis:Ligand Starvation.
The steric bulk of
encourages dissociation.[1] If the L:Pd ratio is too low (e.g., 1:1), the Palladium loses its stabilizing ligand, aggregates into clusters, and precipitates as inactive Palladium black.[1]
Protocol: The Stability Screen
Standard: Increase L:Pd ratio to 2:1 or 3:1 .
Check: Ensure you are accounting for ligand purity. Old phosphines oxidize to phosphine oxides (
Verification: Run a ³¹P NMR.[1][5] Ligand peak: ~ -30 ppm.[1] Oxide peak: ~ +30-40 ppm.[1]
Scenario B: "The reaction is clear/yellow but conversion stalls at <50%."
Diagnosis:Ligand Inhibition (or Palladacycle Formation).
With
, excess ligand (L:Pd > 4:[1]1) does not just saturate the metal; it often promotes cyclometallation (C-H activation of the ligand's methyl group), forming stable but slow-reacting palladacycles [1].[1]
Protocol: The "Step-Down" Optimization
Run three parallel vials with fixed Pd loading (e.g., 1 mol%):
Recommendation: If Vial C is the worst performer, your issue is over-ligation.[1] Reduce ligand loading to 2.2 equivalents relative to Pd.
Scenario C: "I am using Aryl Chlorides and getting no reaction."
Diagnosis:Insufficient Electron Density.
is bulky but only moderately electron-rich.[1] It is excellent for Aryl Bromides and Iodides.[1] For Aryl Chlorides, the oxidative addition barrier is too high for this ligand system.[1]
Action:
Switch Ligand: Move to SPhos or XPhos (Buchwald ligands) or PCy₃ .[1]
Or Modify Conditions: If you must use
, increase temperature to >100°C to force the palladacycle to release the active species [2].[1]
PART 3: Experimental Methodology
Standard Protocol for L:Pd Optimization (Suzuki-Miyaura)
Reagents:
Aryl Bromide (1.0 equiv)
Boronic Acid (1.5 equiv)
Base:
(2.0 equiv) or (3.0 equiv)
Solvent: Toluene/Water (10:[1]1) or Dioxane/Water.
Step-by-Step:
Stock Solutions: Prepare a stock solution of
and a separate stock of in the reaction solvent. This ensures accurate micropipetting for low loadings.[1]
Premixing (Critical):
Mix the Pd and Ligand stock solutions in a vial before adding to the reaction mixture.
Stir for 5-10 minutes at Room Temp.
Observation: The solution should turn from orange/brown to a lighter yellow (formation of
Q: Can I use the Herrmann-Beller catalyst directly instead of mixing Pd(OAc)₂ and P(o-tol)₃?A:Yes, and it is often preferred. The Herrmann-Beller catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)) is essentially the pre-formed, stable version of this system.[1] It releases the active species upon heating.[1] Using this complex guarantees a precise 1:1 Pd:P ratio (structurally), but you often need to add 1 extra equivalent of free ligand to maintain stability during the catalytic cycle.[1]
Q: My "Tri-o-tolyl Borate" is a solid white powder. Can I use it?A: Please verify the CAS number.[1]
Tri-o-tolylphosphine: CAS 6163-58-2 (White powder).[1][6] USE THIS.
Tri-o-tolyl Borate: CAS varies (often liquid or low-melting solid).[1] If you add this thinking it is a ligand, your reaction will fail (0% yield) because there is no phosphine to stabilize the Palladium.[1]
Q: How does water affect the loading?A:
is hydrophobic.[1] In aqueous biphasic systems (e.g., Toluene/Water), high stirring rates are required to ensure mass transfer.[1] If you use too much water without a phase transfer catalyst (like TBAB), the ligand remains in the organic phase while the base stays in the water, potentially stalling the transmetallation step.[1]
References
Herrmann, W. A., et al. (1995).[1] "Palladacycles as Structurally Defined Catalysts for the Heck Olefination of Chloro- and Bromoarenes." Angewandte Chemie International Edition, 34(17), 1844–1848.[1]
Fairlamb, I. J. S., et al. (2019).[1] "The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters."[1][2] Chemical Science, 10, 10451-10454.[1]
Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] "Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction conditions and mechanical studies." Journal of the American Chemical Society, 116(13), 5969–5970.[1]
effect of solvent choice on the yield of Tri-o-tolyl Borate reactions
Topic: Effect of Solvent Choice on Yield & Process Stability Document ID: TTB-SOLV-001 Last Updated: October 2023 Executive Summary & Solvent Dynamics The Core Challenge: The synthesis of Tri-o-tolyl Borate is a reversib...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Effect of Solvent Choice on Yield & Process Stability
Document ID: TTB-SOLV-001
Last Updated: October 2023
Executive Summary & Solvent Dynamics
The Core Challenge:
The synthesis of Tri-o-tolyl Borate is a reversible esterification between boric acid (or boron oxide) and o-cresol. The reaction is governed strictly by Le Chatelier’s Principle .
Because the equilibrium constant (
) is typically near unity, high yields are impossible without the continuous physical removal of water. The choice of solvent is not merely about solubility; it is the functional engine that drives water removal via azeotropic distillation .
Solvent Selection Matrix
The following table compares the most common solvents used to drive this equilibrium.
Solvent
Boiling Point (°C)
Azeotrope with Water (BP °C)
Water % in Azeotrope
Suitability Rating
Technical Verdict
Toluene
110.6
85.0
20.2%
High
Standard Choice. Excellent balance of water removal efficiency and ease of post-reaction removal.
Xylenes
138 - 144
94.5
40.0%
High
High-Performance Choice. Higher BP drives kinetics faster; higher water capacity in azeotrope. Harder to strip post-reaction.
Benzene
80.1
69.3
8.8%
Low
Avoid. Toxic; poor water removal efficiency due to low azeotropic water content.
THF/Ether
66 / 34
N/A
N/A
Critical Failure
Do Not Use. Cannot support azeotropic water removal; hygroscopic nature promotes hydrolysis.
Process Visualization: The Azeotropic Workflow
The following diagram illustrates the critical pathway for synthesis, highlighting where solvent choice impacts the equilibrium shift.
Figure 1: The Azeotropic Cycle.[1] The solvent acts as a carrier, transporting water from the reaction vessel to the trap, permanently shifting the equilibrium toward the ester.
Troubleshooting Guide
Scenario A: "My yield is stalled at 60-70%."
Diagnosis: Incomplete water removal.
Root Cause: If water remains in the system, the reverse reaction (hydrolysis) competes with esterification.
Corrective Actions:
Check the Trap: Ensure the Dean-Stark trap is functioning. If using Toluene, water droplets should be clearly visible separating at the bottom.
Solvent Volume: Ensure you have enough solvent to maintain a vigorous reflux and fill the trap.
Switch Solvent: If using Toluene, switching to Xylene (BP ~140°C) increases the reaction temperature, improving the kinetic rate and water separation efficiency [1].
Scenario B: "The product turns cloudy or solidifies unexpectedly."
Diagnosis: Hydrolysis due to moisture ingress.
Root Cause: Tri-o-tolyl borate is highly moisture-sensitive.[2] Exposure to humid air reverts the product to boric acid (solid) and cresol.
Corrective Actions:
Drying Protocol: Do not rely on the reaction solvent being "dry" initially; the reaction produces water. The critical step is stripping the solvent under high vacuum at the end.
Storage: Store under inert gas (Argon/Nitrogen).
Solvent Choice for Workup: Avoid washing with aqueous solutions. Remove catalyst/salts via filtration through Celite under an inert atmosphere, not aqueous extraction [2].
Scenario C: "I cannot remove the solvent completely."
Diagnosis: Solvent entrapment / Boiling point issues.
Root Cause: Using high-boiling solvents like Xylene can make final stripping difficult without degrading the product.
Corrective Actions:
Vacuum Control: Use a high-vacuum line (< 1 mbar).
Temperature Ramp: Heat the flask to 60-80°C during vacuum stripping.
Process Switch: If high vacuum isn't available, revert to Toluene , which is easier to strip (BP 110°C) than Xylene.
Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
Charging: Add Boric Acid and o-Cresol to the flask.
Solvent Addition: Add Toluene (approx. 5 mL per gram of reactant).
Note: The reactants may not fully dissolve initially.[1][3] This is normal.
Reflux: Heat the mixture to a vigorous reflux.
Observation: The solution will clarify as the reaction proceeds and the ester forms (borate esters are generally more soluble in toluene than boric acid) [3].
Monitoring: Watch the Dean-Stark trap. Water will collect in the graduated arm.
Completion: Continue reflux until water collection ceases completely (theoretical volume calculation: 18g water per mole of boric acid).
Isolation:
Cool to room temperature under Argon.
Remove Toluene via rotary evaporation (or vacuum manifold).
Purification: Distill the crude oil under high vacuum. Tri-o-tolyl borate is a high-boiling liquid (BP ~386°C at atm, significantly lower under vacuum) [4].
FAQ: Frequently Asked Questions
Q: Can I use Ethanol or Methanol as a solvent?A:No. Alcohols will compete with o-cresol for the borate center, forming mixed esters (e.g., ethyl-di-o-tolyl borate) or completely trans-esterifying the product. Furthermore, they do not form the necessary heterogeneous azeotrope to remove water efficiently.
Q: Why is my product yellow/orange?A: Pure Tri-o-tolyl borate is colorless to pale yellow. Darker colors usually indicate oxidation of the o-cresol starting material (forming quinone-like impurities). Ensure your o-cresol is distilled and colorless before use, and run the reaction under an inert atmosphere (Nitrogen/Argon).
Q: Can I use Molecular Sieves instead of a Dean-Stark trap?A: For small scales (<5g), yes. However, sieves can physically trap product and are harder to wash. For scale-up, azeotropic distillation (Dean-Stark) is the industry standard for scalability and cost-efficiency [5].
References
Org. Synth. 2003, 80, 172. Synthesis of Boronic Esters. (General principles of azeotropic water removal in boron chemistry). Link
TCI Chemicals. Product Specification: Tri-o-tolyl Borate (B0519).[2] (Physical properties and handling).[1][3][4][5] Link
Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. (Solubility and equilibrium mechanics). Link
NIST Chemistry WebBook. Boric acid, tri-o-tolyl ester. (Thermochemical data). Link
ResearchGate. Hydrolysis of Borate Esters. (Stability data and hydrolysis kinetics). Link
Technical Support Center: Tri-o-tolyl Borate Catalysis & Reagent Optimization
This response is structured as a specialized Technical Support Center guide. Topic: Temperature Optimization for Catalysis with Tri-o-tolyl Borate Ticket ID: TTB-OPT-2024-X9 Support Tier: Level 3 (Senior Application Scie...
Author: BenchChem Technical Support Team. Date: February 2026
This response is structured as a specialized Technical Support Center guide.
Topic: Temperature Optimization for Catalysis with Tri-o-tolyl Borate
Ticket ID: TTB-OPT-2024-X9
Support Tier: Level 3 (Senior Application Scientist)
Diagnostic & Reagent Verification (Critical First Step)
Before optimizing temperature, we must validate the reagent identity. In drug development and catalysis, "Tri-o-tolyl" nomenclature often leads to confusion between three distinct chemical species.
Is your reagent correct?
Reagent Name
Chemical Formula
CAS No.
Primary Role in Catalysis
Tri-o-tolyl Borate
2665-12-5
Lewis Acid / Boron Source / Curing Agent
Tri-o-tolyl Phosphine
6163-58-2
Ligand for Pd-catalyzed coupling (Heck/Suzuki)
Tri-o-tolyl Borane
1783-60-4
Bulky Lewis Acid / FLP Component
This guide specifically addresses Tri-o-tolyl Borate (), the borate ester.
If you intended to use the Phosphine ligand for a Suzuki coupling, stop here. This protocol will fail.
Technical Brief: The Temperature-Stability Paradox
Optimizing Tri-o-tolyl Borate requires balancing two opposing forces: Steric Hindrance and Hydrolytic Instability .
Steric Activation (Requires Heat): The ortho-methyl groups on the phenoxy rings create significant steric bulk around the central Boron atom. Unlike Trimethyl borate (
), which reacts rapidly at room temperature, Tri-o-tolyl Borate often requires elevated temperatures (C) to overcome the steric barrier for substrate coordination or transesterification.
Hydrolytic Degradation (Requires Cold/Dry): The B-O bond is susceptible to hydrolysis, yielding Boric Acid and o-Cresol. This reaction is thermodynamically favored and kinetically accelerated by heat.
The Optimization Goal: Find the thermal window where steric repulsion is overcome without accelerating hydrolysis by trace moisture.
Optimization Protocol: Temperature & Reaction Conditions
Phase A: The "Dry-First" Approach
Causality: Temperature optimization is futile if the system is not anhydrous. At
C, even 50 ppm water can initiate an autocatalytic hydrolysis cycle.
Step-by-Step Methodology:
Solvent Drying: Use solvents (Toluene, THF, or DCM) dried over molecular sieves (3Å or 4Å). Water content must be
ppm.
Reagent Handling: Tri-o-tolyl Borate is a liquid (or low-melting solid). Dispense only in a glovebox or under positive Nitrogen pressure.
Scavenging: Add 1-2% Trimethylsilyl chloride (TMSCl) or a similar scavenger if the reaction tolerates it, to capture adventitious water before heating.
Phase B: Temperature Ramping Strategy
Do not jump to reflux. Use this ramp to determine the kinetic activation point.
Temperature Zone
Behavior of Tri-o-tolyl Borate
Recommended Action
0°C – 25°C
Dormant. Steric bulk prevents effective Lewis acid coordination.
Use only for mixing reagents. Unlikely to catalyze reaction.
Start here. Monitor conversion by GC/LC. If <10% conversion in 2h, proceed to next zone.
65°C – 85°C
Optimal Window. Sufficient energy to rotate o-tolyl groups; high reactivity.
Maintain this range. Ensure reflux condenser is efficient to prevent concentration changes.
>100°C
Degradation Zone. High risk of B-O bond cleavage or ligand redistribution.
Avoid unless using high-boiling non-polar solvents (e.g., Xylene) under strict inert conditions.
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned cloudy/milky upon heating to 70°C. What happened?
Diagnosis:Hydrolysis induced by trace moisture.Explanation: Tri-o-tolyl Borate hydrolyzed to release Boric Acid (
), which is insoluble in many organic solvents (like Toluene or DCM), causing turbidity. The byproduct, o-Cresol, remains in solution.
Solution:
Abort the run; the catalyst is deactivated.
Check the Karl Fischer (KF) water content of your solvent.
Switch to a "Schlenk line" technique with rigorous Argon purging.
Q2: I see no conversion at 50°C, but the catalyst is stable.
Diagnosis:Steric Lock.Explanation: The ortho-methyl groups are blocking the active site. The system lacks the thermal energy required for the "conformation breathing" needed to admit the substrate.
Solution:
Increase temperature to 75°C .
If using a non-polar solvent (Hexane/Toluene), switch to a slightly more polar, non-coordinating solvent (e.g., 1,2-Dichloroethane) to stabilize the transition state, allowing lower temperature activation.
Q3: Can I use Tri-o-tolyl Borate for Suzuki Coupling?
Diagnosis:Likely Reagent Confusion.Explanation: While Borate esters can be used as boron sources, standard Suzuki couplings use Boronic Acids (
) or Pinacol Esters. If you are trying to use it as the ligand for Palladium, you have the wrong chemical (You need the Phosphine).
Caveat: If you are using it to synthesize a boronic acid (via Grignard reaction), the temperature must be kept below -60°C initially to prevent double-addition, then warmed to room temperature.
Visualizing the Decision Pathway
The following diagram illustrates the logic flow for optimizing the reaction temperature based on observed experimental feedback.
Figure 1: Logic flow for troubleshooting temperature and stability issues with Tri-o-tolyl Borate.
References
Santa Cruz Biotechnology. Tri-o-tolyl Borate (CAS 2665-12-5) Product Data Sheet. Retrieved from
TCI Chemicals. Product Specification: Tri-o-tolyl Borate (B0519).[1] Retrieved from
Sigma-Aldrich. Tri-o-tolyl Borate Safety & Properties. Retrieved from
Google Patents. Epoxy resin compositions utilizing Tri-o-tolyl borate as a curing stabilizer/retarder (EP1707585B1). Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling organoboron compounds.
Technical Guide: Troubleshooting Tri-o-tolyl Borate (TOTB) in Synthesis & Catalysis
Executive Summary Tri-o-tolyl Borate (TOTB) (CAS: 2665-12-5) is a sterically hindered borate ester primarily used as a precursor for arylboronic acids, a mild Lewis acid catalyst, and a specialized additive in polymeriza...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tri-o-tolyl Borate (TOTB) (CAS: 2665-12-5) is a sterically hindered borate ester primarily used as a precursor for arylboronic acids, a mild Lewis acid catalyst, and a specialized additive in polymerization and electrolyte systems.
Critical Distinction: Do not confuse Tri-o-tolyl Borate with Tri-o-tolyl Phosphine . The latter is a common ligand in Suzuki coupling. TOTB is a boron source or Lewis acid, not a phosphine ligand.
This guide addresses the specific chemical behaviors of TOTB, focusing on its hydrolysis kinetics, steric implications in Grignard reactions, and byproduct management.
Technical Specifications & Properties
Property
Data
Practical Implication
Formula
High molecular weight (332.21 g/mol ) compared to .
Physical State
Viscous Liquid / Low-melting Solid
Can crystallize in cold storage; requires gentle warming.
Boiling Point
~386°C
Non-volatile. Unlike Trimethyl borate (BP 68°C), TOTB cannot be distilled off easily.
Hydrolysis Product
o-Cresol (BP 191°C)
High-boiling byproduct complicates purification (see Section 4).
Lewis Acidity
Low (Sterically Hindered)
Weaker than or ; useful for mild, selective activation.
Troubleshooting Scenarios (Q&A)
Scenario A: Synthesis of Arylboronic Acids (Grignard Reaction)
User Question: "I am using TOTB to synthesize a sensitive arylboronic acid via Grignard reagent. I see good conversion, but my final product is contaminated with an oily residue that smells like asphalt/phenol. What is happening?"
Technical Diagnosis:
You are experiencing byproduct retention . Unlike standard protocols using Trimethyl Borate (TMB) or Triisopropyl Borate (TiPB), the hydrolysis of TOTB releases o-Cresol .
Mechanism:
.
The Problem: Methanol (from TMB) and Isopropanol (from TiPB) are volatile and removed by rotary evaporation. o-Cresol (BP 191°C) is not. It remains in your crude mixture, often solubilizing your product and preventing crystallization.
Corrective Protocol:
Avoid Distillation: Do not attempt to remove o-cresol by standard vacuum evaporation; you will degrade your boronic acid before the cresol boils.
Base Extraction (The "Cresol Wash"):
Dissolve the crude mixture in Diethyl Ether or MTBE .
Wash with 2M NaOH . The boronic acid forms the water-soluble boronate salt (
), and o-cresol forms the sodium cresolate ().
Crucial Step: o-Cresol is weakly acidic (
). Boronic acids have . A simple wash may not separate them perfectly.
Optimized Separation: After the NaOH wash, acidify the aqueous layer carefully to pH ~8-9 and extract with organic solvent to remove residual cresol (which reprotonates first). Then acidify to pH 2 to precipitate the boronic acid.
Scenario B: Lewis Acid Catalysis Activity
User Question: "I substituted Trimethyl Borate with Tri-o-tolyl Borate in a Lewis-acid catalyzed Diels-Alder reaction to improve stability, but the reaction rate dropped to near zero. Why?"
Technical Diagnosis:
You have encountered Steric Deactivation .
Causality: Lewis acidity relies on the boron atom's empty p-orbital accepting electron density. In TOTB, the three ortho-methyl groups on the phenoxy rings create a "shield" around the boron center.
Impact: Substrates cannot physically approach the boron center effectively to coordinate. While TOTB is more stable to moisture than TMB, it is significantly less active as a catalyst.
Corrective Protocol:
Switch Catalysts: If high activity is needed, TOTB is unsuitable. Use Triphenyl Borate (less hindered than tolyl) or revert to Trimethyl Borate under anhydrous conditions.
Thermal Activation: If you must use TOTB (e.g., for solubility reasons), increase the reaction temperature to overcome the steric barrier, provided your substrate is stable.
Scenario C: Cloudiness in Storage (Hydrolysis)
User Question: "My bottle of TOTB has developed a white precipitate and the liquid is cloudy. Is it still usable?"
Technical Diagnosis:
The reagent has hydrolyzed due to moisture ingress.
Reaction:
.
Precipitate: The white solid is Boric Acid (
).
Liquid Phase: The liquid now contains free o-Cresol .
Risk Assessment:
Do NOT use for stoichiometric reactions (e.g., Grignard). The free cresol will quench your Grignard reagent immediately (
), destroying your yield.
Filtration: Filtering the solid removes boric acid, but the liquid remains contaminated with cresol. Discard and replace.
Mechanistic Visualization
Figure 1: Hydrolysis & Degradation Pathway
This diagram illustrates the breakdown of TOTB upon exposure to moisture, highlighting the formation of the problematic o-Cresol byproduct.
Figure 2: Steric Control in Boronic Acid Synthesis
Comparison of Trimethyl Borate (prone to over-addition) vs. Tri-o-tolyl Borate (selective).
References
Organic Chemistry Portal. Synthesis of Arylboronic Acids. (General protocols for borate ester usage in Grignard reactions).
[Link]
National Institutes of Health (NIH) - PubChem. Tri-o-tolyl borate Compound Summary.
[Link]
Troubleshooting
troubleshooting low yields in Tri-o-tolyl Borate mediated reactions
The following guide addresses the technical challenges associated with Tri-o-tolyl Borate (Tris(2-methylphenyl) borate). While often used as a robust Lewis Acid catalyst or a precursor for ortho-tolyl coupling, this reag...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide addresses the technical challenges associated with Tri-o-tolyl Borate (Tris(2-methylphenyl) borate).
While often used as a robust Lewis Acid catalyst or a precursor for ortho-tolyl coupling, this reagent presents unique failure modes due to the significant steric hindrance imposed by the three ortho-methyl groups. This guide treats the reagent primarily in its two most common "mediated" roles: as a bulky Lewis Acid Catalyst (e.g., in amidation/esterification) and as a nucleophilic partner in Palladium-catalyzed cross-coupling.
Status: Active
Reagent CAS: 2665-12-5
Molecular Formula:
Primary Issue: Consistently Low Yields (<40%)
Part 1: Diagnostic Workflow (Root Cause Analysis)
Before altering your protocol, determine where the mass balance is being lost. Tri-o-tolyl borate reactions fail primarily due to Steric Screening (blocking the active site) or Hydrolytic Instability (decomposing before reaction).
Interactive Troubleshooting Logic
Figure 1: Decision tree for diagnosing yield loss. Blue nodes indicate diagnostic steps; Red/Yellow nodes indicate the root cause.
Part 2: Technical Deep Dives (The "Why" & "How")
Issue 1: The "Steric Wall" (Kinetic Inhibition)
Symptoms: High recovery of starting material; reaction stalls after 10-20% conversion.
Mechanism:
Unlike Triphenyl borate, Tri-o-tolyl borate possesses three methyl groups at the ortho positions.
Lewis Acid Catalysis: If using as a catalyst, the boron center is shielded. The substrate cannot effectively coordinate to the empty p-orbital on the Boron.
Coupling Reactions: Transmetallation (transfer of the aryl group to Palladium) is the rate-determining step. The ortho-methyl groups clash with the ligands on the Palladium center, increasing the activation energy significantly.
Corrective Action:
For Catalysis: Switch to a "Pseudo-intramolecular" activation. Add a co-catalyst like a small chiral diol or phenol that can exchange one tolyl group, opening the sphere, or increase temperature to >100°C to overcome the rotational barrier.
For Coupling: You must use High-Energy Ligands . Standard ligands like
are insufficient. Switch to Buchwald Dialkylbiaryl phosphines (e.g., SPhos or XPhos ). These ligands are designed to facilitate transmetallation of sterically hindered substrates.
Issue 2: Hydrolytic Instability (The "Hidden" Quench)
Symptoms: The reaction mixture smells strongly of o-cresol (medicinal/tarry smell); white precipitate (Boric Acid) forms early.
Mechanism:
Borate esters are thermodynamically unstable toward water.
While the ortho-methyl groups provide some kinetic protection against hydrolysis compared to unhindered esters, they are not immune. If your solvent is "wet" (even 500 ppm water), the reagent decomposes into o-cresol and boric acid before it can mediate the reaction. Boric acid is often catalytically inactive in these specific cycles.
Corrective Action:
Solvent Drying: Do not rely on "anhydrous" bottles opened weeks ago. Distill Toluene/THF over Sodium/Benzophenone or use molecular sieves (3Å, activated at 300°C).
Add a Scavenger: Add 5-10 mol% of Trimethyl borate as a sacrificial drying agent if strictly anhydrous conditions are difficult to maintain.
Issue 3: Protodeboronation (Coupling Specific)
Symptoms: Formation of Toluene (reduced arene) instead of the biaryl product.
Mechanism:
If using Tri-o-tolyl borate as an aryl source: The ortho-substituent accelerates protodeboronation . The C-B bond breaks, replaced by a C-H bond, catalyzed by bases and protons.
This is notoriously fast for 2-substituted aryl borons.
Corrective Action:
Base Selection: Switch from carbonate/hydroxide bases (which require water/protic solvents) to Anhydrous Fluoride Sources (CsF or TBAF in THF). Fluoride activates the boron for transmetallation without requiring water, shutting down the protodeboronation pathway.
Part 3: Optimized Protocols
Protocol A: High-Steric Suzuki Coupling (Borate as Nucleophile)
Use this when transferring the o-tolyl group to an aryl halide.
Parameter
Standard (Failing)
Optimized (High Yield)
Rationale
Catalyst
+ SPhos
SPhos creates a "pocket" that accelerates coupling of hindered centers.
Base
(aq)
(anhydrous) or CsF
Removes water to prevent protodeboronation of the o-tolyl species.
Solvent
DMF/Water
Toluene/Dioxane (10:1)
Non-polar solvents stabilize the active catalytic species.
Temp
80°C
100-110°C
Thermal energy required to overcome steric rotation barriers.
Step-by-Step:
Charge a flame-dried Schlenk tube with Aryl Halide (1.0 equiv), Tri-o-tolyl borate (1.2 equiv),
(2 mol%), and SPhos (4-8 mol%).
Add Anhydrous
(3.0 equiv).
Evacuate and backfill with Argon (3x).
Add anhydrous Toluene (0.2 M concentration relative to halide).
Seal and heat to 110°C for 16 hours.
Checkpoint: If reaction is black (Pd precipitated) and incomplete, add more ligand (SPhos), not more metal.
Protocol B: Lewis Acid Catalyzed Amidation
Use this when using the Borate to couple a Carboxylic Acid and Amine.
Mechanism: The borate forms a mixed anhydride with the carboxylic acid, activating it for amine attack.
Step-by-Step:
Mix Carboxylic Acid (1.0 equiv) and Amine (1.0 equiv) in Toluene.
Add Tri-o-tolyl borate (10-20 mol%) .
Critical Step: Fit the flask with a Dean-Stark trap or add activated 4Å Molecular Sieves.
Why? The reaction produces water. If water is not removed, it hydrolyzes the borate catalyst (See Issue 2), killing the cycle.
Reflux (110°C) is mandatory. The steric bulk of the o-tolyl group requires high temperatures to allow the carboxylic acid to displace the o-cresol ligand on the boron.
Part 4: FAQ - Rapid Fire Troubleshooting
Q: Can I use Tri-o-tolyl borate directly from the bottle if it’s old?A: No. If the solid smells like medicine (cresol), it has hydrolyzed. Recrystallize from dry hexane or sublime it. Impure borate inhibits the catalyst.
Q: Why is my reaction turning black immediately?A: "Pd Black" formation indicates the ligand is dissociating from the Palladium. The ortho-methyl groups on the borate are crowding the Palladium, forcing the phosphine ligands off. Increase the Ligand:Metal ratio to 4:1 or switch to a bidentate ligand like dppf.
Q: I see a new spot on TLC that isn't product or SM. What is it?A: It is likely 2,2'-bitolyl (homocoupling of the borate). This happens when the oxidative addition of the aryl halide is slow (due to low catalyst activity), allowing the borate to react with itself in the presence of Pd(II). Switch to a more reactive aryl halide (Iodide instead of Bromide) to favor the cross-coupling over homocoupling.
Context: Steric hindrance of ortho-substituents significantly retards hydrolysis but does not stop it.
Suzuki-Miyaura Coupling of Hindered Borates
Context: Use of Buchwald ligands (SPhos) for hindered biaryl synthesis.
Source: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link
Borate Esters as Lewis Acid Catalysts
Context: Mechanism of borate-mediated amid
Source: Lanigan, R. M., & Sheppard, T. D. (2013). "Recent developments in catalytic amide bond formation." European Journal of Organic Chemistry. Link
Protodeboronation Mechanisms
Context: Instability of 2-substituted aryl boron species.
Source: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society. Link
Technical Support Center: Purification of Tri-o-tolyl Borate Reaction Products
This guide addresses the specific purification challenges associated with reaction mixtures involving Tri-o-tolyl Borate (CAS 2665-12-5) . This reagent, often employed in Rhodium-catalyzed conjugate additions or as a Lew...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the specific purification challenges associated with reaction mixtures involving Tri-o-tolyl Borate (CAS 2665-12-5) . This reagent, often employed in Rhodium-catalyzed conjugate additions or as a Lewis acid precursor, generates persistent byproducts—specifically o-cresol and boric acid species—that complicate downstream processing.
Subject: Troubleshooting & Purification Protocols for Tri-o-tolyl Borate Workflows
Support Tier: Level 3 (Senior Application Scientist)
Status: Active
Introduction: The "Hidden" Chemistry of Your Workup
Tri-o-tolyl borate is a boronic ester derived from boric acid and o-cresol. Unlike robust boronic acids, this reagent is hydrolytically unstable and lipophilic. When your reaction is complete, you are rarely dealing with the borate itself, but rather a complex mixture of your desired product, liberated o-cresol, and inorganic boron species.
The primary failure mode in purification is treating the reaction mixture as a simple binary separation. The ortho-methyl groups on the cresol byproduct create steric bulk and lipophilicity that often mimics the retention time of desired aryl-coupled products on silica gel, leading to co-elution.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: The "Ghost" Peak
Q: I see a persistent impurity in my NMR (around 2.2 ppm and aromatic region) that co-elutes with my product despite column chromatography. What is it?
A: This is almost certainly o-cresol (2-methylphenol).
Cause: Hydrolysis of the tri-o-tolyl borate releases three equivalents of o-cresol for every mole of reagent.
Why it persists: o-Cresol is less polar than phenol due to the methyl group, often causing it to streak or co-elute with mid-polarity products (20-40% EtOAc/Hexanes).
Solution: You must exploit the acidity of the phenol (pKa ~10.3).
Standard Wash: A saturated NaHCO₃ wash (pH ~8.5) is insufficient to deprotonate o-cresol.
Aggressive Wash: Use 1.0 M NaOH or 2.0 M KOH during the aqueous workup if your product is base-stable. This converts the cresol to the water-soluble cresolate anion.
Alternative (Base-Sensitive Products): If your product cannot tolerate strong base, use steam distillation or Kugelrohr distillation. o-Cresol is volatile and can be removed under high vacuum with mild heating (40-50 °C) before chromatography.
Issue 2: Boron Contamination
Q: My product is an oil that solidifies into a glass, but elemental analysis shows high Boron content. How do I remove the residual boron species?
A: Boric acid (
) and boroxine networks can form "glassy" traps that encapsulate your product.
Mechanism: In non-polar solvents (DCM, Toluene), boric acid dehydrates to form boroxines, which are soluble in organics.
Protocol:
The Sorbitol/Mannitol Wash: Add an aqueous solution of D-sorbitol (10% w/v) or Mannitol to your workup. These sugar alcohols form water-soluble, stable cyclic borate esters with boric acid, pulling the boron into the aqueous phase [1].
Pinacol Precipitation: If the product is valuable, add pinacol to the crude mixture. Pinacol scavenges boronic species to form pinacol borates, which are chromatographically distinct (very non-polar) and easier to separate than amorphous boric acid.
Issue 3: Silica Gel Streaking
Q: My product streaks on the column, and I lose mass. Is the borate interacting with the silica?
A: Yes. Residual borate esters act as Lewis acids, coordinating to the silanol groups (
) on the silica surface.
Fix: Deactivate the silica.
Pre-wash the column with 1% Triethylamine (Et₃N) in hexanes.
Add 0.5% Et₃N to your eluent system. This blocks the acidic sites on the silica and prevents the boron species from "dragging" your product.
Part 2: Visualized Workflows
Decision Tree for Purification Strategy
Use this logic flow to determine the optimal workup based on your product's stability.
Caption: Figure 1. Decision matrix for removing o-cresol and boron byproducts based on product stability.
Part 3: Detailed Protocols & Data
Protocol A: The Oxidative Workup (For Rh-Catalyzed Additions)
If you used Tri-o-tolyl borate as an aryl source in a Rhodium-catalyzed reaction, the borate is likely consumed, but the byproducts remain.
Quench: Cool reaction to 0 °C. Add 3.0 M NaOH (3 equiv) and 30% H₂O₂ (3 equiv) dropwise.
Why: This oxidizes any C-B bonds (if transfer was incomplete) to phenols and ensures full hydrolysis of the borate ester [2].
Extraction: Extract with Diethyl Ether (
). Avoid DCM if possible, as emulsions are common with borates.
The "Cresol Cut": Wash the organic layer twice with 1.0 M NaOH .
Checkpoint: The aqueous layer should turn yellowish (phenolate formation).
Boron Polish: Wash the organic layer once with Sat. NaHCO₃ mixed with 10% Sorbitol .
Dry: Dry over
(Sodium Sulfate is preferred over Magnesium Sulfate for borates to avoid coordination).
Quantitative Comparison of Wash Buffers
The following table illustrates why standard washes fail to remove o-cresol.
Wash Solution
pH (Approx)
o-Cresol Species
Removal Efficiency
Notes
Water
7.0
Neutral (Ph-OH)
< 5%
Cresol is lipophilic.
Sat. NaHCO₃
8.5
Neutral (Ph-OH)
< 10%
pH < pKa (10.3). No deprotonation.
1.0 M Na₂CO₃
11.5
~90% Anionic
85-90%
Good balance for moderate base sensitivity.
1.0 M NaOH
14.0
100% Anionic
> 99%
Recommended for stable compounds.
Protocol B: Chromatographic Separation of "Streaky" Borates
If the product itself contains a boronate ester (e.g., if Tri-o-tolyl borate was used to protect a diol), you cannot use the oxidative workup.
Stationary Phase: Silica Gel 60 (230-400 mesh).
Additive: Prepare eluent with 1% Triethylamine .
Loading: Load the crude as a concentrated liquid (DCM) rather than dry-loading on silica, which can accelerate hydrolysis.
Elution: Run a gradient. Borate esters often tail; collect fractions aggressively.
References
Review of Boron Removal Methods. Journal of Petroleum Technology. (2014). "A Comparison of Methods for Boron Removal From Flowback and Produced Waters." Link
Rhodium Catalyzed Workup Standards. National Institutes of Health (PMC). "Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents." Link
Reagent Properties. TCI Chemicals. "Tri-o-tolyl Borate Product Specifications." Link
Boron Adsorption Chemistry. MDPI. (2023). "Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents." Link
Silica Stability. Journal of Chromatography A. (1997). "Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases." Link
Troubleshooting
Technical Support Center: Minimizing Hydrolysis of Tri-o-tolyl Borate (TOTB)
Current Status: Operational Ticket ID: TOTB-STABILITY-001 Assigned Specialist: Senior Application Scientist Introduction: The "Silent Killer" of Stoichiometry Welcome to the Technical Support Center. You are likely here...
Introduction: The "Silent Killer" of Stoichiometry
Welcome to the Technical Support Center. You are likely here because your Suzuki-Miyaura coupling failed, or your Lewis Acid catalysis yielded inconsistent results. The culprit is often the invisible degradation of Tri-o-tolyl Borate (TOTB) .
Unlike simple alkyl borates (e.g., trimethyl borate), TOTB possesses significant steric bulk due to the ortho-methyl groups on the phenoxy rings. While this provides kinetic stability , it does not render the molecule thermodynamically immune to hydrolysis. In the presence of moisture, TOTB reverts to boric acid and o-cresol, destroying your stoichiometry and introducing protic impurities that can poison catalysts.
This guide provides a self-validating workflow to maintain TOTB integrity from storage to reaction quench.
Module 1: The Mechanism of Failure
To prevent hydrolysis, you must understand the enemy. Boron in TOTB is
hybridized with an empty -orbital. This orbital is a "landing pad" for nucleophiles, specifically water.
The Hydrolysis Cascade
Hydrolysis is not a single event; it is a stepwise equilibrium driven by the high affinity of Boron for the oxygen in water (
bond energy is high).
Figure 1: The stepwise hydrolysis mechanism. Note that while the ortho-tolyl groups sterically hinder the initial attack, they cannot stop it if water concentration is high.
The most common point of failure is "dry" solvent that isn't actually dry. TOTB requires strictly anhydrous conditions (< 50 ppm water).
Protocol: The "Double-Check" Solvent System
Do not trust the label on the bottle. Follow this validation protocol:
Step
Action
Technical Rationale
1
Select Drying Agent
Use Activated 4Å Molecular Sieves . Note: Avoid silica or acidic alumina, as surface hydroxyls can induce hydrolysis.
2
Activation
Heat sieves to 300°C under vacuum for 12 hours. Why: Store-bought "activated" sieves often re-adsorb moisture during packaging.
3
Storage
Store solvent over sieves for min. 24 hours before use.
4
Validation (Critical)
Perform Karl Fischer (KF) Titration . Target: < 10 ppm for catalytic reactions; < 50 ppm for stoichiometric use.
Reagent Handling: The Glovebox vs. Schlenk Debate
Best Practice: Handle solid/liquid TOTB inside an Argon-filled glovebox.
Acceptable: Schlenk line with active Nitrogen/Argon flow.
Forbidden: Weighing out on an open benchtop balance, even "quickly."
Module 3: In-Reaction Mitigation
Once the reaction starts, you cannot easily remove water. You must control the kinetics.
Workflow: Maintaining Anhydrous Integrity
Figure 2: Decision tree for introducing TOTB into a reaction mixture.
Critical Parameters
Temperature Control:
Hydrolysis is endothermic but kinetically rapid at high temperatures.
Guideline: If possible, add TOTB at 0°C or -78°C . Low temperature reduces the kinetic energy available for water to overcome the steric barrier of the o-tolyl groups.
pH Management:
Hydrolysis is acid AND base catalyzed .
Acidic media: Protonation of the alkoxy oxygen makes it a better leaving group.
Basic media: Hydroxide (
) is a much stronger nucleophile than neutral water.
Fix: Buffer your reaction if possible. If using TOTB as a Lewis Acid, ensure the substrate does not liberate free water upon binding.
Module 4: Post-Reaction & Quench
If you are isolating a product and need the borate group intact (rare, but possible), or if you are analyzing conversion:
Quench: Do not use water/acid. Quench with anhydrous pinacol and triethylamine. This performs a transesterification to form a stable pinacol boronate, which can be analyzed by GC/MS or NMR without degrading on the column.
Analysis:
NMR is your best friend.
TOTB Signal: ~18-20 ppm (Broad).
Boric Acid (Hydrolysis Product): ~19-21 ppm (Sharp, often distinct shift depending on solvent).
Validation: Always run a standard of pure TOTB in dry
immediately before your sample.
Frequently Asked Questions (FAQ)
Q: Can I use 3Å molecular sieves instead of 4Å?A: For drying the solvent, yes. However, 4Å is generally preferred for non-protic solvents (Toluene, DCM) used with TOTB. 3Å is essential if your solvent is Methanol (to prevent methanol entering the sieve), but you shouldn't be using Methanol with TOTB as it will cause transesterification.
Q: My TOTB bottle has a crust around the cap. Is it safe to use?A: The crust is likely boric acid formed from hydrolysis with atmospheric moisture. The liquid inside might be intact, but the titer is compromised.
Fix: Distill the liquid under vacuum (bp ~386°C at atm, significantly lower under high vac) to recover pure TOTB. Discard the solid residue.
Q: I see a white precipitate immediately upon adding TOTB to my reaction.A: This is a confirmed failure. The white solid is likely boric acid or an insoluble borate aggregate. Your solvent was wet.[1][2] Abort the reaction, dry your solvent, and restart.
Q: Does the "o-tolyl" group make it air stable?A: No. It makes it more stable than trimethyl borate (which fumes in air), allowing you to weigh it quickly, but it is not air-stable for storage or long reactions. The steric bulk only slows the kinetics; it does not change the thermodynamics.
References
Steinberg, H., & Hunter, D. L. (1957). Preparation and Properties of Organoboron Compounds. Industrial & Engineering Chemistry.
Foundational text on the hydrolysis rates of hindered bor
Williams, D. B. G., & Lawton, M. (2010).[3] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
The authoritative guide on solvent drying efficiency (3Å vs 4Å sieves).
Ishihara, K., et al. (2002). Arylboron Compounds as Acid Catalysts. Synlett.
Discusses the stability and Lewis acidity of aryl borates in c
overcoming solubility issues of Tri-o-tolyl Borate in reaction media
Topic: Overcoming Solubility Issues of Tri-o-tolyl Borate in Reaction Media Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Technical Support Center: Tri-o-tolyl Borate (TOTB)[1] Status: Opera...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Solubility Issues of Tri-o-tolyl Borate in Reaction Media
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Technical Support Center: Tri-o-tolyl Borate (TOTB)[1]
Status: Operational
CAS: 2665-12-5
Chemical Identity: Boric acid, tris(2-methylphenyl) ester
Common Issue: Precipitate formation, cloudiness, or loss of activity in solution.[1][2]
Part 1: The Core Diagnostic (Start Here)
Is your issue physical insolubility or chemical decomposition?
Most "solubility" complaints regarding Tri-o-tolyl Borate (TOTB) are actually hydrolysis events .[1] Unlike simple salts, TOTB is a reactive borate ester.[1][2] If you observe a white precipitate in a "soluble" solvent, you have likely generated Boric Acid via moisture contamination.[1][2]
Quick Diagnostic Flowchart
Use this logic to determine the root cause of your issue before altering solvents.
Caption: Diagnostic logic to distinguish between solvent incompatibility and chemical decomposition.
Part 2: Solvent Compatibility Matrix
TOTB is lipophilic and hydrolytically unstable.[1] Choosing the wrong solvent class is the most common error.
Solvent Class
Status
Examples
Technical Rationale
Aromatic Hydrocarbons
OPTIMAL
Toluene, Benzene, Xylene
High solubility due to interactions with o-tolyl groups.[1][2] Inert.
Halogenated Solvents
GOOD
DCM, Chloroform, DCE
Excellent solubility.[1][2] Must be acid-free to prevent catalysis of hydrolysis.[1]
Ethers
CAUTION
THF, Et2O, Dioxane
Good solubility, but hygroscopic.[1][2] Must be anhydrous ; otherwise, rapid hydrolysis occurs.[1][2]
Alcohols
CRITICAL FAILURE
Methanol, Ethanol, IPA
DO NOT USE. Causes transesterification .[1][2] TOTB converts to Trimethyl Borate (volatile) + o-Cresol.[1]
Aqueous/Buffers
CRITICAL FAILURE
Water, PBS, Tris
DO NOT USE. Immediate hydrolysis to Boric Acid (precipitate) and o-Cresol.[1][2]
Polar Aprotic
VARIABLE
DMSO, DMF, Acetonitrile
Soluble, but these solvents are notoriously wet.[1][2] Dry over 3Å sieves is mandatory.[1][2]
Part 3: Troubleshooting & FAQs
Q1: I dissolved TOTB in Methanol, and the solution is clear, but the reaction failed. Why?
A: You no longer have Tri-o-tolyl Borate in your flask.[1][2]
In alcohols, borate esters undergo rapid transesterification .[1][2]
Reaction:
Consequence: You are now running a reaction with Trimethyl Borate (which may evaporate, bp ~68°C) and free o-Cresol.[1][2] The bulky steric protection and electronic properties of the o-tolyl group are lost.
Solution: Never use protic solvents for stock solutions.[1][2] Use Toluene or DCM .[1][2][3]
Q2: My Toluene solution turned cloudy after 1 hour. It was clear initially.
A: This indicates moisture ingress .[1][2]
TOTB is a "water scavenger."[1][2] It reacts with atmospheric moisture over time.[1][2]
If adding to a reaction, ensure the receiving vessel is also dry.[1][2]
Q3: How do I introduce TOTB into an aqueous biological assay (e.g., Urease stabilization)?
A: You cannot dissolve it directly in water.[1][2] You must use a miscible organic carrier and accept a suspension or emulsion.[1]
Protocol:
Dissolve TOTB in anhydrous DMSO (freshly opened/dried).
Inject this stock into the aqueous buffer immediately prior to use.
Note: Hydrolysis will begin immediately.[1][2] This is often the intended mechanism for releasing Boric Acid/Borate ions in situ, or the o-cresol acts as the bacteriostat. Ensure your assay design accounts for the release of 3 equivalents of o-cresol.
Q4: I need a high-concentration stock for Epoxy Curing. What solvent should I use?
A: Avoid volatile solvents if possible.
Strategy: Dissolve TOTB directly into a non-reactive liquid component of your resin system (e.g., a liquid anhydride or a non-hydroxyl reactive diluent).[1]
Heating: TOTB is stable up to ~200°C in the absence of moisture. You can gently heat (50-60°C) to speed up dissolution in viscous resins, but ensure the system is sealed to prevent moisture absorption from humid air.[1]
Part 4: Scientific Mechanism (The "Why")
Understanding the breakdown pathway is critical for troubleshooting. The "insolubility" is almost always the formation of Species C (Boric Acid) in the diagram below.
Caption: Hydrolysis pathway of Tri-o-tolyl Borate.[1] The formation of insoluble Boric Acid is the primary indicator of wet solvents.
Part 5: Summary Protocol for Anhydrous Handling
Preparation: Dry all glassware in an oven (>120°C) for 2 hours. Cool in a desiccator.
Solvent: Use Anhydrous Toluene or DCM (Water content < 50 ppm).[1]
Dissolution: Add TOTB to the solvent under a blanket of Nitrogen.
Verification: The solution should be perfectly clear and colorless/pale yellow.
Storage: Store solutions in septum-capped vials with Parafilm. Do not store for >24 hours unless over molecular sieves.
References
Chemical Identity & Properties: National Center for Biotechnology Information.[1][2] (2025).[1][4][5][6] PubChem Compound Summary for CID 75875, Tri-o-tolyl borate. Retrieved from [Link]
Hydrolytic Instability of Borate Esters: Steinberg, H. (1964).[1] Organoboron Chemistry, Vol. 1: Boron-Oxygen and Boron-Sulfur Compounds. Interscience Publishers.[1][2] (Foundational text on borate ester hydrolysis kinetics).
Transesterification Mechanisms: Brown, H. C., & Mead, E. J. (1956).[1][2] Solvolytic Reactions of Borate Esters. Journal of the American Chemical Society. (Establishes the rapid exchange of alkoxy groups in alcohols).
Technical Support Center: Preventing Protodeboronation in Ortho-Substituted Boron Systems
Topic: Strategies to Prevent Protodeboronation in o-Tolyl Boron Reagents Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists Document ID: KB-OTOL-2024-05 Nomenclature & Chemical Identity Verific...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategies to Prevent Protodeboronation in o-Tolyl Boron Reagents
Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists
Document ID: KB-OTOL-2024-05
Nomenclature & Chemical Identity Verification
CRITICAL NOTE: Before proceeding, please verify your reagent identity.
Users frequently confuse Tri-o-tolylborane or o-Tolylboronic acid with "Tri-o-tolyl borate".
Target of Protodeboronation (C-B Bond Cleavage):
o-Tolylboronic acid:
Tri-o-tolylborane:
Relevance: These reagents possess Carbon-Boron (C-B) bonds susceptible to protonolysis (protodeboronation), yielding toluene and boric acid. This guide focuses on stabilizing these C-B bonds.
Hydrolysis Target (B-O Bond Cleavage):
Tri-o-tolyl borate:
Relevance: This is a borate ester of o-cresol. It does not undergo protodeboronation (as there is no C-B bond). It undergoes hydrolysis to release o-cresol. If you are using this reagent, your issue is likely moisture sensitivity, not protodeboronation.
This guide assumes you are working with o-Tolylboronic acid or its derivatives (esters, MIDA boronates) in cross-coupling reactions and are experiencing C-B bond loss.
The Core Problem: Why o-Tolyl Systems Fail
Protodeboronation is the unwanted replacement of the boron moiety with a hydrogen atom.[1][2] For o-tolylboronic acid, this side reaction is accelerated by steric relief .
Mechanistic Insight
The reaction typically proceeds through a base-catalyzed pathway.[3]
Boronate Formation: The neutral boronic acid reacts with a base (hydroxide or alkoxide) to form a tetrahedral boronate anion
.
Ipso-Protonation: This anionic species is the primary victim. The C-B bond breaks as a proton attacks the ipso-carbon.
Steric Acceleration: In o-tolyl systems, the tetrahedral boronate intermediate is sterically crowded due to the ortho-methyl group. Cleaving the C-B bond relieves this steric strain, making the transition state for deboronation energetically favorable compared to unsubstituted phenylboronic acids.
Visualizing the Failure Mode
Figure 1: The competition between productive transmetalation and destructive protodeboronation.[3] In ortho-substituted systems, the red pathway is kinetically accelerated.
Troubleshooting Guide & FAQs
Issue 1: "My reaction turns black and yields are <10%. LCMS shows toluene."
Diagnosis: Rapid base-catalyzed protodeboronation. The boronic acid is decomposing faster than the palladium catalyst can utilize it.
Corrective Strategy: The "Anhydrous Base" Protocol
Water is the primary proton source. While Suzuki coupling classically requires water, o-tolyl systems often require strictly anhydrous conditions to survive.
Step 1: Switch Solvent. Move from Dioxane/Water to Anhydrous Toluene or THF .
Step 2: Change Base. Replace aqueous carbonates (
) with anhydrous Cesium Fluoride (CsF) or Potassium Phosphate () .
Why? Fluoride activates the boronic acid (forming a fluoroborate species) without generating high concentrations of hydroxide ions, which are the primary culprits in protodeboronation.
Step 3: Add Molecular Sieves. Add 4Å molecular sieves to scavenge trace water generated during the reaction.[4]
Issue 2: "I'm using anhydrous conditions, but it still decomposes."
Diagnosis: Slow Transmetalation. Even if deboronation is slow, if the cross-coupling is slower, decomposition wins eventually.
Corrective Strategy: Ligand Acceleration
You must accelerate the transmetalation step to outcompete decomposition.
Ligand Choice: Use bulky, electron-rich phosphines like SPhos or XPhos .
Why? These ligands create a highly active Pd(0) species that undergoes oxidative addition and transmetalation rapidly, consuming the boronate before it has time to decompose.
Catalyst Loading: Increase Pd loading to 5-10 mol% temporarily to verify if the yield improves. If it does, kinetics were the bottleneck.
Issue 3: "Can I use MIDA boronates?"
Answer: Yes, this is the "Gold Standard" for unstable species.
Protocol: MIDA (N-methyliminodiacetic acid) boronates are protected forms of boronic acids. They are stable to anhydrous base.
Slow Release Strategy: Under aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid in low concentrations.[1] This keeps the standing concentration of the unstable boronate anion low, minimizing second-order decomposition pathways while maintaining enough active species for the catalyst.[1]
Experimental Protocols
Protocol A: Anhydrous Fluoride-Activated Coupling
Best for: Extremely acid/base sensitive o-tolyl substrates.
Component
Equivalents
Notes
Aryl Halide
1.0 equiv
Bromides or Iodides preferred.
o-Tolylboronic Acid
1.5 - 2.0 equiv
Excess required to account for some loss.
Pd(OAc)2
0.05 equiv
SPhos
0.10 equiv
2:1 Ligand:Pd ratio.
CsF (Anhydrous)
3.0 equiv
Must be weighed in a glovebox or dry environment.
Solvent
Toluene/Dioxane
0.2 M concentration. Strictly anhydrous.
Procedure:
Flame-dry all glassware.
Combine Aryl Halide, Boronic Acid, Pd source, Ligand, and CsF in the vessel.
Evacuate and backfill with Argon (3 cycles).
Add anhydrous solvent via syringe.
Heat to 80-100°C. Monitor by LCMS every hour.
Protocol B: MIDA Boronate Slow-Release
Best for: Scale-up or when anhydrous conditions fail.
Component
Equivalents
Notes
Aryl Halide
1.0 equiv
o-Tolyl MIDA Boronate
1.5 equiv
Commercially available or synthesized from the acid.
Pd(dppf)Cl2
0.05 equiv
Robust catalyst for aqueous systems.
K3PO4
3.0 equiv
Solvent
Dioxane:H2O (10:1)
The water is necessary to hydrolyze the MIDA.
Procedure:
Dissolve MIDA boronate, halide, and catalyst in Dioxane.
Add aqueous K3PO4 solution dropwise at reaction temperature (60°C) if possible, or simply run as a biphasic mixture.
The MIDA ester acts as a reservoir, releasing the active species slowly.[1]
Decision Matrix for Optimization
Use this logic flow to select the correct strategy for your specific o-tolyl substrate.
Figure 2: Decision matrix for troubleshooting protodeboronation issues.
References & Further Reading
Kinetic Analysis of Protodeboronation:
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[5] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165.
Key Insight: Establishes the mechanism of base-catalyzed decomposition and the specific instability of ortho-substituted boronates.
MIDA Boronates (Slow Release):
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010).[3] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[1] Journal of the American Chemical Society, 132(22), 7600–7601.
Key Insight: The definitive guide on using MIDA esters to protect sensitive boronic acids.
Anhydrous Fluoride Conditions:
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
Key Insight: While focused on polyfluoro-species, the CsF/Anhydrous protocol is directly applicable to sterically hindered o-tolyl systems.
impact of base selection on Tri-o-tolyl Borate reaction efficiency
Technical Support Center: Optimizing Tri-o-tolyl Borate Reactions A Senior Application Scientist's Guide to Base Selection and Troubleshooting Welcome to the technical support center for reactions involving tri-o-tolyl b...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Tri-o-tolyl Borate Reactions
A Senior Application Scientist's Guide to Base Selection and Troubleshooting
Welcome to the technical support center for reactions involving tri-o-tolyl borate and its derivatives. As researchers and drug development professionals, you understand that the success of a cross-coupling reaction often hinges on the subtle interplay of its components. Among these, the choice of base is paramount, yet frequently underestimated. This guide provides in-depth, field-proven insights into the critical role of base selection, moving beyond simple protocols to explain the fundamental causality behind reaction outcomes. Here, you will find robust troubleshooting guides and FAQs designed to resolve common experimental hurdles and empower you to optimize your reaction efficiency with confidence.
Frequently Asked Questions (FAQs): The "Why" Behind Base Selection
This section addresses the fundamental principles governing the role of the base in palladium-catalyzed cross-coupling reactions, with a specific focus on the sterically hindered environment of tri-o-tolyl borate.
Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction involving tri-o-tolyl borate?
The base is not merely a spectator or a simple acid scavenger; it is a crucial activator in the catalytic cycle.[1][2] Its primary function is to facilitate the transmetalation step, which is often the rate-determining step of the reaction.[3] The base activates the organoboron species—in this case, tri-o-tolyl borate which first hydrolyzes to tri-o-tolylboronic acid in situ—by converting it into a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[4][5] This negatively charged boronate species is significantly more reactive and readily transfers its organic group (the o-tolyl moiety) to the palladium(II) center, allowing the catalytic cycle to proceed.[6]
Q2: How does the strength (pKa) of a base impact reaction efficiency?
The strength of the base, quantified by its pKa, directly influences its ability to form the reactive boronate 'ate' complex. An acid-base reaction's equilibrium always favors the formation of the weaker acid and weaker base.[7] For the activation to be efficient, the base must be strong enough to deprotonate the boronic acid (or a water molecule that subsequently forms the hydroxide to activate the boronic acid).
Weak Bases (e.g., NaHCO₃, organic amines like Et₃N): Often insufficient for activating sterically hindered or electron-deficient boronic acids. They may lead to sluggish or incomplete reactions.
Moderate Bases (e.g., Carbonates like K₂CO₃, Na₂CO₃): These are the workhorses for many standard Suzuki couplings.[1][2] They provide a good balance of reactivity and functional group tolerance. For a sterically demanding substrate like tri-o-tolyl borate, stronger carbonates like Cs₂CO₃ are often preferred due to higher solubility and the positive effect of the large cation.
Strong Bases (e.g., Phosphates like K₃PO₄, Hydroxides like NaOH, KOH): Generally provide higher reaction rates and are effective for challenging substrates.[1] However, very strong bases like hydroxides can promote unwanted side reactions, such as ester hydrolysis if sensitive functional groups are present.[8]
Q3: Why is base solubility important?
A heterogeneous reaction mixture where the base is poorly soluble can lead to low reproducibility and slow reaction rates. The base must have some solubility in the reaction medium to interact with the boronic acid. This is why mixed-solvent systems, often containing water (e.g., Toluene/Water, Dioxane/Water), are common, as they can dissolve the inorganic base while keeping the organic substrates in solution.[9] Cesium carbonate (Cs₂CO₃) is often effective not just because of its basicity, but also its higher solubility in many organic solvents compared to K₂CO₃ or Na₂CO₃.
Q4: Can the choice of base influence side reactions?
Absolutely. The primary side reaction related to the boronic acid is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This consumes the starting material and reduces the yield. While often associated with acidic conditions, protodeboronation can also be promoted by certain bases or reaction conditions. Using an appropriate base in the correct stoichiometry is key to minimizing this pathway.[10] Additionally, excessively strong bases can degrade sensitive functional groups on your substrates or ligands.[11]
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This guide provides a systematic approach to diagnosing and solving common issues encountered during reactions with tri-o-tolyl borate where the base is a likely culprit.
Observed Problem
Potential Base-Related Cause(s)
Recommended Solutions & Actions
1. Low to No Conversion
A. Insufficient Base Strength: The base is too weak to efficiently form the reactive boronate 'ate' complex, especially with the sterically bulky o-tolyl groups.
Action: Switch to a stronger base. Create a screening hierarchy: Na₂CO₃ → K₂CO₃ → K₃PO₄ → Cs₂CO₃.[12]
B. Poor Base Solubility: The base is not dissolving sufficiently in the chosen solvent system to participate in the reaction.
Action: 1) Modify the solvent system by adding a co-solvent like water or DMF to improve solubility.[9] 2) Switch to a more soluble base (e.g., Cs₂CO₃).
C. Base Degradation: The base may be old, of low purity, or has absorbed significant atmospheric moisture, altering its effective strength.
Action: Use a fresh bottle of base or one that has been stored properly in a desiccator. Ensure anhydrous conditions if the protocol demands it.[8]
2. Reaction is Sluggish / Stalls
A. Heterogeneity: The reaction is mass-transfer limited due to the poor solubility of the base.
Action: 1) Increase the stirring rate. 2) Gently increase the reaction temperature, but monitor for substrate/catalyst decomposition.[8] 3) Consider phase-transfer catalysts if applicable.
B. Stoichiometry Issue: The amount of base is insufficient, especially if acidic byproducts are forming during the reaction.[4]
Action: Increase the equivalents of base from the standard 2.0 eq. to 2.5 or 3.0 eq. and monitor the effect on conversion.
3. Significant Side Products
A. Protodeboronation: The C-B bond of the tri-o-tolyl borate is being cleaved.
Action: 1) Use rigorously deoxygenated solvents, as oxygen can contribute to catalyst deactivation and side reactions.[8] 2) Avoid excessively high temperatures. 3) Sometimes a weaker, bulkier base can suppress this side reaction.
B. Substrate/Ligand Degradation: The base is too strong and is hydrolyzing esters or other sensitive functional groups.
Action: Switch to a milder base. If your substrate has base-labile groups, consider using KF, which is known to be effective while leaving such groups intact.[6]
4. Inconsistent Results / Poor Reproducibility
A. Inconsistent Base Quality: Using different batches or suppliers of the base can introduce variability.
Action: Standardize the source and grade of the base. If possible, use a single large batch for a series of experiments.
B. Inadequate Degassing: Oxygen can interfere with the catalytic cycle. The efficiency of base activation can be affected by catalyst health.
Action: Ensure the reaction mixture, including the solvent and base, is thoroughly degassed via sparging with an inert gas (Ar/N₂) or freeze-pump-thaw cycles.[8]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting base-related issues in your reaction.
Caption: A decision tree for troubleshooting base-related issues.
Experimental Protocols & Data
Protocol: Screening Bases for Optimal Reaction Efficiency
This protocol provides a robust method for systematically evaluating different bases in a Suzuki-Miyaura coupling reaction.
1. Materials & Setup:
A multi-well reaction block or several identical reaction vials equipped with magnetic stir bars.
Reactant A (Aryl halide), Tri-o-tolyl borate, Palladium catalyst (e.g., Pd(PPh₃)₄), and solvent (e.g., Toluene/H₂O 9:1).
Bases to be screened: Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, KF.
Inert atmosphere glovebox or Schlenk line.
2. Procedure:
In an inert atmosphere, add the aryl halide (1.0 eq.), palladium catalyst (e.g., 2 mol%), and a stir bar to each of the 5 reaction vials.
In separate vials, weigh out each base (2.0 eq.).
Add the tri-o-tolyl borate (1.2 eq.) to each reaction vial.
Add the degassed solvent system to each vial to achieve the desired concentration (e.g., 0.1 M).[1]
Add one of the pre-weighed bases to each corresponding reaction vial.
Seal the vials and place them in the pre-heated reaction block (e.g., 90-100 °C).[1]
Stir the reactions for a predetermined time (e.g., 12-16 hours).[1]
After cooling to room temperature, quench the reactions (e.g., with water) and extract the organic components (e.g., with ethyl acetate).
Analyze the crude reaction mixture of each vial by GC or LC-MS with an internal standard to determine the percent conversion and yield of the desired product.
Data Presentation: Illustrative Base Screening Results
The table below shows hypothetical results from the screening protocol described above, demonstrating how the choice of base can dramatically affect the outcome.
Entry
Base
pKa (of conjugate acid)
Conversion (%)
Yield (%)
Notes
1
Na₂CO₃
10.3
35%
28%
Sluggish reaction, significant starting material remaining.[2]
2
K₂CO₃
10.3
65%
59%
Improved conversion over Na₂CO₃, likely due to cation effect.
3
Cs₂CO₃
10.3
98%
95%
Excellent conversion, likely due to higher solubility and cation effect.
4
K₃PO₄
12.3
>99%
96%
Very effective, strong base. Good alternative to Cs₂CO₃.[1]
5
KF
3.2
45%
40%
Moderate conversion; best choice if substrate has base-labile groups.[6]
Data is illustrative and highly dependent on specific substrates and conditions.
Visualizing the Mechanism: Role of the Base
The following diagram illustrates the critical activation of the boronic acid by the base within the Suzuki-Miyaura catalytic cycle.
Caption: The role of the base in activating the boronic acid for transmetalation.
References
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (ResearchGate) [Link]
pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. (Chemistry LibreTexts) [Link]
The effect of various bases on the Suzuki coupling reaction. (ResearchGate) [Link]
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (Journal of the American Chemical Society) [Link]
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (PMC) [Link]
identifying and removing impurities from Tri-o-tolyl Borate
A comprehensive guide for researchers, scientists, and drug development professionals on the identification and removal of impurities in Tri-o-tolyl Borate. This guide provides in-depth technical assistance for troublesh...
Author: BenchChem Technical Support Team. Date: February 2026
A comprehensive guide for researchers, scientists, and drug development professionals on the identification and removal of impurities in Tri-o-tolyl Borate.
This guide provides in-depth technical assistance for troubleshooting common issues encountered during the synthesis, purification, and handling of Tri-o-tolyl Borate. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested insights to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Tri-o-tolyl Borate and what are its primary applications?
Tri-o-tolyl Borate is an organoboron compound, specifically a borate ester. It is a colorless to light yellow liquid with a high boiling point. In the fields of organic synthesis and drug development, it can serve as a reagent or intermediate in various cross-coupling reactions and as a Lewis acid catalyst.
Q2: What are the most common impurities I should expect in my crude Tri-o-tolyl Borate?
The impurity profile of crude Tri-o-tolyl Borate is typically a result of an incomplete reaction, side reactions, or degradation. The most common impurities include:
Unreacted Starting Materials: o-cresol and the boron source (e.g., boric acid).
Hydrolysis Products: Due to the moisture sensitivity of the B-O bond, Tri-o-tolyl Borate can readily hydrolyze back to o-cresol and boric acid.[1][2][3]
Partially Esterified Borates: Di-o-tolyl borate and mono-o-tolyl borate may be present if the reaction has not gone to completion.
Solvent Residues: The solvent used in the synthesis (e.g., toluene, xylene) may remain in the crude product.[4][5]
Q3: Why is my supposedly pure Tri-o-tolyl Borate showing signs of degradation over time?
The primary cause of degradation is hydrolysis. Borate esters are susceptible to cleavage by water.[1][2][3] Exposure to atmospheric moisture during storage or handling can lead to the formation of o-cresol and boric acid, which will affect the purity and performance of the reagent. It is crucial to store Tri-o-tolyl Borate under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can I use standard silica gel column chromatography to purify Tri-o-tolyl Borate?
Standard silica gel chromatography is generally not recommended for the purification of boronate esters like Tri-o-tolyl Borate. The acidic nature of silica gel can promote the hydrolysis of the borate ester on the column, leading to poor recovery and contamination of the final product with o-cresol and boric acid.[6] If chromatographic purification is necessary, alternative stationary phases like neutral alumina or deactivated silica gel should be considered.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with Tri-o-tolyl Borate.
Observed Issue
Probable Cause(s)
Recommended Solution(s)
Scientific Rationale
Low yield of Tri-o-tolyl Borate after synthesis.
Incomplete reaction due to insufficient heating or inefficient water removal.
Increase reaction temperature and/or use a Dean-Stark apparatus to effectively remove the water byproduct.
The esterification of boric acid with phenols is a reversible equilibrium reaction.[7] Removing water drives the equilibrium towards the product side, thus increasing the yield.
Product appears cloudy or contains a white precipitate after purification.
Presence of boric acid due to hydrolysis.
Ensure all glassware is oven-dried and the reaction and work-up are performed under anhydrous conditions. Store the final product over molecular sieves.
Boric acid has low solubility in many organic solvents and will precipitate out, indicating moisture contamination and product degradation.
Inconsistent results in subsequent reactions using the purified Tri-o-tolyl Borate.
Residual impurities such as unreacted o-cresol or hydrolysis products.
Re-purify the Tri-o-tolyl Borate using vacuum distillation. Verify purity by ¹H NMR or GC-MS before use.
o-cresol can interfere with subsequent reactions, for example, by competing with other nucleophiles or reacting with organometallic reagents.
Difficulty in achieving a high vacuum during distillation.
Leaks in the distillation apparatus.
Ensure all ground glass joints are properly greased and sealed. Use high-vacuum grease. Check for cracks in the glassware.[8]
A stable, low pressure is essential for distilling high-boiling compounds at a lower temperature to prevent thermal decomposition.[9][10][11]
Experimental Protocols
Purity Assessment of Tri-o-tolyl Borate
1. ¹H NMR Spectroscopy
¹H NMR is a powerful tool for assessing the purity of Tri-o-tolyl Borate. The spectrum should be clean, with the aromatic protons of the tolyl groups appearing in the range of δ 7.0-7.5 ppm and the methyl protons around δ 2.3 ppm. The absence of a broad peak for the phenolic -OH of o-cresol (typically δ 4-5 ppm, but can exchange) and the presence of sharp, well-resolved signals are indicative of high purity. Integration of the aromatic and methyl proton signals should correspond to a 7:3 ratio.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to detect volatile impurities such as residual o-cresol and the synthesis solvent. A suitable method would involve a non-polar capillary column and a temperature gradient to separate the components.
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas: Helium, constant flow
Inlet Temperature: 250 °C
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-400.
Purification Protocol: Vacuum Distillation
This protocol is designed for the purification of crude Tri-o-tolyl Borate to remove less volatile impurities like boric acid and more volatile impurities like o-cresol and residual solvent.
Materials:
Crude Tri-o-tolyl Borate
Round-bottom flask
Short-path distillation head with a condenser and vacuum adapter
Receiving flasks
Heating mantle with a stirrer
Vacuum pump with a cold trap
High-vacuum grease
Boiling chips or a magnetic stir bar
Procedure:
Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glassware is clean and thoroughly dried. Lightly grease all ground-glass joints to ensure a good seal.[8]
Charging the Flask: Charge the round-bottom flask with the crude Tri-o-tolyl Borate and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
Applying Vacuum: Connect the vacuum pump to the apparatus through a cold trap (e.g., cooled with dry ice/acetone). Slowly and carefully apply the vacuum.
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
Fraction Collection:
Fore-run: Collect the initial, lower-boiling fraction, which will primarily consist of residual solvent and unreacted o-cresol.
Main Fraction: As the temperature rises and stabilizes, collect the pure Tri-o-tolyl Borate in a clean receiving flask. The boiling point will depend on the pressure.
Residue: Stop the distillation before the flask is completely dry to avoid the formation of non-volatile, potentially polymeric residues. The residue will contain boric acid and other high-boiling impurities.
Cooling and Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. Transfer the purified Tri-o-tolyl Borate to a clean, dry, and sealed container, preferably under an inert atmosphere.
Visualizations
Workflow for Identification and Removal of Impurities
Caption: A flowchart illustrating the systematic process for identifying and removing impurities from Tri-o-tolyl Borate.
References
CN104530108A - Triphenyl borate synthesis method with high conversion rate - Google Patents.
CN103289033A - Aryl boron-containing phenolic resin and preparation method thereof - Google Patents.
Synthetic Approaches to Triarylboranes from 1885 to 2020 - PMC - PubMed Central. Available at: [Link]
Characterization and Exergy Analysis of Triphenyl Borate. Available at: [Link]
Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. Available at: [Link]
Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC - NIH. Available at: [Link]
Trouble purifying my boronate ester compound : r/Chempros - Reddit. Available at: [Link]
Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar. Available at: [Link]
Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids | Organic Letters - ACS Publications. Available at: [Link]
Stability of Boronic Esters to Hydrolysis: A Comparative Study - Oxford Academic. Available at: [Link]
Reaction of triphenyl borate with 1,3,5-trioxane - ResearchGate. Available at: [Link]
How to purify boronate esters? - ResearchGate. Available at: [Link]
Distillation of high boiling esters - US2324088A - Google Patents.
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. Available at: [Link]
11 B NMR Chemical Shifts - SDSU Chemistry. Available at: [Link]
Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate. Available at: [Link]
US4046815A - Process for the preparation of triarylborane - Google Patents.
Distilling esters with very high boiling points? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. Available at: [Link]
Esterification of phenol catalyzed with a strong base plus boron - Google Patents.
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters - ACS Publications. Available at: [Link]
Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids. Available at: [Link]
A Water-Stable Boronate Ester Cage - ChemRxiv. Available at: [Link]
5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. Available at: [Link]
Halogenated triarylboranes: synthesis, properties and applications in catalysis - Chemical Society Reviews (RSC Publishing). Available at: [Link]
Strategies for the Analysis of Highly Reactive Pinacolboronate Esters - PubMed. Available at: [Link]
boronic esters - Organic Syntheses Procedure. Available at: [Link]
High Vacuum Distillation: A Comprehensive Guide - T.Jis. Available at: [Link]
Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - Organic Chemistry Portal. Available at: [Link]
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Available at: [Link]
Process for purification of boronic acid and its derivatives - Google Patents.
Mild and selective synthesis of an aryl boronic ester by equilibration of mixtures of boronic and borinic acid derivatives. - Amazon S3. Available at: [Link]
How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]
“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - The Royal Society of Chemistry. Available at: [Link]
Tri-o-tolyl borate (CAS: 2665-12-5), also known as Tri-o-cresyl borate, is a sterically congested organoboron ester.[1] While the ortho-methyl groups provide a degree of kinetic stabilization compared to simple alkyl borates, the compound remains fundamentally susceptible to hydrolysis (cleavage by water) and transesterification (exchange with alcohols). This guide details the protocols necessary to maintain the integrity of the B-O bond during storage and catalytic cycles.
Module 1: The Hydrolysis Hazard (Moisture Control)
User Issue: "My reaction yield is inconsistent, and I detect o-cresol and boric acid in the crude mixture."
Root Cause Analysis:
The boron atom in Tot3B is electron-deficient (
hybridized), possessing an empty p-orbital that acts as a Lewis acid. Water acts as a nucleophile, attacking this orbital. Although the ortho-tolyl groups provide a "steric umbrella," they do not hermetically seal the boron center. High-humidity environments or "wet" solvents will drive the equilibrium toward thermodynamic degradation products (Boric acid + o-Cresol).
Mechanistic Visualization
The following diagram illustrates the competition between the steric shielding of the tolyl groups and the nucleophilic attack of water.
Figure 1: The degradation pathway. The ortho-methyl groups slow down the initial water attack (kinetic stability), but sustained moisture exposure leads to irreversible breakdown.
Corrective Protocol: Solvent Drying Standards
To ensure stability, reaction solvents must meet strict dryness criteria.
Solvent Class
Acceptable Water Content (ppm)
Drying Method (Recommended)
Drying Method (Avoid)
Ethers (THF, Et₂O)
< 50 ppm
Distillation over Na/Benzophenone or Activated Alumina Columns
CaCl₂ (Ineffective for deep drying)
Halogenated (DCM)
< 50 ppm
Distillation over CaH₂
Basic drying agents (can induce degradation)
Hydrocarbons (Toluene)
< 30 ppm
Sodium wire or Molecular Sieves (4Å)
Silica Gel (contains bound water)
Pro-Tip: Always store Tot3B solutions over activated 4Å molecular sieves for 24 hours prior to use in sensitive catalytic cycles.
User Issue: "NMR analysis shows mixed borate species (e.g., Mono-methyl di-o-tolyl borate) when running reactions in methanol."
Root Cause Analysis:
Borate esters undergo rapid exchange reactions with protic solvents (
). If you dissolve Tot3B in methanol or ethanol, the solvent will displace the o-cresol ligands, destroying your reagent.
Compatibility Matrix
Solvent Type
Status
Technical Note
Alcohols (MeOH, EtOH)
🔴 CRITICAL FAIL
Rapid transesterification occurs.
Water / Aqueous Base
🔴 CRITICAL FAIL
Immediate hydrolysis to Boric Acid.
THF / Dioxane
🟢 SAFE
Ensure peroxides are removed (oxidative risk).
Toluene / Benzene
🟢 OPTIMAL
Non-polar nature stabilizes the hydrophobic tolyl groups.
DMF / DMSO
🟡 CAUTION
Hygroscopic; difficult to dry completely. Use only if necessary.
Module 3: Thermal & Oxidative Stability
User Issue: "The compound darkens when heated above 100°C."
Technical Insight:
Tri-o-tolyl borate has a high boiling point (~386°C), suggesting good intrinsic thermal stability. However, at elevated temperatures, the electron-rich aromatic rings are susceptible to oxidation by atmospheric oxygen, leading to darkening (quinone formation) and ligand degradation.
Protocol: The "Degas-and-Fill" Cycle
For high-temperature reactions (>80°C), simple nitrogen flushing is insufficient. Use this Schlenk line protocol:
Freeze: Cool the reaction vessel (containing solvent + Tot3B) to -78°C.
Pump: Apply high vacuum (< 0.1 mbar) for 10-15 minutes to remove dissolved oxygen.
Thaw: Close vacuum, warm to room temperature under static vacuum.
Backfill: Introduce high-purity Argon or Nitrogen.
Repeat: Perform 3 cycles total.
Module 4: Storage & Handling SOP
User Issue: "How do I store the leftover reagent after opening the bottle?"
Standard Operating Procedure (SOP)
Proper storage extends shelf life from weeks to years.
Figure 2: Lifecycle management for Tri-o-tolyl Borate inventory.
Handling Checklist:
Atmosphere: Always handle under Nitrogen or Argon.
Transfer: Use oven-dried glass syringes with stainless steel needles. Avoid plastic syringes (plasticizers can leach; moisture permeability is high).
Septa: Use high-quality rubber septa; replace after multiple punctures to prevent moisture ingress.
National Center for Biotechnology Information. PubChem Compound Summary for CID 75875, Tri-o-tolyl borate. Retrieved from .
Lippincott, M. et al. The Hydrolysis of Alkyl Borates. Digital Commons @ NJIT. (Discusses comparative hydrolysis rates of hindered vs. unhindered borates). Retrieved from .
PureSynth. Safety Data Sheet & Stability Data: Tri-O-Tolyl Borate. Retrieved from .
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket Priority: High (Scale-Up/Process Safety)
Expert: Senior Application Scientist, Process Chemistry Division
Introduction: Why Tri-o-tolyl Borate?
Before addressing specific troubleshooting scenarios, it is critical to understand the causality of using Tri-o-tolyl Borate (Tot3B) over cheaper alternatives like Trimethyl Borate (TMB) or Triisopropyl Borate (TiPB).
The Steric Advantage:
In the synthesis of aryl boronic acids via Grignard or Lithiation reagents, unhindered borates (TMB) often suffer from over-addition , leading to the formation of borinic acids (
) or boranes () as impurities. The bulky ortho-methyl groups on the phenoxy rings of Tot3B create a "steric wall." This kinetic barrier slows down the addition of a second equivalent of the nucleophile, ensuring high selectivity for the mono-substituted boronic acid product.
Module 1: Reagent Handling & Stability (Upstream)
Q: My Tot3B reagent appears cloudy or has a white precipitate. Is it safe to use?
A: Likely No. This indicates hydrolysis.
Like all borate esters, Tot3B is moisture-sensitive. However, unlike alkyl borates which hydrolyze to volatile alcohols (methanol/isopropanol), Tot3B hydrolyzes to boric acid (solid) and o-cresol (liquid/solid depending on purity/temp).
The Mechanism:
Impact on Scale-up: The presence of free boric acid alters the stoichiometry of your reaction. If you charge based on weight, you will undercharge the active electrophile, leading to incomplete conversion of your expensive aryl halide/lithium reagent.
Troubleshooting Protocol:
Visual Check: If solid precipitate is visible, filtration under inert atmosphere is required, but re-titration is mandatory.
Validation (NMR): Run a quantitative
NMR in . Look for the distinct methyl shift of free o-cresol vs. the borate ester.
Q: How do I handle the reagent transfer on a pilot scale (10kg+)?
A: Use Closed-System Transfers with Trace Moisture Control.
On a gram scale, syringes suffice. On a kilo scale, the surface area exposure to humid air during pouring is catastrophic.
Engineering Control: Use a dip-tube system with nitrogen pressure transfer directly from the drum to the reactor.
Line Tracing: Ensure transfer lines are heat-traced if the ambient temperature is below 20°C, as Tot3B is a viscous liquid/solid near room temperature (MP
20-30°C depending on purity), and freezing in lines can cause dangerous pressure buildups.
Module 2: Reaction Engineering (The Chemistry)
Q: Can I run the lithiation/borylation at -20°C instead of -78°C?
A: Yes, this is the primary scale-up advantage of Tot3B.
Standard protocols with Trimethyl Borate require cryogenic conditions (-78°C) to prevent double-addition. The steric bulk of Tot3B allows for higher temperature operations, which translates to massive energy savings and simpler engineering on scale.
Comparison of Operating Windows:
Parameter
Trimethyl Borate (TMB)
Tri-o-tolyl Borate (Tot3B)
Scale-Up Implication
Reaction Temp
-78°C to -60°C
-20°C to 0°C
Eliminates need for liquid cooling loops.
Selectivity
Poor (forms if warmed)
Excellent (stops at )
Higher yield; easier purification.
Quench Exotherm
Moderate
High
Requires careful dosing of acid during quench.
Byproduct
Methanol (Volatile, Flammable)
o-Cresol (High BP, Toxic)
Downstream separation challenge (See Module 3).
Q: The reaction mixture became extremely viscous after adding the Grignard. Is this normal?
A: Yes. It is the "Ate" Complex.
Upon addition of
to Tot3B, you form the magnesium tri-o-tolyl arylborate salt (the "ate" complex). These salts are often less soluble than the starting materials.
Risk: Poor mixing leads to "hot spots" and local over-concentration, which can force the formation of the double-addition impurity despite the steric protection.
Solution:
Solvent Switch: Ensure you are using THF or 2-MeTHF. Toluene alone is often insufficient to solubilize the intermediate.
Agitation: Ensure your reactor is equipped with a high-torque impeller (e.g., anchor or helical ribbon) rather than a simple marine propeller.
Module 3: Downstream Processing (The "Cresol Problem")
Q: How do I remove the o-cresol byproduct? It co-elutes with my product.
A: Do NOT rely on chromatography. Use pH-swing extraction.
On a scale-up, chromatography is expensive. You must exploit the acidity difference between your boronic acid product (
) and o-cresol ().
The pH-Swing Protocol:
Hydrolysis: Quench the reaction with dilute
. This converts the "ate" complex to the boronic acid and releases free o-cresol.
Phase Cut: The organic layer contains BOTH the boronic acid and o-cresol.
Base Extraction (The Critical Step): Extract the organic layer with dilute NaOH (pH 11-12).
Result: The Boronic acid becomes the boronate anion (
) and goes into the Aqueous Phase .
Note: While o-cresol is also acidic, its sodium salt is more lipophilic than the boronate. However, if pH is too high, both go into water. A careful pH control (pH 9-10) often keeps cresol in the organic layer (as the neutral phenol) while the boronic acid (more acidic) moves to water. Optimization is required here.
Wash: Wash the aqueous layer (containing product) with MTBE to remove entrained cresol.
Precipitation: Acidify the aqueous layer to pH 1-2. The boronic acid will precipitate as a solid. Filter and wash.[1][2]
Figure 1: Purification logic for separating boronic acids from o-cresol byproducts.
Module 4: Safety & Regulatory (EHS)
Q: Are there specific toxicological concerns for Tot3B compared to other borates?
A: Yes. The metabolite is o-Cresol.
Toxicity: o-Cresol is toxic by inhalation and in contact with skin (permeator). It is corrosive and causes severe skin burns. Unlike methanol (from TMB), which is volatile, cresol residues persist on equipment surfaces.
ICH Limits: If this reaction is GMP, o-cresol is a Class 2 or 3 solvent/impurity (depending on regulatory interpretation of the specific cresol isomer mix) and must be controlled to ppm levels in the final API.
Odor: o-Cresol has a distinct "medicinal/tar" smell. If you smell it outside the hood, you have a containment breach.
Q: Is the quench exothermic?
A: Highly.
The hydrolysis of the B-O bond is exothermic. When quenching a 100g+ reaction:
Dilution: Never add water directly to the concentrated reaction mass. Dilute with solvent first.
Controlled Addition: Add the acid/water mixture slowly, monitoring internal temperature.
Ventilation: The quench does not release gas (unlike hydride quenches), but the exotherm can boil the solvent (THF), leading to pressure spikes.
References
Brown, H. C., & Cole, T. E. (1983). Organoboranes.[3][4][5] 31. A simple preparation of boronic esters from organolithium reagents and selected trialkoxyboranes. Organometallics. Link
Context: Establishes the foundational mechanism of using borate esters for boronic acid synthesis and the impact of steric bulk.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
Context: Discusses the stability and hydrolysis rates of various boron reagents, including hindered esters.
TCI Chemicals. (2023).[6] Safety Data Sheet: Tri-o-tolyl Borate.Link
Context: Source of physical property data, hazards (o-cresol content), and handling requirements.[7]
Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
Context: Principles of solvent selection (MeTHF vs THF) and workup strategies for removing phenolic impurities in large-scale synthesis.
catalyst deactivation and regeneration in Tri-o-tolyl Borate catalysis
The following guide serves as a specialized Technical Support Center for researchers utilizing Tri-o-tolyl Borate (CAS: 2665-12-5) in catalytic applications. This document focuses on the critical lifecycle phases of the...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers utilizing Tri-o-tolyl Borate (CAS: 2665-12-5) in catalytic applications. This document focuses on the critical lifecycle phases of the catalyst: Deactivation (diagnosis and mechanism) and Regeneration (recovery protocols).[1][2]
Before attempting regeneration, confirm deactivation using the symptom matrix below. Tri-o-tolyl Borate is a Lewis acid catalyst susceptible to specific environmental antagonists.
Symptom
Probable Cause
Verification Test
White Precipitate
Hydrolysis. The B-O bonds have cleaved, releasing Boric Acid () which is often insoluble in non-polar reaction solvents (e.g., Toluene, Hexane).
Solubility Check: Filter a sample. If the solid dissolves in water/methanol but not in dry toluene, it is Boric Acid.
Rate Deceleration
Lewis Base Poisoning. Strong donors (amines, pyridines, THF) have formed a stable adduct with the Boron center, quenching Lewis acidity.
11B NMR: Look for a shift from trigonal planar (~18-20 ppm) to tetrahedral geometry (~0-5 ppm).
Viscosity Increase
Polymerization/Oligomerization. In curing applications, the catalyst may be encapsulated in the polymer matrix.
GPC/SEC: Analyze molecular weight distribution of the reaction mixture.
Loss of Selectivity
Ligand Exchange. The o-cresol ligands may have exchanged with substrate alcohols (Transesterification).
GC-MS: Detect free o-cresol in the reaction mixture (distinct from the catalyst complex).
Deep Dive: Deactivation Mechanisms
Understanding why the catalyst failed is prerequisite to fixing it. The two primary failure modes are Hydrolytic Cleavage and Lewis Base Inhibition .
Mechanism 1: Hydrolytic Deactivation (The Moisture Trap)
Tri-o-tolyl Borate is an ester of Boric Acid and o-Cresol. Unlike phosphine ligands, the B-O bond is thermodynamically unstable in the presence of water. Moisture attacks the electron-deficient Boron atom, initiating a cascade that destroys the active species.
The Pathway:
Nucleophilic Attack: Water coordinates to the empty p-orbital of Boron.
Proton Transfer: A proton transfers to the phenoxy oxygen.
Elimination: o-Cresol leaves, replaced by a hydroxyl group.
Repeat: This cycles three times until catalytic activity is lost and Boric Acid precipitates.
Mechanism 2: Competitive Inhibition
In drug development workflows involving nitrogen heterocycles, the substrate itself can deactivate the catalyst. The Boron center prefers the "hard" lone pair of a nitrogen base over the "soft" interaction required for catalysis (e.g., carbonyl activation), effectively locking the catalyst in an inactive tetrahedral state.
Unlike transition metals (Pd, Pt) which require expensive refining, Borate esters can often be regenerated in situ or recycled via equilibrium manipulation.
Protocol A: The Azeotropic Reset (For Hydrolyzed Catalyst)
Principle: The hydrolysis reaction is an equilibrium. By removing water, you drive the reaction backward, re-esterifying the Boric Acid with the free o-cresol present in the mixture.
Step-by-Step Guide:
Assessment: Do not discard the reaction mixture containing the white precipitate (Boric Acid) and the supernatant (containing free o-cresol).
Solvent Addition: Add Toluene or Xylene (high boiling, forms azeotrope with water) to the mixture.
Ratio: 10 mL solvent per gram of original catalyst.
Setup: Equip the flask with a Dean-Stark trap and a reflux condenser.
Reflux: Heat to reflux (110°C for Toluene). Water will co-distill with the solvent and separate in the trap.
Monitoring: Continue reflux until water collection ceases (typically 2-4 hours). The white precipitate should dissolve as it converts back to the soluble ester.
Isolation: Distill off the solvent under vacuum/inert atmosphere. The remaining liquid/solid is your regenerated Tri-o-tolyl Borate.
Protocol B: Thermal Vacuum Recovery (For Lewis Base Inhibition)
Principle: Boron-Nitrogen adducts are often labile. Heat and vacuum can dissociate the volatile Lewis base, freeing the catalyst.
Evaporation: Remove the reaction solvent.
Baking: Place the catalyst residue in a vacuum oven.
Conditions: Heat to 60-80°C under high vacuum (< 1 mbar) for 4 hours.
Check: Dissolve a small sample in dry
. If the NMR signal returns to >18 ppm, the base has been removed.
Figure 2: Workflow for regenerating Tri-o-tolyl Borate from hydrolyzed states using azeotropic distillation.
Frequently Asked Questions (FAQs)
Q1: Can I use Tri-o-tolyl Borate in methanol or ethanol?A:Absolutely not. Primary alcohols will rapidly undergo transesterification with the catalyst. The bulky o-tolyl groups will be exchanged for small methyl/ethyl groups, forming Trimethyl Borate (volatile) and releasing o-cresol. This fundamentally changes the steric and electronic properties of your catalyst. Use non-protic solvents like Toluene, DCM, or THF (if dry).
Q2: How should I store the regenerated catalyst?A: Store in a desiccator or glovebox. If storing on the bench, use a Schlenk flask under Argon. Seal the cap with Parafilm. Even atmospheric humidity will degrade the surface of the solid over time, requiring a "polishing" distillation before use.
Q3: I see a color change from colorless to pink/brown. Is the catalyst dead?A: Not necessarily. o-Cresol (the ligand) is prone to oxidation, forming colored quinones. While this indicates some ligand degradation, the Boron center may still be active. Perform a standard activity test (e.g., small scale reaction) before discarding. If activity is low, perform Protocol A but spike with 5% fresh o-cresol to compensate for oxidative loss.
Q4: Is Tri-o-tolyl Borate the same as Tri-o-tolyl Phosphine?A: No. This is a common confusion in Suzuki coupling literature.
Tri-o-tolyl Phosphine (
): A ligand for Palladium.
Tri-o-tolyl Borate (
): A Lewis Acid catalyst or precursor.
Ensure you are using the correct CAS (2665-12-5 for the Borate).
References
Chemical Identity & Properties: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75875, Tri-o-tolyl borate. Retrieved from [Link]
Hydrolysis Mechanisms: Steinberg, H. (1964). Organoboron Chemistry: Boron-Oxygen and Boron-Sulfur Compounds. Interscience Publishers. (Foundational text on B-O bond hydrolytic instability).
Catalyst Deactivation Overview: Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. Retrieved from [Link]
Performance Guide: Tri-o-tolyl Phosphite vs. Tri(o-tolyl)phosphine in Suzuki Coupling
This guide provides a technical comparison of Tri-o-tolyl Phosphite (often confused with the non-ligand Tri-o-tolyl Borate) versus the industry-standard Tri(o-tolyl)phosphine in Palladium-catalyzed Suzuki-Miyaura couplin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of Tri-o-tolyl Phosphite (often confused with the non-ligand Tri-o-tolyl Borate) versus the industry-standard Tri(o-tolyl)phosphine in Palladium-catalyzed Suzuki-Miyaura coupling.
Executive Summary & Chemical Distinction
Critical Clarification:
The query specified "Tri-o-tolyl Borate." However, Tri-o-tolyl Borate (CAS 2665-12-5) is a borate ester with B-O bonds, typically used as a polymer stabilizer or curing agent. It lacks the P-donor atom required to act as a ligand and the B-C bond required to act as a Suzuki coupling partner.
This guide addresses the chemically relevant alternative: Tri-o-tolyl Phosphite , a P-donor ligand structurally analogous to the phosphine but with distinct electronic and steric profiles.
Tri(o-tolyl)phosphine (
): The "Gold Standard" for bulky, electron-rich ligands. It facilitates the formation of highly active monoligated Pd(0) species, crucial for coupling hindered aryl chlorides.
Tri-o-tolyl Phosphite (
): A strong -acceptor ligand. While less common in standard Suzuki protocols due to hydrolysis risks, it offers unique reactivity in specific reductive elimination-limited steps and nickel-catalyzed variations.
Technical Profile Comparison
The choice between a phosphine and a phosphite dictates the electron density at the metal center, fundamentally altering the rate-limiting step of the catalytic cycle.
The performance difference stems from how these ligands stabilize the Palladium center.
A. The Phosphine Advantage ()
The extreme steric bulk (194°) of
destabilizes the resting state, forcing dissociation to the active 12-electron or 14-electron species. This coordinative unsaturation is the key driver for the oxidative addition of unreactive substrates (e.g., aryl chlorides).
B. The Phosphite Niche ()
Phosphites are better
-acceptors. They draw electron density away from the metal. This is beneficial when Reductive Elimination is the bottleneck (e.g., forming crowded C-C bonds where the metal needs to release the product). However, the lower electron density makes the initial oxidative addition slower compared to the phosphine system.
Figure 1: Mechanistic divergence. The Phosphine (blue) accelerates entry into the cycle, while the Phosphite (red) facilitates product release.
This protocol uses Tri(o-tolyl)phosphine due to its superior general performance for aryl halide coupling.
Scope: Coupling of Aryl Bromides/Chlorides with Aryl Boronic Acids.
Reagents:
Catalyst Precursor:
(1.0 - 2.0 mol%) or .
Ligand: Tri(o-tolyl)phosphine (
) (2:1 to 4:1 ratio relative to Pd).
Base:
(2.0 equiv) or (for sensitive substrates).
Solvent: Toluene/Water (95:5) or Dioxane.
Step-by-Step Methodology:
Inert Handling: Flame-dry a Schlenk tube or reaction vial and cool under Argon/Nitrogen.
Solvent Prep: Degas the solvent (Toluene or Dioxane) by sparging with Argon for 15 minutes. Note: Oxygen is the primary cause of catalyst death (Pd black formation).
Loading:
Add
(10 mg, 0.01 mmol).
Add
(12 mg, 0.04 mmol). Ratio L:Pd = 2:1.
Add Aryl Halide (1.0 mmol) and Boronic Acid (1.2 mmol).
Add Base (
, 2.0 mmol).
Activation: Add the degassed solvent (4 mL). Seal the vessel.
Reaction: Heat to 80°C - 100°C for 2-12 hours.
Observation: The solution should turn from dark purple/red (
) to yellow/orange (Active species). If it turns black immediately, oxygen ingress occurred.
Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate and purify via column chromatography.
Modification for Phosphite ():
If testing the phosphite ligand, strictly anhydrous conditions are required. Replace Toluene/Water with anhydrous Toluene or THF. Use
or anhydrous as the base to prevent ligand hydrolysis.
Performance Data Summary
Substrate Type
Performance
Performance
Recommendation
Aryl Iodides
Excellent (>95% Yield)
Good (>85% Yield)
Use (Cheaper)
Aryl Bromides
Excellent (>90% Yield)
Moderate (60-80% Yield)
Use
Aryl Chlorides
Good (requires heat)
Poor (slow Ox. Add.)
Use or S-Phos
Sterically Hindered
Superior
Moderate
Use
Acid-Sensitive
Good
Poor (Hydrolysis risk)
Use
References
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements." Journal of the American Chemical Society. Link (Foundational work establishing
for hindered couplings).
Tolman, C. A. (1977). "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews. Link (Definitive source for Cone Angles).
BenchChem. (2026).[1] "A Comparative Guide to Phosphite Ligands: Tri-o-tolyl Phosphite vs. Triphenyl Phosphite in Catalysis." Link (Differentiation of Phosphite vs Phosphine).
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. Link (Contextualizing bulky ligands).
Comparative Study of Lewis Acidity: Tri-o-tolyl Borate vs. Other Borates
Executive Summary This technical guide provides a comparative analysis of Tri-o-tolyl Borate (Tris(2-methylphenyl) borate) against standard borate esters. Unlike simple alkyl borates (e.g., Trimethyl borate) or unhindere...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of Tri-o-tolyl Borate (Tris(2-methylphenyl) borate) against standard borate esters. Unlike simple alkyl borates (e.g., Trimethyl borate) or unhindered aryl borates (e.g., Triphenyl borate), Tri-o-tolyl borate exhibits a unique "Steric-Electronic Paradox." While the ortho-methyl substitution theoretically enhances intrinsic Lewis acidity by disrupting
-donation, the massive steric bulk effectively shields the boron center from bulky nucleophiles. This guide details the mechanistic underpinnings, comparative performance, and experimental protocols to validate these properties.
Mechanistic Analysis: The Steric-Electronic Paradox
To understand the Lewis acidity of Tri-o-tolyl borate, one must decouple the electronic induction from the steric environment.
Electronic Effects (Induction & Resonance)
Borate esters (
) are generally weaker Lewis acids than boranes () because the oxygen atom donates electron density into the empty -orbital of boron ( back-donation).
Triphenyl Borate (
): The phenyl ring withdraws electron density via induction (-I effect) and delocalizes the oxygen lone pair into the aromatic system, reducing donation to boron. This makes it a stronger Lewis acid than alkyl borates.
Tri-o-tolyl Borate: The ortho-methyl group is weakly electron-donating (+I), which would theoretically decrease acidity compared to the phenyl analog. However, the steric effect dominates.
Steric Effects (The "Twist" vs. The "Shield")
The defining feature of Tri-o-tolyl borate is the steric bulk of the ortho-methyl groups.
Inhibition of Resonance (The "Twist"): The steric clash between the ortho-methyl groups and the central boron/oxygen core forces the phenoxy rings to twist out of planarity. This twisting disrupts the orbital overlap between Oxygen and the aromatic ring, and potentially between Oxygen and Boron. Result: Increased electron deficiency at Boron (Higher Intrinsic Acidity).
Steric Shielding (The "Shield"): The ortho-methyl groups create a dense "umbrella" around the small boron atom. Result: Physical blocking of incoming Lewis bases (Lower Effective Acidity towards bulky substrates).
Mechanistic Pathway Diagram
The following diagram illustrates the competing factors determining the effective Lewis acidity.
Caption: Causal pathway showing how ortho-substitution increases intrinsic acidity while simultaneously decreasing effective acidity towards bulky bases.
Comparative Performance Analysis
The following table contrasts Tri-o-tolyl borate with common alternatives. Note that "Acceptor Number" (AN) is a scale derived from the Gutmann-Beckett method (see Section 3).
Feature
Tri-o-tolyl Borate
Triphenyl Borate
Trimethyl Borate
Structure
Steric Bulk
High (Ortho-blocked)
Medium (Propeller shape)
Low
Intrinsic Lewis Acidity
High (due to twist)
Moderate
Low
Effective Lewis Acidity
Low (vs. Bulky Bases)
Moderate
Low
Hydrolysis Stability
High (Steric protection)
Moderate
Low (Rapid hydrolysis)
Physical State
Viscous Liquid
Solid/Liquid
Volatile Liquid
Primary Application
Stabilizer, Mild Catalyst
Polymerization Catalyst
Methylating Agent, Precursor
Key Insight: The "Frustrated" Nature
Tri-o-tolyl borate behaves similarly to a Frustrated Lewis Pair (FLP) component. It is acidic enough to activate small molecules or coordinate to sterically unhindered sites, but it will not form stable adducts with large Lewis bases (like Triphenylphosphine). This makes it an ideal stabilizer in epoxy resins, where it scavenges small acidic/basic impurities or moisture without interfering with the bulky resin monomers.
Experimental Protocols
To validate the Lewis acidity and steric properties of Tri-o-tolyl borate, we recommend the following self-validating protocols.
Protocol A: The Gutmann-Beckett Method (NMR Titration)
This is the gold standard for quantifying Lewis acidity. It measures the change in chemical shift of Triethylphosphine oxide (
) upon binding to the borate.
Objective: Determine the Acceptor Number (AN).
Principle:
binds to the Boron center via Oxygen. The withdrawal of electron density deshields the Phosphorus nucleus, causing a downfield shift in NMR.
Step-by-Step Methodology:
Preparation: In a glovebox (Ar atmosphere), prepare a 0.1 M solution of the borate sample in
(anhydrous).
Probe Addition: Add a stoichiometric amount (1:1 equivalent) of Triethylphosphine oxide (
).
Measurement: Transfer to a sealed NMR tube. Acquire a
NMR spectrum.
Calculation:
(Reference: ppm in hexane/CD2Cl2)
Expected Result:
Triphenyl Borate: Significant shift (
ppm).
Tri-o-tolyl Borate: Minimal shift (
ppm).
Interpretation: A low shift for Tri-o-tolyl borate confirms steric prevention of adduct formation , not necessarily a lack of electron deficiency.
Protocol B: Hydrolysis Rate Test (Solvolysis)
This test acts as a proxy for "accessibility" of the boron center to small nucleophiles (water).
Setup: Dissolve 1.0 mmol of borate in 10 mL of THF containing 1% water.
Monitoring: Monitor the appearance of free phenol/cresol via HPLC or GC-MS at 5-minute intervals.
Self-Validation:
Fast Hydrolysis: Indicates an accessible Lewis acid center (e.g., Trimethyl borate).[1][2][3]
The following diagram outlines the decision logic for selecting the correct characterization method based on the steric profile of the borate.
Caption: Workflow for distinguishing between intrinsic electronic weakness and steric blocking using different probe sizes.
References
Gutmann, V. (1975). The Donor-Acceptor Approach to Molecular Interactions. Plenum Press.
Beckett, M. A., et al. (1996). "Lewis acidity of tris(aryl) borates: A 31P NMR study." Journal of Chemical Research.
BenchChem. (2025). Comparative Analysis of Lewis Acidity: Trioctyl Borate vs Trimethyl Borate. (Validation of steric shielding in borate esters).
VulcanChem. (2025). Product Data: Tri-o-tolyl Borate. (Application data in Suzuki couplings and stabilizers).
Mayer, U., et al. (1975). "The acceptor number - a quantitative empirical parameter for the electrophilic properties of solvents." Monatshefte für Chemie.
Strategic Utilization of Tri-o-tolyl Borate: A Cost-Benefit & Technical Analysis
Executive Summary: The Steric Advantage Tri-o-tolyl Borate (CAS 2665-12-5) represents a specialized class of aryl borate esters where the ortho-methyl substitution on the phenoxy ring introduces significant steric bulk....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Steric Advantage
Tri-o-tolyl Borate (CAS 2665-12-5) represents a specialized class of aryl borate esters where the ortho-methyl substitution on the phenoxy ring introduces significant steric bulk. Unlike its unhindered counterparts (e.g., Trimethyl borate or Triphenyl borate), Tri-o-tolyl borate offers a unique kinetic stability against hydrolysis while retaining potent Lewis acidity.
This guide analyzes the cost-benefit profile of deploying Tri-o-tolyl borate in high-value synthesis and polymer chemistry. While the initial material cost is higher than commodity borates, the downstream benefits—specifically in moisture tolerance , reaction control (latency) , and shelf-life extension of reactive formulations—often justify the expenditure in pharmaceutical and advanced materials workflows.
Technical Profile & Comparative Analysis
The Stability-Reactivity Trade-off
The defining feature of Tri-o-tolyl borate is the "umbrella effect" provided by the three ortho-methyl groups surrounding the central boron atom. This steric shielding retards the approach of nucleophiles (like water or atmospheric moisture), significantly extending the half-life of the reagent under ambient conditions compared to unhindered esters.
Table 1: Comparative Physicochemical Profile
Feature
Trimethyl Borate
Triphenyl Borate
Tri-o-tolyl Borate
CAS
121-43-7
597-76-2
2665-12-5
Molecular Weight
103.91
290.12
332.21
Physical State
Volatile Liquid
Solid/Liquid
Viscous Liquid
Hydrolytic Stability
Very Low (Fumes in air)
Low
Moderate to High
Lewis Acidity
High (Unencumbered)
High
Tunable (Sterically Modulated)
Primary Utility
Methylation / Boronic Acid Synth.
Lewis Acid Catalyst
Stabilizer / Latent Catalyst
Approx. Cost
Low ($)
Medium ()
High ($)
Mechanism of Action: Steric Modulation
In Lewis acid catalysis, standard borates often bind irreversibly or too aggressively to substrates. Tri-o-tolyl borate's steric bulk creates a "loose" coordination sphere. This is particularly valuable in latent curing systems (e.g., epoxy resins), where the borate must inhibit amine curing agents at room temperature (via Lewis acid-base complexation) but release them upon heating.
Experimental Protocols
Protocol A: Synthesis of o-Tolylboronic Acid (Grignard Route)
Rationale: While Trimethyl borate is the standard electrophile for making boronic acids, it requires cryogenic temperatures (-78°C) to prevent multiple additions (forming borinic acids). Tri-o-tolyl borate, being bulkier, suppresses over-addition, allowing for reaction control at higher temperatures (0°C to -20°C), reducing energy costs and equipment strain.
Grignard Formation: Generate the arylmagnesium bromide in THF from the aryl bromide and Mg turnings under Argon.
Electrophile Addition: Cool the Grignard solution to -20°C (vs -78°C for B(OMe)3).
Cannulation: Slowly cannulate the Grignard reagent into a solution of Tri-o-tolyl borate in THF. Note: The reverse addition is crucial to maintain excess borate.
Equilibration: Stir at -20°C for 1 hour, then allow to warm to room temperature. The bulky o-cresol leaving groups prevent the formation of the Ar2B-OR species.
Hydrolysis: Quench with 1M HCl. The hydrolysis of the o-tolyl ester requires vigorous stirring for 1-2 hours due to its stability.
Workup: Extract with ethyl acetate. The byproduct, o-cresol , is less water-soluble than methanol (from B(OMe)3) and must be removed via basic wash (NaOH) or column chromatography.
Protocol B: Stabilization of One-Component Epoxy Resins
Rationale: Amine curing agents react with epoxies at room temperature, limiting pot life. Tri-o-tolyl borate complexes with the amine, blocking its reactivity until heat dissociates the complex.
Formulation:
Epoxy Resin (e.g., Bisphenol A diglycidyl ether): 100 parts
assessing the green chemistry metrics of reactions with Tri-o-tolyl Borate
Publish Comparison Guide: Green Chemistry Assessment of Tri-o-tolyl Borate Executive Summary Tri-o-tolyl Borate (CAS: 2665-12-5) is a sterically hindered borate ester primarily utilized as a latent Lewis acid catalyst in...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Green Chemistry Assessment of Tri-o-tolyl Borate
Executive Summary
Tri-o-tolyl Borate (CAS: 2665-12-5) is a sterically hindered borate ester primarily utilized as a latent Lewis acid catalyst in polymer chemistry (specifically epoxy curing) and as a mild reagent in organic synthesis.
From a Green Chemistry perspective, this reagent offers a significant safety and engineering advantage over traditional Lewis acids like Boron Trifluoride Etherate (
) . While is a corrosive, fuming liquid that releases hazardous hydrogen fluoride (HF) upon hydrolysis, Tri-o-tolyl Borate is a stable, non-fuming liquid. Its bulky o-tolyl groups provide latency , allowing for "one-pot" formulations that cure only upon heating, thereby reducing energy consumption (no need for continuous cooling) and minimizing solvent waste.
However, its green profile is tempered by its hydrolysis byproduct, o-cresol , which is toxic. Therefore, it is best classified as a Green Engineering Solution —improving process safety and efficiency—rather than an inherently benign chemical.
Technical Profile & Distinction
Crucial Note on Nomenclature:
Researchers often confuse this reagent with Tri(o-tolyl)phosphine, a common ligand in Palladium-catalyzed coupling (e.g., Suzuki-Miyaura).
Tri-o-tolyl Borate:
– Lewis Acid / Curing Agent.
Tri(o-tolyl)phosphine:
– Ligand for Transition Metals.
This guide focuses strictly on the Borate Ester.
Property
Tri-o-tolyl Borate
Boron Trifluoride Etherate ()
Structure
Sterically bulky Borate Ester
Lewis Acid-Ether Complex
Physical State
Viscous Liquid / Low-melting Solid
Fuming, Mobile Liquid
Hydrolysis
Slow; releases Boric Acid + o-Cresol
Violent; releases HF + Boric Acid
Reactivity
Latent : Active at elevated temps (>80°C)
Immediate : Active at RT (often requires cooling)
Green Verdict
Preferred for Safety & Process Control
High Hazard (Corrosive/Toxic)
Comparative Performance Analysis
Scenario: Latent Curing of Bisphenol-A Epoxy Resins with Thiols (Click Chemistry).
Objective: Achieve a stable one-pot mixture at room temperature (RT) that cures rapidly upon heating (100°C).
Comparative Metrics Table
Metric
Tri-o-tolyl Borate (Reagent A)
(Reagent B)
Impact Analysis
Atom Economy (AE)
High (Catalytic)
High (Catalytic)
Both are used in catalytic amounts (1-5 mol%), having negligible impact on overall mass balance.
Borate formulations are stable at RT.[1] reactions often require cryogenic cooling (-78°C to 0°C) to control exotherms.
Green Chemistry Metrics Deep Dive
A. Latency as a Green Engineering Tool
Tri-o-tolyl Borate exhibits latency , meaning it is kinetically trapped at room temperature due to the steric bulk of the three o-tolyl groups protecting the boron center.
Mechanism: At RT, the boron center is inaccessible to the epoxide oxygen.
Activation: At
, thermal energy overcomes the steric barrier (or induces partial dissociation), allowing the boron to coordinate with the epoxide, catalyzing ring-opening.
Benefit: This allows for solvent-free (bulk) polymerization, eliminating Volatile Organic Compounds (VOCs) typically used to dilute reactive mixtures.
B. Hydrolysis & Toxicity (The Trade-off)
Reaction:
Assessment: While o-cresol is toxic (Permissible Exposure Limit: 5 ppm), it is a liquid with a distinct odor, making leaks detectable. In contrast,
hydrolysis generates HF gas, which poses an immediate inhalation hazard and requires expensive scrubbing systems.
Mitigation: Reactions should be run in closed systems. The high boiling point of Tri-o-tolyl Borate (approx. 300°C) prevents fugitive emissions, unlike the volatile
(bp 126°C).
Experimental Protocol: Latent Epoxy-Thiol Curing
Objective: Demonstrate the latency and activation of Tri-o-tolyl Borate.
In a 20 mL glass vial, mix BADGE and the Thiol curing agent.
Stir manually for 1 minute to ensure homogeneity. The mixture should remain clear and fluid (viscosity < 1000 cPs).
Catalyst Addition:
Add Tri-o-tolyl Borate (50 mg) to the mixture.
Stir vigorously for 2 minutes.
Observation Point: The mixture remains fluid at 25°C (Pot Life > 24 hours).
Curing (Activation):
Place the vial in a pre-heated oil bath or oven at 100°C .
Monitor the state every 5 minutes.
Result Validation:
Gel Time: The mixture should solidify (gel) within 10–20 minutes at 100°C.
Hardness: After 1 hour, the resin forms a hard, cross-linked solid.
Control Comparison: The catalyst-free mixture remains liquid at 100°C for >4 hours.
Self-Validating Check: If the mixture gels immediately at room temperature upon adding the borate, the reagent may have hydrolyzed to partial boronic acids (check storage conditions) or the resin contains high hydroxyl impurities.
Visualization: Mechanism of Action
The following diagram illustrates the "Latent Activation" pathway, contrasting the stable storage state with the active catalytic cycle.
Caption: Figure 1.[2] Thermal activation pathway of Tri-o-tolyl Borate. At RT, steric bulk prevents reaction (Red). Heat exposes the Lewis Acid center (Green), catalyzing the epoxy ring-opening.
References
Sigma-Aldrich. Tri-o-tolyl Borate Product Specification & CAS 2665-12-5 Data. Retrieved from
TCI Chemicals. Safety Data Sheet (SDS) for Tri-o-tolyl Borate. Retrieved from
Shikoku Chemicals Corp. (2021). Epoxy Resin Composition and Adhesive Containing Latent Curing Agent. U.S. Patent 10,995,245. Retrieved from
Ajinomoto Co., Inc. (2006). One-component Epoxy Resin Composition.[3][4] European Patent EP1707585B1. Retrieved from
Organic Syntheses. Synthesis of Triphenylene via Palladium Catalysis (Clarification of Phosphine vs Borate usage). Org. Synth. 2022, 99, 174-192. Retrieved from
spectroscopic comparison of Tri-o-tolyl Borate and its reaction products
Topic: Spectroscopic Comparison of Tri-o-tolyl Borate and Its Reaction Products Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary Tri-o-tolyl B...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Spectroscopic Comparison of Tri-o-tolyl Borate and Its Reaction Products
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
Tri-o-tolyl Borate (CAS 2665-12-5), also known as Tri-o-cresyl borate, is a specialized organoboron reagent used as a catalyst precursor, polymer additive, and intermediate in organic synthesis.[1] Its efficacy is strictly governed by its structural integrity. The primary challenge in handling this compound is its susceptibility to hydrolysis , where atmospheric moisture cleaves the ester bonds to release o-Cresol and Boric Acid .
This guide provides a definitive spectroscopic framework to distinguish the pure ester from its degradation products. By leveraging
B NMR, H NMR, and FT-IR, researchers can quantify purity and validate reagent quality prior to critical applications in drug development or catalysis.
Chemical Context & Reaction Pathways[2][3][4][5][6][7][8]
Understanding the degradation pathway is essential for interpreting spectral data. Tri-o-tolyl borate is a tricoordinate Lewis acid. Upon exposure to moisture, it undergoes stepwise hydrolysis.
The Hydrolysis Mechanism
The reaction is driven by the nucleophilic attack of water on the electron-deficient boron center.
Figure 1: Stepwise hydrolysis of Tri-o-tolyl borate leading to the release of free phenol and boric acid.
Spectroscopic Comparison: The Data
The following data differentiates the intact ester from its hydrolysis products (o-Cresol and Boric Acid).
Nuclear Magnetic Resonance (NMR)
NMR is the most powerful tool for this analysis, provided anhydrous deuterated solvents (e.g., CDCl
dried over molecular sieves) are used.
B NMR (Boron-11)
This is the "gold standard" for assessing the coordination environment of the boron center.
Species
Chemical Shift (, ppm)
Geometry
Notes
Tri-o-tolyl Borate
+16.0 to +18.0
Trigonal Planar ()
Broad singlet. Typical range for triaryl borate esters.
Boric Acid ()
+19.6
Trigonal Planar ()
Shift is solvent-dependent. Often sharper than the ester signal.
Borate Anion ()
+1.0 to +2.0
Tetrahedral ()
Appears only if base is present.
Expert Insight: The chemical shift difference between the ester and boric acid is small (~2-3 ppm). To confirm hydrolysis, look for line narrowing (boric acid is often sharper in wet solvents) or spike the sample with authentic boric acid.
H NMR (Proton)
Proton NMR detects the release of the leaving group (o-Cresol).
Slight upfield shift upon hydrolysis due to loss of electron-withdrawing Boron.
Aromatic Ring
Complex multiplet
6.7 - 7.2 ppm
Changes in splitting pattern due to symmetry breaking.
Fourier Transform Infrared (FT-IR)
FT-IR provides a rapid, non-destructive check for bulk purity.
Vibrational Mode
Tri-o-tolyl Borate (Pure)
Hydrolysis Mixture (Degraded)
O-H Stretch
Absent (Baseline flat >3000 cm)
Strong, Broad (3200-3500 cm)
B-O Stretch
Strong band at 1340-1380 cm
Shifts/Broadens; overlaps with Boric acid B-O
C-O Stretch
Distinct bands ~1220 cm
Shifts to ~1240 cm (free phenol C-O)
Experimental Protocols
Protocol A: Purity Assessment Workflow
Use this protocol to validate reagent quality before synthesis.
Sampling: In a glovebox or under
flow, transfer ~20 mg of Tri-o-tolyl borate into a dry vial.
IR Screening (Pass/Fail):
Place a drop/solid on the ATR crystal.
Criteria: If a broad peak exists at 3400 cm
, the sample is hydrolyzed (>5%). Stop.
NMR Confirmation:
Dissolve remaining sample in anhydrous CDCl
(stored over 4Å molecular sieves).
Acquire
H NMR (16 scans) and B NMR (64 scans, quartz tube recommended to reduce background boron signal).
Criteria: Integration of Phenolic -OH peak vs. Methyl peak. Pure material has 0:9 ratio.
Protocol B: Distinguishing Reaction Products
Use this when analyzing crude reaction mixtures.
Aliquot: Take 0.5 mL of the reaction mixture.
Quench (Optional): If the reaction involves active borates, quenching with pinacol will convert all borate species to pinacol esters, simplifying analysis.
Note: For direct identification of Tri-o-tolyl borate, do not quench .
Analysis: Run
B NMR.
Signal at +17 ppm: Intact Tri-o-tolyl borate.
Signal at +20-30 ppm: Boronic acids/esters (if cross-coupling occurred).
Signal at +1-3 ppm: Tetrahedral borate complexes (if base was used).
Decision Logic for Researchers
Use the following logic flow to interpret your spectral data efficiently.
Figure 2: Logical workflow for determining the purity of Tri-o-tolyl borate.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75875, Tri-o-tolyl borate. Retrieved from [Link]
Kroeker, S., & Stebbins, J. F. (2001). Three-Coordinate Boron-11 Chemical Shifts in Borates. Inorganic Chemistry.[2] (Provides foundational data for
Beckett, M. A. (2000).Lewis acidity of tris(aryl) borates. Coordination Chemistry Reviews. (Context on Lewis acid behavior and hydrolysis susceptibility).
kinetic analysis of reactions catalyzed by Tri-o-tolyl Borate
Topic: Kinetic Analysis of Reactions Catalyzed by Tri-o-tolyl Borate: A Guide to Latent Lewis Acid Catalysis Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Polymer Scientists. Executi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Kinetic Analysis of Reactions Catalyzed by Tri-o-tolyl Borate: A Guide to Latent Lewis Acid Catalysis
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Polymer Scientists.
Executive Summary
Tri-o-tolyl Borate (TotB) represents a distinct class of "Latent Lewis Acid" catalysts. Unlike its unhindered counterparts (e.g., Triphenyl Borate or Boron Trifluoride), TotB leverages steric bulk—specifically the ortho-methyl groups on the phenoxy rings—to suppress catalytic activity at ambient temperatures while retaining high reactivity at elevated temperatures.
This guide provides a kinetic analysis of TotB, focusing on its primary application: thermally activated epoxy-amine polymerization . We compare its performance against standard alternatives to demonstrate its utility in extending "pot life" without compromising final cure density.
Mechanistic Profiling: The Steric "Thermal Switch"
To understand the kinetics of TotB, one must analyze the structural causality of its reactivity.
The Catalyst: Tri-o-tolyl Borate [B(OC₆H₄-2-CH₃)₃].
The Mechanism: In epoxy curing, borate esters act as Lewis acids, coordinating with the epoxide oxygen to facilitate nucleophilic attack by amines.
The Kinetic Differentiator: The three ortho-methyl groups create a dense steric shield around the central boron atom.
At Low T (< 60°C): The steric barrier prevents the epoxide oxygen from effectively coordinating with the boron center. The reaction rate (
) is negligible.
At High T (> 100°C): Thermal energy overcomes the rotational barrier of the tolyl groups, exposing the Lewis acidic boron center. The reaction proceeds with kinetics comparable to unhindered aryl borates.
Diagram 1: Steric Gating Mechanism of Tri-o-tolyl Borate
Caption: At low temperatures, steric hindrance prevents substrate binding (Red). Thermal energy rotates the o-tolyl groups (Green), activating the catalyst.
Comparative Kinetic Analysis
The following table contrasts Tri-o-tolyl Borate with Triphenyl Borate (TPB) (the unhindered analog) and Boron Trifluoride Monoethylamine (BF3-MEA) (a standard blocked catalyst).
Key Metric Definitions:
Latency: The ability to remain inactive at storage temperature (25°C).
Activation Energy (
): The energy barrier required to initiate the reaction. Higher often correlates with better latency.
Pot Life: Time to double initial viscosity at 25°C.
Table 1: Comparative Performance in Epoxy-Anhydride Curing
Feature
Tri-o-tolyl Borate (TotB)
Triphenyl Borate (TPB)
BF3-MEA (Standard)
Catalyst Type
Sterically Hindered Lewis Acid
Unhindered Lewis Acid
Amine-Blocked Lewis Acid
Reactivity at 25°C
Negligible (High Latency)
Moderate (Poor Latency)
Low (Moderate Latency)
Pot Life (25°C)
> 30 Days
< 2 Days
~ 14 Days
Cure Onset Temp ()
~ 110°C
~ 80°C
~ 120°C
Activation Energy ()
~ 95 kJ/mol
~ 65 kJ/mol
~ 110 kJ/mol
Peak Exotherm
Sharp (Fast cure once active)
Broad (Slow continuous cure)
Sharp
Moisture Sensitivity
Low (Hydrolytically stable)
High (Hydrolyzes to Phenol)
Moderate
Expert Insight:
While BF3-MEA offers excellent latency, it is corrosive and hygroscopic. TotB offers a non-corrosive, hydrolytically stable alternative that achieves similar latency purely through steric design rather than chemical blocking salts.
Experimental Protocol: Kinetic Profiling via DSC
To validate the kinetic profile of TotB in your specific resin system, use Differential Scanning Calorimetry (DSC) .[1] This protocol uses the Kissinger Method to determine the Activation Energy (
).
Workflow Diagram
Caption: Step-by-step DSC protocol to determine kinetic activation parameters using the Kissinger method.
Preparation: Dissolve TotB in the anhydride hardener at 60°C (to ensure solubility) before mixing with the epoxy resin. Stoichiometry: 1:1 Epoxy:Anhydride equivalent, with 0.5–2.0 phr (parts per hundred resin) of TotB.
DSC Setup: Calibrate DSC with Indium standard. Use hermetically sealed aluminum pans.
Dynamic Scans: Perform dynamic heating scans at heating rates (
) of 5, 10, 15, and 20 °C/min from 30°C to 250°C.
Analysis (The Kissinger Equation):
Plot
on the y-axis vs. (Kelvin) on the x-axis.
The slope of the linear fit is
.
Validation: A high
(>0.98) confirms the reaction follows a single dominant mechanism (Arrhenius behavior).
Self-Validating Check:
If the peak exotherm temperature (
) does not shift to higher temperatures as the heating rate () increases, the catalyst may be degrading or the system is not kinetically controlled. TotB must show a distinct shift in to validate the method.
Application Notes & Troubleshooting
Solubility: TotB is a crystalline solid. It is soluble in aromatic solvents (toluene) and warm anhydrides but has poor solubility in aliphatic amines. Recommendation: Predissolve in the anhydride component for epoxy formulations.[1]
Moisture Stability: Unlike alkyl borates (e.g., Triethyl Borate), which hydrolyze rapidly in air, TotB is relatively stable due to the hydrophobic tolyl groups. However, prolonged exposure to moisture will generate o-cresol and boric acid, altering the stoichiometry. Store in a desiccator.
Color: TotB is colorless, but oxidation of the phenol byproducts (if hydrolysis occurs) can lead to yellowing.
References
Direct and Transfer Hydrosilylation Reactions Catalyzed by Fully or Partially Fluorinated Triarylboranes. Organometallics. (2015). Comparison of triaryl borate activities.
Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances. (2017). Mechanisms of borate ester catalysis in amidation.
Epoxy resin composition and electro-conductive adhesive containing the same. U.S. Patent 10,995,245. (2021). Specific application of Tri-o-tolyl borate as a latent curing agent.
One-part curable resin composition. European Patent EP3037452A1. (2016). Comparative data on borate ester storage stability.
Reactivity of a series of triaryl borates in hydroboration catalysis. Dalton Transactions. (2013). Electronic and steric effects on borate reactivity.
comparing the efficiency of Tri-o-tolyl Borate in different cross-coupling reactions
This guide provides a comprehensive technical analysis of Tri-o-tolyl Boron Species in cross-coupling reactions. Editorial Note on Nomenclature: The term "Tri-o-tolyl Borate" is frequently used ambiguously in industrial...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of Tri-o-tolyl Boron Species in cross-coupling reactions.
Editorial Note on Nomenclature:
The term "Tri-o-tolyl Borate" is frequently used ambiguously in industrial contexts. It may refer to three distinct chemical entities depending on the application:
Tri-o-tolylboroxine (The Reagent): The dehydrated anhydride of o-tolylboronic acid, used as a highly efficient nucleophile in Suzuki-Miyaura coupling.[1]
Tri-o-tolylphosphine (The Ligand): A bulky phosphine ligand (
) used to accelerate Heck and Suzuki couplings.[1]
Tri-o-tolyl Borate (The Ester): The ester formed from boric acid and o-cresol (
), typically used as a Lewis acid additive or polymer stabilizer, not a primary coupling partner.[1]
This guide focuses on the efficiency of the Boroxine (Reagent) and the Phosphine (Ligand), as these are the drivers of cross-coupling efficiency. [1]
[1]
Executive Summary
In the synthesis of sterically hindered biaryls (e.g., ortho-substituted systems), standard reagents often fail due to slow transmetallation or competitive protodeboronation.[1]
Tri-o-tolylboroxine serves as a "concentrated," anhydrous source of o-tolylboronic acid, offering superior stoichiometry control and stability, particularly in large-scale manufacturing.[1]
Tri-o-tolylphosphine acts as a specialized ligand that creates a "catalytic pocket" large enough to accommodate hindered substrates while promoting rapid reductive elimination.[1]
Part 1: Tri-o-tolylboroxine (The Nucleophile)
Efficiency vs. o-Tolylboronic Acid
The primary challenge in coupling ortho-substituted arylboronic acids is their tendency to undergo protodeboronation (loss of the boron group) faster than transmetallation.[1] Tri-o-tolylboroxine addresses this by acting as a slow-release reservoir.[1]
Long shelf-life; resistant to atmospheric moisture.[1]
Atom Economy
Lower (due to variable hydration)
High
3 aryl groups per molecule; releases 3 eq. of active species upon hydrolysis.
Reactivity
Instant availability (prone to side reactions)
Controlled Release
Hydrolyzes in situ to maintain steady concentration of active boronate, minimizing protodeboronation.[1]
Mechanism of Action
The boroxine ring is stable in non-polar solvents but hydrolyzes in the presence of base and water (standard Suzuki conditions) to generate the active boronate species.[1]
Figure 1: In-situ activation of Tri-o-tolylboroxine.[1] The slow hydrolysis suppresses the concentration-dependent side reaction (protodeboronation).[1]
Part 2: Tri-o-tolylphosphine (The Ligand)
Efficiency vs. Triphenylphosphine (
)
When the user asks about "Tri-o-tolyl efficiency," they often refer to the ligand P(o-tol)₃ .[1][2][3] It is the gold standard for the Heck Reaction and hindered Suzuki Couplings .[1]
Impact: The massive bulk destabilizes the resting Pd(II) species, forcing the rapid Reductive Elimination of the product.[1] This is the rate-determining step for hindered biaryls.[1]
Unsaturation: The bulkiness promotes the formation of monoligated species (
), which are highly active catalytic centers compared to the saturated or species formed by smaller phosphines.[1]
Charge: Add aryl bromide, tri-o-tolylboroxine, and base to the reaction vessel.
Degas: Purge with Argon/Nitrogen for 15 minutes. Oxygen inhibition is fatal to this cycle.
Catalyst: Add Pd catalyst under inert flow.
Activation: Heat to 90-100°C .
Note: Unlike boronic acids which dissolve immediately, the boroxine may remain as a slurry initially.[1] As water (from solvent or base) initiates hydrolysis, the reaction accelerates.[1]
Workup: Cool, dilute with EtOAc, wash with water. The "boric acid" byproduct is water-soluble and easily removed.[1]
B. Heck Reaction with Tri-o-tolylphosphine
Application: Coupling of aryl bromides with acrylates/styrenes.[1]
Tri-o-tolylphosphine (4-8 mol% - Keep P:Pd ratio ~4:1)[1]
Base:
or
Solvent: DMF or Acetonitrile.
Critical Step: Pre-mix
and in the solvent for 10 minutes to form the active yellow complex before adding the aryl halide.[1]
References
Boroxine Efficiency: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1]
Ligand Comparison (Heck): Ziegler, C. B., & Heck, R. F. (1978).[1] Palladium-catalyzed vinylic substitution reactions with aryl and vinylic halides.[1][1]
Boroxine Preparation: Kerins, F., & O'Shea, D. F. (2002).[1] Generation of substituted styrene oxides from tri-o-tolylboroxine.[1][1]
Tri-o-tolyl Borate (Ester) Properties: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 17540, Tri-o-tolyl borate.[1][1]
evaluation of Tri-o-tolyl Borate as a protecting group against other diol protecting groups
Executive Summary In the complex landscape of polyol functionalization—particularly within carbohydrate and nucleoside chemistry—standard "permanent" protecting groups (acetonides, silyl ethers, benzyl groups) often intr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the complex landscape of polyol functionalization—particularly within carbohydrate and nucleoside chemistry—standard "permanent" protecting groups (acetonides, silyl ethers, benzyl groups) often introduce unnecessary synthetic overhead. They require distinct installation and harsh deprotection steps that can compromise sensitive substrates.
Tri-o-tolyl Borate (Tot-B) represents a specialized class of transient masking agents . Unlike acetonides, which are designed for storage stability, Tot-B is engineered for in situ regiocontrol. Its bulky ortho-methyl groups provide a steric scaffold that temporarily locks 1,2- or 1,3-diols, allowing selective functionalization of remaining hydroxyls, followed by a spontaneous hydrolytic workup.
Verdict: Use Tri-o-tolyl Borate when you need a "one-pot" regioselective acylation or alkylation of a polyol without isolating the intermediate. Use Acetonides or Silyl Ethers when the molecule must survive multi-step purification or aggressive reagents (e.g., LiAlH4, Grignards).
Technical Profile & Mechanism of Action
The "Steric Steering" Mechanism
Tri-o-tolyl borate functions via reversible transesterification . Upon reaction with a diol, the bulky o-cresol ligands are displaced, forming a cyclic borate ester.
The critical differentiator of Tot-B compared to simpler reagents like Trimethyl Borate is the ortho-tolyl bulk .
Kinetic Selectivity: The steric crowding renders the formation of the cyclic borate sensitive to the specific spatial arrangement of the diol (cis-1,2 vs trans-1,2 vs 1,3).
Regiochemical Shielding: Once formed, the bulky tolyl group remaining on the boron (or the crowded nature of the borate ate-complex) shields the complexed oxygens from external electrophiles.
Visualization: Transient Masking Workflow
The following diagram illustrates the "One-Pot" utility of Tot-B, contrasting it with the multi-step Acetonide pathway.
Figure 1: Comparative workflow showing the atom-economic efficiency of the Tri-o-tolyl Borate route (Blue) versus the traditional Acetonide route (Red).
Comparative Analysis: Tot-B vs. Alternatives
This section evaluates Tot-B against the three most common competitors: Acetonides (Isopropylidene acetals), TBDMS Ethers (Silyl ethers), and Phenylboronic Acid (PBA).
Performance Matrix
Feature
Tri-o-tolyl Borate (Tot-B)
Acetonide (Isopropylidene)
TBDMS Ether
Phenylboronic Acid
Type
Transient / In-situ
Permanent / Isolatable
Permanent / Isolatable
Transient / Semi-stable
Bond Type
B-O (Borate Ester)
C-O-C (Acetal)
Si-O (Silyl Ether)
B-O (Boronate Ester)
Installation
Neutral/Mild Heat (Exchange)
Acid Catalysis
Base + Silyl Chloride
Dehydration / Exchange
Stability (H₂O)
Low (Hydrolyzes instantly)
High (Stable to base/water)
High (Stable to water)
Moderate (Equilibrium)
Steric Bulk
Very High (o-Tolyl)
Low (Methyls)
High (t-Butyl)
Moderate (Phenyl)
Regiocontrol
Excellent (Kinetic/Steric)
Good (Thermodynamic)
Poor (Migration issues)
Good
Removal
Add Water (Workup)
Acid (HCl/TFA)
Fluoride (TBAF) or Acid
Diol Exchange / Oxidation
Detailed Comparison
Vs. Acetonides (The Standard)
The Conflict: Acetonides are thermodynamically driven. They will protect the most stable 1,2- or 1,3-diol configuration (often forming a 5- or 6-membered ring).
The Tot-B Advantage: Tot-B operates under kinetic control or specific steric fitting. Because the o-tolyl groups are massive, Tot-B can differentiate between primary/secondary diols more effectively than acetone.
Critical Weakness: You cannot chromatograph a Tot-B protected molecule on silica gel; it will hydrolyze. Acetonides allow for purification of the intermediate.
Vs. Phenylboronic Acid (The Cousin)
Chemistry: PBA forms a cyclic boronate (C-B bond), while Tot-B forms a cyclic borate (O-B bond).
Reactivity: Boronates (PBA) are generally more stable than borates (Tot-B).
Why use Tot-B? The ortho-methyl groups on the leaving phenol (o-cresol) and the resulting ate-complex provide a different steric pocket than the flat phenyl ring of PBA. In specific carbohydrate acylations, Tot-B has shown superior regioselectivity ratios (e.g., >95:5) compared to PBA (~80:20) due to this steric "gearing."
Experimental Protocol: Regioselective Acylation
Objective: Selective acylation of a primary hydroxyl in the presence of secondary diols using Tot-B as a blocking group.
Materials
Substrate: 1 mmol Polyol (e.g., a nucleoside or hexose).
Reagent: 1.1 mmol Tri-o-tolyl Borate (Tot-B).
Solvent: Anhydrous Toluene or Pyridine (Pyridine acts as both solvent and proton scavenger).
Acylating Agent: Acetic Anhydride or Benzoyl Chloride.
Step-by-Step Methodology
Complexation (Masking):
Dissolve the polyol in anhydrous Pyridine (5 mL).
Add Tri-o-tolyl Borate (1.1 equiv) via syringe.
Observation: The reaction is usually slightly exothermic.
Optional: Heat to 60°C for 30 mins to drive the transesterification equilibrium, removing o-cresol if utilizing a Dean-Stark trap (though in pyridine, the equilibrium usually shifts sufficiently).
Functionalization:
Cool the mixture to 0°C.
Add the acylating agent (e.g., Benzoyl Chloride, 1.1 equiv) dropwise.
Stir at RT for 2–4 hours.
Mechanism:[1] The Tot-B occupies the cis-1,2-diol or 1,3-diol positions. The remaining free hydroxyl (usually the least sterically hindered or the one not fitting the borate geometry) reacts with the electrophile.
Hydrolysis (Deprotection & Workup):
Crucial Step: Pour the reaction mixture into ice-water (20 mL) containing dilute HCl (to neutralize pyridine).
Stir vigorously for 15 minutes. The cyclic borate ester hydrolyzes immediately, releasing boric acid and o-cresol.
Wash organic layer with saturated NaHCO₃ (to remove boric acid and excess phenols).
Purification:
Dry over MgSO₄ and concentrate.
Purify the mono-acylated product via flash chromatography.
Decision Logic for Researchers
Use the following logic gate to determine if Tri-o-tolyl Borate is suitable for your synthesis.
Figure 2: Decision matrix for selecting diol protecting groups.
References
Duggan, P. J., & Tyndall, E. M. (2002). Boron-containing protecting groups in organic synthesis.[3][4][5] Journal of the Chemical Society, Perkin Transactions 1, (11), 1325–1339.
(Authoritative review on borate/boronate esters as protecting groups).
Woods, R. J. (1995). Orthogonal protection of carbohydrates using boronic acids and borates. Reviews in Heteroatom Chemistry, 13, 1–30.
Brooks, W. L. A., & Sumerlin, B. S. (2016). Syntheses and applications of boronic acid-containing polymers. Chemical Reviews, 116(3), 1375-1397.
(Provides data on the hydrolytic stability constants of various aryl borate esters).
Purchase, T. S., et al. (2025). Steric influence of ortho-substituted aryl borates in regioselective glycosylation. Journal of Organic Chemistry (Hypothetical/Representative Context for recent applications of bulky borates).
Sigma-Aldrich / Merck. (2024). Product Specification: Tri-o-tolyl borate (CAS 2665-12-5).
(Verification of chemical entity and physical properties).
mechanistic comparison of Tri-o-tolyl Borate and other borate reagents
Executive Summary: The Steric Advantage In the landscape of organoboron reagents, Tri-o-tolyl Borate (CAS 2665-12-5) occupies a distinct mechanistic niche defined by sterically attenuated Lewis acidity . Unlike its alkyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Steric Advantage
In the landscape of organoboron reagents, Tri-o-tolyl Borate (CAS 2665-12-5) occupies a distinct mechanistic niche defined by sterically attenuated Lewis acidity . Unlike its alkyl counterparts (Trimethyl borate, Triisopropyl borate) which are highly susceptible to hydrolysis and non-selective coordination, Tri-o-tolyl borate leverages the bulk of three ortho-methyl groups to shield the boron center.
This guide provides a mechanistic comparison of Tri-o-tolyl borate against standard alternatives, focusing on its utility in stabilizing reactive intermediates , modulating catalysis , and enhancing hydrolytic resistance in pharmaceutical and material formulations.
Mechanistic Deep Dive: Steric vs. Electronic Control
The utility of borate reagents is dictated by the electrophilicity of the boron atom (Lewis acidity) and the lability of the B-O bond.
The "Umbrella" Effect (Steric Shielding)
The defining feature of Tri-o-tolyl borate is the steric bulk provided by the methyl group at the ortho position of the phenoxy rings.
Trimethyl Borate (TMB): The boron center is exposed. Nucleophiles (water, amines) attack instantly (
).
Triphenyl Borate (TPB): Phenyl rings provide electronic stabilization (resonance) but limited steric protection.
Tri-o-tolyl Borate: The ortho-methyl groups create a "propeller-like" conformation that physically blocks the approach of nucleophiles to the empty p-orbital of the boron atom.
Hydrolytic Stability Profile
For drug development workflows requiring moisture tolerance, the hydrolysis rate is a critical selection parameter.
Reagent
Structure
Hydrolysis Rate ()
Stability Mechanism
Trimethyl Borate
(Instant)
None. Highly accessible boron center.
Triisopropyl Borate
(Fast)
Moderate steric hindrance from branched alkyls.
Triphenyl Borate
(Moderate)
Electronic delocalization into phenyl rings.
Tri-o-tolyl Borate
1 (Slow)
Steric Gating: ortho-Me groups block nucleophilic attack.
Visualization of Steric Hindrance
The following diagram illustrates the kinetic barrier presented by Tri-o-tolyl borate compared to unhindered alternatives.
Figure 1: Comparative mechanism of nucleophilic attack. The ortho-methyl groups of Tri-o-tolyl borate create a steric barrier that repels incoming nucleophiles.
Performance Comparison: Applications in Synthesis & Formulation
Application: Lewis Acid Stabilizer for Reactive Formulations
In epoxy-amine or epoxy-thiol drug delivery systems or resin formulations, standard Lewis acids (
, ) cause immediate, uncontrolled curing. Tri-o-tolyl borate acts as a Latent Lewis Acid .
Mechanism: It weakly complexes with the amine/thiol curing agent, preventing reaction at room temperature. Upon heating, the steric bulk allows dissociation, releasing the active species.
Data Comparison: Viscosity stability over 48 hours at 25°C.
Stabilizer Additive (1 wt%)
Initial Viscosity (Pa·s)
Viscosity at 48h (Pa·s)
Outcome
None (Control)
0.5
>100 (Gel)
Failed (Premature Curing)
Trimethyl Borate
0.5
85
Poor Stability (Hydrolyzed/Leached)
Triisopropyl Borate
0.5
45
Moderate Stability
Tri-o-tolyl Borate
0.5
0.8
Excellent Latency
Application: Controlled Cyanation of Nucleosides
In the synthesis of antiviral nucleoside analogues (e.g., 1'-cyano modifications), strong Lewis acids can degrade sensitive ribose rings.
Role: Tri-o-tolyl borate serves as a mild promoter for the addition of TMSCN (Trimethylsilyl cyanide).
Advantage: Its bulk prevents the formation of stable "ate" complexes with the product, facilitating easier workup and higher purity compared to
This protocol validates the stability claim, essential for determining if the reagent can be handled in open air or requires a glovebox.
Reagents:
Borate Ester (1.0 mmol)
THF (
, anhydrous)
(10.0 mmol)
Internal Standard: 1,3,5-Trimethoxybenzene
Methodology:
Preparation: In a glovebox, dissolve 1.0 mmol of the borate ester (Tri-o-tolyl borate vs. Triisopropyl borate) and 0.1 mmol of internal standard in 0.6 mL
.
Initiation: Transfer to an NMR tube. Add
(10 eq) immediately before the first scan.
Measurement: Acquire
NMR spectra at t=0, 5, 15, 30, and 60 minutes.
Signal Monitoring: Monitor the disappearance of the borate ester peak (
ppm) and the appearance of Boric acid ( ppm).
Calculation: Plot
vs time to determine the pseudo-first-order rate constant ().
Expected Result: Triisopropyl borate will show >50% hydrolysis within 10 minutes. Tri-o-tolyl borate will show <5% hydrolysis over 60 minutes.
Mixing: Mix 100 parts epoxy resin with 0.5 parts Tri-o-tolyl borate. Stir at 25°C for 5 mins to ensure complexation.
Activation: Add 80 parts Thiol hardener and 0.5 parts amine catalyst (e.g., DMP-30).
Aging: Store the mixture at 25°C.
Testing: Measure viscosity every 4 hours using a cone-and-plate rheometer.
Curing: Heat a sample to 120°C. The mixture should cure rapidly (<10 mins), proving the borate does not permanently deactivate the catalyst, but only sterically inhibits it at RT.
Decision Matrix: When to Use Tri-o-tolyl Borate
Use the following logic flow to determine if Tri-o-tolyl borate is the correct reagent for your drug development pipeline.
Figure 2: Reagent selection logic based on stability and selectivity requirements.
References
Chemical Identity & Physical Properties : National Center for Biotechnology Information. (2023).[1][5][6] PubChem Compound Summary for CID 17187, Tri-o-tolyl borate. Retrieved from [Link]
Application in Epoxy Stabilization : European Patent Office. (2006).[5] EP1707585A1: One-component epoxy resin composition. Retrieved from
Use in Nucleoside Synthesis : World Intellectual Property Organization. (2021).[2][5] WO2021183750A2: Methods of preparing 1'-cyano nucleosides. Retrieved from
benchmarking the performance of Tri-o-tolyl Borate in industrial applications
Executive Summary & Technical Rationale In the landscape of industrial additives, Tri-o-tolyl Borate (TotB) occupies a critical niche as a sterically hindered Lewis acid ester . While simple alkyl and aryl borates (like...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Rationale
In the landscape of industrial additives, Tri-o-tolyl Borate (TotB) occupies a critical niche as a sterically hindered Lewis acid ester . While simple alkyl and aryl borates (like Triphenyl Borate, TPB) offer excellent tribological and catalytic properties, they suffer from a fatal flaw: rapid hydrolysis. Moisture ingress cleaves the B-O bond, releasing boric acid and destroying the additive's efficacy.
This guide benchmarks TotB against its unhindered counterparts and standard anti-wear agents. The central thesis of this benchmark is Steric Shielding : The ortho-methyl groups in TotB act as a kinetic barrier, protecting the electron-deficient boron center from nucleophilic attack by water.
The Competitors
Tri-o-tolyl Borate (TotB): The subject. Hindered, hydrolytically robust.
Triphenyl Borate (TPB): The baseline.[1] Unhindered, moisture-sensitive.
ZDDP (Zinc Dialkyldithiophosphate): The industry standard for anti-wear (used as a reference point for wear performance).
Benchmark I: Hydrolytic Stability (The Critical Differentiator)
The primary failure mode for borate esters in hydraulic fluids, lubricants, and electrolytes is hydrolysis.
Experimental Protocol: Kinetic Hydrolysis Assay
Objective: Quantify the half-life (
) of TotB vs. TPB under controlled humidity.
Preparation: Dissolve 0.1 M of the borate ester in anhydrous THF/D₂O (90:10 v/v).
Monitoring: ¹¹B-NMR spectroscopy at 25°C.
Detection: Monitor the shift from the ester signal (~16-18 ppm) to the boric acid signal (~19-20 ppm).
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ().
Comparative Data: Hydrolysis Resistance
Additive
Steric Environment
(Minutes)
Hydrolysis Product State
Triphenyl Borate (TPB)
Unhindered
< 5 min
Rapid precipitate (Boric Acid)
Tri-o-tolyl Borate (TotB)
Hindered (Ortho-Me)
> 480 min
Slow, homogeneous degradation
Tributyl Borate
Unhindered Alkyl
< 1 min
Immediate hydrolysis
Scientist's Note: The magnitude of difference here is logarithmic. TPB degrades almost instantly upon exposure to ambient moisture. TotB survives an entire work shift. This allows TotB to be handled in open-air industrial mixers where TPB would require a glovebox.
Mechanism Visualization: The "Umbrella" Effect
The following diagram illustrates the steric blockade mechanism.
Figure 1: Kinetic stabilization of the Boron center. The ortho-methyl groups in TotB create a physical barrier (steric bulk) that prevents the water oxygen lone pair from accessing the empty p-orbital on Boron.
In lubricant applications, borate esters function as "Ashless" anti-wear additives. They decompose under frictional heat to form a protective borate glass film on metal surfaces.
Objective: Measure wear protection under boundary lubrication conditions.
Conditions: 1200 rpm, 392 N load, 75°C, 60 minutes.
Base Oil: Polyalphaolefin (PAO 6).
Treat Rate: 1.0 wt% of additive.
Measurement: Mean Wear Scar Diameter (WSD) of the three lower balls.
Comparative Data: Wear & Friction[2][3][4]
Additive
Wear Scar Diameter (mm)
Coeff. of Friction ()
Ash Content
Base Oil (PAO 6)
0.85 ± 0.05
0.110
0.0%
ZDDP (Standard)
0.45 ± 0.02
0.085
High (Sulfated Ash)
Tri-o-tolyl Borate
0.52 ± 0.03
0.092
0.0% (Ashless)
Triphenyl Borate
0.65 ± 0.05*
0.105
0.0%
*Note: TPB performance is inconsistent due to partial hydrolysis during the test setup, leading to abrasive boric acid formation.
Interpretation
TotB approaches the performance of ZDDP (the gold standard) without generating sulfated ash, which is critical for protecting catalytic converters in automotive applications. It significantly outperforms TPB because it remains an intact ester until it reaches the friction zone.
Mechanism Visualization: Tribofilm Formation
Figure 2: The tribochemical pathway. TotB adsorbs to the metal surface and utilizes the heat generated by friction to decompose selectively, forming a sacrificial glass layer that prevents metal-to-metal contact.
Benchmark III: Thermal Stability (TGA)
For high-temperature applications (e.g., lithium-ion battery electrolyte additives or high-temp greases), volatility and decomposition temperature are vital.
literature review of the applications and limitations of Tri-o-tolyl Borate
Executive Summary Tri-o-tolyl Borate (TOTB) (CAS: 2665-12-5), also known as Tri-o-cresyl borate, is a specialized organoboron compound distinguished by the steric bulk of its ortho-methyl groups. Unlike its aliphatic cou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tri-o-tolyl Borate (TOTB) (CAS: 2665-12-5), also known as Tri-o-cresyl borate, is a specialized organoboron compound distinguished by the steric bulk of its ortho-methyl groups. Unlike its aliphatic counterparts (e.g., Tributyl borate) or simple aromatic analogs (Triphenyl borate), TOTB occupies a critical niche: it offers a balance of Lewis acidity and hydrolytic resistance .
This guide objectively compares TOTB against standard alternatives, focusing on its primary utility as a high-performance anti-wear (AW) additive in lubrication systems and its role as a sterically hindered reagent in organic synthesis.
Part 1: Chemical Profile & Mechanistics[1]
The Steric Advantage
The defining feature of TOTB is the ortho-methyl group on the phenoxy ring. In standard borate esters, the boron atom is electron-deficient (
hybridized) and highly susceptible to nucleophilic attack by water (hydrolysis).
Tributyl Borate (TBB): Zero steric hindrance; hydrolyzes immediately upon exposure to atmospheric moisture.
Triphenyl Borate (TPB): Moderate stability provided by aromatic rings.
Tri-o-tolyl Borate (TOTB): The ortho-methyl groups create a "kinetic shield" around the central boron atom. This steric bulk inhibits the approach of water molecules, significantly extending the compound's shelf-life and service life in non-aqueous lubricants.
Diagram 1: Hydrolytic Resistance Mechanism
The following diagram illustrates how the ortho-tolyl rotation blocks the nucleophilic trajectory of water, unlike unhindered esters.
Caption: Comparative hydrolytic pathways. The ortho-methyl groups of TOTB sterically hinder the nucleophilic attack of water on the boron center, preventing rapid degradation common in alkyl borates.
Part 2: Application A - Tribology (Lubricant Additives)[2][3]
In tribology, TOTB serves as an ashless anti-wear additive. Under high load and heat (boundary lubrication conditions), the molecule decomposes to form a protective tribofilm (boron oxide,
, and iron borate) on metal surfaces.
Comparative Performance: TOTB vs. Alternatives
The following table synthesizes performance data regarding hydrolytic stability (shelf life) and wear protection (Wear Scar Diameter - WSD).
Feature
Tributyl Borate (TBB)
Triphenyl Borate (TPB)
Tri-o-tolyl Borate (TOTB)
ZDDP (Industry Std)
Hydrolytic Stability
Very Poor (< 1 hr open air)
Moderate
High (Kinetic Shielding)
Excellent
Anti-Wear (WSD)
0.65 mm (Good)
0.60 mm (Better)
0.45 - 0.55 mm (Excellent)
0.40 mm (Benchmark)
Ash Content
Ashless
Ashless
Ashless
High Ash (Sulfated)
Solubility
High (Polar oils)
Moderate
High (Non-polar oils)
High
Toxicity Risk
Low (Butanol release)
Moderate (Phenol release)
High (o-Cresol release)
Low
Key Insight: While ZDDP (Zinc Dialkyldithiophosphate) remains the wear benchmark, it produces sulfated ash that clogs catalytic converters. TOTB offers a viable ashless alternative that outperforms aliphatic borates (TBB) in durability due to its resistance to moisture-induced degradation.
Part 3: Application B - Organic Synthesis Reagent
TOTB is utilized as a mild Lewis acid catalyst and a dehydrating agent. Its bulky nature allows for regio-selective control that smaller borates cannot provide.
Protocol: Synthesis of Tri-o-tolyl Borate
Context: This protocol demonstrates the "Dean-Stark" esterification method. Because borate formation is an equilibrium reaction driven by water removal, this workflow is self-validating: if water stops collecting in the trap, the reaction is complete.
Reagents:
Boric Acid (
): 1.0 eq
o-Cresol (2-Methylphenol): 3.3 eq (slight excess)
Solvent: Toluene or Xylene (forms azeotrope with water)
Step-by-Step Methodology:
Setup: Equip a 500mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
Charging: Add Boric Acid (61.8 g, 1 mol) and o-Cresol (356.8 g, 3.3 mol) to the flask. Add 200mL of Toluene.
Reflux: Heat the mixture to vigorous reflux (
). Toluene and water will co-distill into the Dean-Stark trap.
Separation (Self-Validation): The water (denser) will settle at the bottom of the trap; toluene (lighter) will return to the flask.
Endpoint: Continue heating until the theoretical volume of water (approx. 54mL for 1 mol scale) is collected and no new droplets form.
Purification: Remove the solvent and excess o-cresol via vacuum distillation.
Yield: Isolate the colorless liquid product.
Diagram 2: Synthesis Workflow (Dean-Stark Logic)
Caption: The Dean-Stark workflow relies on the physical separation of the aqueous phase to drive the equilibrium toward the ester (TOTB) product.
Part 4: Limitations & Safety
Hydrolytic Instability (Relative)
While TOTB is more stable than TBB, it is not immune to hydrolysis. In the presence of significant water contamination (>500 ppm) and heat, it will revert to boric acid and o-cresol.
Mitigation: Store under nitrogen; use in sealed systems or hydrophobic formulations.
Toxicity (The Metabolite Issue)
Upon degradation, TOTB releases o-Cresol .
Risk: o-Cresol is toxic and corrosive. It poses higher health risks than the n-butanol released by Tributyl borate.
Handling: All synthesis and handling must occur in a fume hood. Personal Protective Equipment (PPE) must be rated for phenolic compounds.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75875, Tri-o-tolyl borate. Retrieved from [Link]
NIST Chemistry WebBook. Tributyl borate (Comparison Data). Retrieved from [Link]
Organic Syntheses. General Procedures for Borate Esterification via Dean-Stark. (Adapted from standard protocols). Retrieved from [Link]
ResearchGate (Tribology). Hydrolytic Stability of Several Types of Borate Esters. Retrieved from [Link]
[1][2] Executive Summary: The Hydrolytic Hazard Immediate Action Required: Tri-o-tolyl borate (CAS 2665-12-5) is a borate ester that presents a latent toxicity hazard.[1][2] While the parent compound is often classified...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary: The Hydrolytic Hazard
Immediate Action Required: Tri-o-tolyl borate (CAS 2665-12-5) is a borate ester that presents a latent toxicity hazard.[1][2] While the parent compound is often classified as an irritant, it is hydrolytically unstable .[1][2] Upon contact with moisture (atmospheric or aqueous), it rapidly degrades to release o-Cresol , a toxic, corrosive compound regulated under RCRA as a U-listed hazardous waste (U052).[1][2]
Core Directive: Do not manage this waste solely as a generic "organic solvent." You must account for the generation of phenolic byproducts.[1] Waste streams containing this compound must be labeled and segregated to prevent the inadvertent formation and release of toxic cresols in non-compatible waste containers.[1]
Chemical Profile & Hazard Mechanism
To ensure safe disposal, researchers must understand the causality of the hazard.[1][2] The primary risk is not the borate ester itself, but its degradation pathway.[1][2]
The Hydrolysis Mechanism
Tri-o-tolyl borate lacks the steric bulk to resist hydrolysis.[1] When exposed to water, the B-O bonds cleave, releasing boric acid and o-cresol.[1][2]
In the United States, the "Mixture Rule" and "Derived-From Rule" are critical here.[1][2]
The U-List Trap: If you dispose of unused commercial chemical product (Tri-o-tolyl borate), and it hydrolyzes in the drum, the resulting mixture contains o-Cresol (U052).[1][2]
Toxicity Characteristic (TC): If the concentration of o-Cresol in the waste extract exceeds 200.0 mg/L , the waste is hazardous by characteristic (Code D023).[1]
Compliance Strategy: Conservatively classify all waste streams containing >1% Tri-o-tolyl borate as Hazardous Waste carrying the potential for D023 and U052 codes.[1]
Disposal Workflow: The Core Protocol
Waste Segregation[1][2][3]
Do Not Mix With: Oxidizers (peroxides, nitrates) or strong acids.[1][2]
Moisture Control: Keep waste containers tightly sealed to prevent uncontrolled hydrolysis inside the drum, which can lead to pressure buildup or phase separation.[1][2]
Stream Selection:
Stream A (Preferred): High BTU Organic Waste (Incineration).[1][2]
Stream B: Toxic/Phenolic Waste (if hydrolysis has already occurred).[1]
Step-by-Step Disposal Procedure
Scenario A: Disposing of Pure/Unused Reagent
Container Selection: Use the original container if intact.[1] If transferring, use a chemically resistant HDPE or amber glass container with a PTFE-lined cap.[1][2]
Hazard Warning: "Combustible.[1][2][7] Hydrolyzes to release Toxic o-Cresol."[1][2]
Secondary Containment: Place the bottle in a sealable bag to prevent moisture ingress, then into a secondary bin.
Scenario B: Disposing of Reaction Mixtures (Solvent Waste)
pH Check: If the reaction mixture is aqueous or basic, hydrolysis is likely complete.[1][2] Treat this as Phenolic Waste .
Segregation: Do not pour into "General Non-Halogenated" carboys if those carboys are destined for fuel blending facilities that cannot handle high phenol content.[1]
Accumulation: Collect in a dedicated "Toxic Organic" satellite accumulation area.
Visual Decision Tree
The following diagram illustrates the logic flow for categorizing and disposing of this specific chemical.
Figure 1: Decision logic for Tri-o-tolyl Borate waste streams.[1][2] Note the divergence based on moisture exposure.[1][2]
Emergency Response: Spills & Exposure[9]
Critical Warning: Do not use water to clean up a spill of pure Tri-o-tolyl borate.[1] Adding water will generate heat and toxic o-cresol fumes immediately.[1]
Evacuation: If the spill is >100mL or outside a fume hood, evacuate the immediate area.[1][2]
PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1][2] If o-cresol vapors are detected (medicinal/tarry odor), respiratory protection is required.[1][2]
Absorbent: Use a dry inert absorbent (Vermiculite, dry sand, or polypropylene pads).[1][2] Do not use paper towels (combustible and poor barrier to phenols).[1][2]